2,5-dichlorobenzoic acid Methyl ester
Description
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Properties
CAS No. |
1242336-94-2 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205 |
Synonyms |
2,5-Dichlorobenzoic acid methyl ester radical ion |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2,5-Dichlorobenzoic Acid Methyl Ester (CAS No. 2905-69-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dichlorobenzoic acid methyl ester, a chemical compound with significant applications in agriculture and potential interest in drug development. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and outlines experimental methodologies for evaluating its biological activities. Furthermore, it explores its known mechanisms of action, all supported by diagrams to illustrate key processes and pathways. The information is curated to be a vital resource for professionals in research and development.
Chemical and Physical Properties
This compound, also known as methyl 2,5-dichlorobenzoate, is an aryl chloride and a methyl ester derivative of 2,5-dichlorobenzoic acid.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 2905-69-3 | [3] |
| Molecular Formula | C₈H₆Cl₂O₂ | [3] |
| Molecular Weight | 205.04 g/mol | [3] |
| Appearance | White or off-white crystalline powder | [4] |
| Melting Point | 37-40 °C | [4] |
| Boiling Point | 265.2°C at 760 mmHg | [4] |
| Solubility | Moderately soluble in water; Soluble in organic solvents | [3][5] |
| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)Cl | [6] |
| InChI Key | SPJQBGGHUDNAIC-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer-Speier esterification of 2,5-dichlorobenzoic acid with methanol, using a strong acid catalyst.[5]
Experimental Protocol: Fischer-Speier Esterification
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
2,5-dichlorobenzoic acid (2.05 g, 10 mmol)
-
Absolute methanol (50 ml)
-
Concentrated sulfuric acid (a few drops)
-
Round-bottomed flask
-
Reflux condenser
-
Distillation apparatus
-
Ethanol (30%) for recrystallization
Procedure:
-
Combine 2,5-dichlorobenzoic acid (2.05 g, 10 mmol) and absolute methanol (50 ml) in a round-bottomed flask.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture to act as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 5 hours.
-
After the reaction is complete, remove the excess methanol by distillation.
-
The resulting solid residue is then filtered and washed with water.
-
Purify the crude product by recrystallization from a 30% ethanol solution to yield the final product.
Biological Applications and Experimental Protocols
This compound is primarily recognized for its roles as a plant growth regulator and a fungicide.[2][5]
Plant Growth Regulation
This compound can influence various aspects of plant development, including seed germination and seedling growth.[2]
This protocol is designed to assess the effect of this compound on plant growth.
Materials:
-
Seeds (e.g., sorghum, soybean)
-
Petri dishes with sterile filter paper
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Sterile distilled water
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound. From this, create a series of dilutions to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Include a solvent control.
-
Seed Treatment: Moisten the filter paper in each petri dish with an equal volume of the respective test solution or control.
-
Incubation: Place a predetermined number of seeds on the filter paper in each dish. Incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection:
-
Germination: Record the number of germinated seeds daily for 7-10 days.
-
Seedling Growth: After a set period (e.g., 7 days), measure the shoot and root length of the seedlings. Also, determine the fresh and dry weight of the seedlings.
-
-
Analysis: Calculate the germination percentage, germination rate, and seedling vigor index. Compare the results from the treated groups with the control group to determine the effect of the compound.
Antifungal Activity
The compound has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a broader antimicrobial agent.[3]
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Stock solution of this compound
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per established protocols (e.g., CLSI guidelines).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the microtiter plate wells with the growth medium.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be determined visually or by measuring the optical density using a microplate reader.
Mechanism of Action
The biological activities of this compound are attributed to its ability to interfere with fundamental cellular processes.
The proposed mechanisms of action include:
-
Inhibition of Protein Synthesis: It is suggested that the compound binds to sulfhydryl groups on proteins, which can lead to the inhibition of protein synthesis.[3]
-
Enzyme Inhibition: this compound has been shown to inhibit the enzyme sulfate adenylyltransferase.[3] This enzyme is crucial for the assimilation of sulfate, a process essential for the synthesis of sulfur-containing amino acids (cysteine and methionine) and other vital biomolecules.
Conclusion
This compound is a compound with established applications in agriculture and potential for further research. This guide provides the foundational technical information required for its synthesis, and for the exploration of its biological activities. The detailed protocols and summary of its mechanism of action offer a starting point for researchers and scientists in drug development and related fields to further investigate the potential of this and structurally similar molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2905-69-3 | FD71204 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. 2,5-Dichlorobenzoic acid-methyl ester | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2,5-dichlorobenzoate, a compound of interest in various chemical and biological research fields, including its application as a plant growth regulator and fungicide.[1][2][3][4] This document is intended to serve as a valuable resource for laboratory researchers and professionals in drug development by presenting key data in a structured format, detailing relevant experimental protocols, and illustrating logical workflows.
Core Physicochemical Data
The fundamental physicochemical properties of methyl 2,5-dichlorobenzoate have been compiled from various sources and are summarized in the table below for straightforward reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [3][5][6][7][8] |
| Molecular Weight | 205.04 g/mol | [2][3][5][7] |
| Physical Form | Solid, White crystalline solid | [2] |
| Melting Point | 37-40 °C | [5][9][10] |
| Boiling Point | 250.6 °C[1]; 265.2 °C at 760 mmHg | [1][5][9] |
| Density | 1.36 g/mL[1]; 1.4 ± 0.1 g/cm³ | [1][5] |
| Solubility | Moderately soluble in water.[1][3] Soluble in organic solvents.[11] | [1][3][11] |
| Vapor Pressure | 0.0093 mmHg at 25°C | [3][5] |
| Flash Point | 113.2 ± 20.8 °C | [3][5] |
| Refractive Index | 1.545 | [3][5] |
| InChI Key | SPJQBGGHUDNAIC-UHFFFAOYSA-N | [1][5] |
| CAS Number | 2905-69-3 | [1][5][6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of methyl 2,5-dichlorobenzoate.
-
Infrared (IR) Spectroscopy: The IR spectrum of methyl 2,5-dichlorobenzoate has been a subject of detailed study, with experimental and theoretical analyses available.[12] These studies provide insights into the vibrational modes of the molecule.[12]
-
Mass Spectrometry (MS): Mass spectral data for methyl 2,5-dichlorobenzoate is available, providing information on its fragmentation patterns under electron ionization.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data are available for methyl 2,5-dichlorobenzoate, which are essential for confirming its chemical structure.[2]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of organic compounds like methyl 2,5-dichlorobenzoate.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[13] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of finely powdered methyl 2,5-dichlorobenzoate is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[14][15]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[14] This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.[14]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[16]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded.[13] This range represents the melting point of the sample.[14]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid compound (if methyl 2,5-dichlorobenzoate is melted) is placed in a small test tube or fusion tube.[19][20]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[19][21]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[19][21]
-
Heating and Observation: The sample is heated gently.[21] As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[19] The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[18]
Solubility Determination
Solubility tests provide valuable information about the polarity and the presence of certain functional groups in a molecule.[22][23]
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is used, typically starting with water, followed by diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[22][23][24]
-
Procedure: A small, measured amount of methyl 2,5-dichlorobenzoate (e.g., 10 mg of solid or 2-3 drops of liquid) is added to a test tube containing a small volume (e.g., 0.5 mL) of the solvent.[25][26]
-
Observation: The mixture is vigorously shaken or stirred.[24][25] The compound is classified as soluble if it forms a homogeneous solution and insoluble if a separate phase remains.[25]
-
pH Testing (for aqueous solutions): If the compound is soluble in water, the pH of the resulting solution is tested with litmus or pH paper to determine if it is acidic, basic, or neutral.[24][25]
Logical Workflow and Pathway Diagrams
Visual representations are essential for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the study of methyl 2,5-dichlorobenzoate.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
As methyl 2,5-dichlorobenzoate is known to function as a plant growth regulator, a generalized signaling pathway for plant hormone action is presented below. The specific molecular targets and downstream effects of methyl 2,5-dichlorobenzoate would require further empirical investigation.
Caption: A generalized signaling pathway for a plant growth regulator.
References
- 1. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 2. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Methyl 2,5-dichlorobenzoate, 99% | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. 2,5-Dichlorobenzoic acid-methyl ester | LGC Standards [lgcstandards.com]
- 9. METHYL 2,5-DICHLOROBENZOATE CAS#: 2905-69-3 [m.chemicalbook.com]
- 10. METHYL 2,5-DICHLOROBENZOATE | 2905-69-3 [chemicalbook.com]
- 11. CAS 2905-67-1: Methyl 3,5-dichlorobenzoate | CymitQuimica [cymitquimica.com]
- 12. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pennwest.edu [pennwest.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
- 16. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 20. cdn.juniata.edu [cdn.juniata.edu]
- 21. byjus.com [byjus.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. scribd.com [scribd.com]
- 25. youtube.com [youtube.com]
- 26. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Solubility of Methyl 2,5-Dichlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2,5-dichlorobenzoate. Due to a lack of extensive published quantitative data, this document focuses on providing a detailed framework for understanding and determining its solubility. It includes a discussion of its expected solubility based on its chemical properties, a thorough experimental protocol for quantitative analysis, and logical diagrams to guide experimental design.
Introduction to Methyl 2,5-Dichlorobenzoate
Methyl 2,5-dichlorobenzoate is a chemical compound with the formula C₈H₆Cl₂O₂.[1] It is a methyl ester of 2,5-dichlorobenzoic acid.[1][2] In terms of its physical state, it is a solid with a melting point in the range of 37-40 °C.[3] This compound serves as a starting material in the synthesis of various other chemicals, including polyphenylenes.[2]
Solubility Profile
Qualitative Solubility
Published literature provides limited specific quantitative data on the solubility of methyl 2,5-dichlorobenzoate in a broad range of organic solvents. However, based on its chemical structure and available information, a qualitative solubility profile can be inferred:
-
Water: It is described as being moderately soluble in water.[4]
-
Polar Organic Solvents: The presence of the polar ester group suggests that it will exhibit reasonable solubility in polar organic solvents. Its recrystallization from ethanol, as mentioned in synthesis procedures, indicates good solubility in this solvent, particularly at elevated temperatures.[5]
-
Non-Polar Organic Solvents: The presence of the dichlorinated benzene ring, a non-polar moiety, suggests that it should also be soluble in less polar solvents like dichloromethane. One source indicates a very high solubility in dichloromethane (1,000,000 mg/L at 20°C), which may suggest miscibility.
-
General Assessment: A structurally similar compound, methyl 3,5-dichlorobenzoate, is described as having moderate solubility in organic solvents, which is a reasonable expectation for methyl 2,5-dichlorobenzoate as well.[6]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield a tabulated set of quantitative solubility data for methyl 2,5-dichlorobenzoate across a range of common organic solvents. The following table is therefore presented as a template for researchers to populate with experimentally determined data.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | Polar Protic | 25 | Data not available |
| Ethanol | Polar Protic | 25 | Data not available |
| Acetone | Polar Aprotic | 25 | Data not available |
| Ethyl Acetate | Polar Aprotic | 25 | Data not available |
| Dichloromethane | Halogenated | 25 | Data not available |
| Toluene | Aromatic | 25 | Data not available |
| Hexane | Non-polar | 25 | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of methyl 2,5-dichlorobenzoate in various organic solvents. This protocol is based on the isothermal equilibrium method.
Materials and Apparatus
-
Solute: Methyl 2,5-dichlorobenzoate (purity > 99%)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Apparatus:
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.1 °C)
-
Vials or flasks with airtight seals
-
Magnetic stirrers and stir bars
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
-
Centrifuge
-
Procedure
-
Preparation of Supersaturated Solutions: For each solvent, add an excess amount of methyl 2,5-dichlorobenzoate to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to rest at the constant temperature for at least 2 hours to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of methyl 2,5-dichlorobenzoate in the diluted solution using a validated HPLC or GC method.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S = (C × V × DF) / (m_filtrate / ρ_filtrate) × 100
Where:
-
C = Concentration of the diluted sample from the calibration curve (g/mL)
-
V = Volume of the volumetric flask (mL)
-
DF = Dilution factor
-
m_filtrate = Mass of the filtrate (g)
-
ρ_filtrate = Density of the filtrate (approximated as the density of the pure solvent for dilute solutions) (g/mL)
-
Visualizations
Logical Relationship of Solubility
Caption: Logical relationship of solubility.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for solubility.
References
- 1. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 2,5-DICHLOROBENZOATE | 2905-69-3 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. CAS 2905-67-1: Methyl 3,5-dichlorobenzoate | CymitQuimica [cymitquimica.com]
Technical Guide: Physicochemical Properties and Determination of the Melting Point of Methyl 2,5-dichlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the melting point of methyl 2,5-dichlorobenzoate (CAS No. 2905-69-3), a compound utilized as a starting reagent in the synthesis of poly(p-phenylene) and in the study of microbial degradation of aromatic esters.[1] It is also employed as a plant growth regulator and fungicide for grafting grapevines.[1][2] This guide includes key physicochemical data, a detailed experimental protocol for melting point determination, and a workflow diagram for the procedure.
Physicochemical Data
Methyl 2,5-dichlorobenzoate is a white to off-white solid.[3] Its identity and purity are often initially assessed by its melting point, a fundamental physical property. The reported melting point values are summarized below. Variations in the reported ranges can be attributed to the purity of the sample and the specific methodology used for determination.[4]
| Parameter | Value | Reference(s) |
| IUPAC Name | methyl 2,5-dichlorobenzoate | [2] |
| CAS Number | 2905-69-3 | [5][6] |
| Molecular Formula | C₈H₆Cl₂O₂ | [6][7][8] |
| Molecular Weight | 205.04 g/mol | [6][7][9] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 37-40 °C | [5][7] |
| 40 °C | [6][9] | |
| 46-48 °C (319-321 K) | [10] |
Experimental Protocol: Melting Point Determination
The melting point of methyl 2,5-dichlorobenzoate is determined using the capillary method with a calibrated melting point apparatus. This technique relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[11]
Apparatus and Materials:
-
Methyl 2,5-dichlorobenzoate, crystalline solid
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation:
-
Ensure the methyl 2,5-dichlorobenzoate sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Fill a capillary tube by pressing the open end into the powdered sample. A small amount of sample should enter the tube.
-
To pack the sample at the bottom of the sealed tube, tap the tube gently on a hard surface or drop it through a long glass tube.[12] The packed sample height should be approximately 3 mm.[12]
-
-
Apparatus Setup:
-
Place the prepared capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Approximate Melting Point Determination (Rapid Scan):
-
Set the apparatus to heat rapidly.
-
Observe the sample through the magnifying lens and note the temperature at which it melts. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool sufficiently before proceeding.
-
-
Accurate Melting Point Determination (Slow Scan):
-
Prepare a new capillary tube with the sample.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the estimated melting point found in the rapid scan.
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂).
-
The melting point is reported as the range T₁ to T₂. A pure compound will typically exhibit a sharp melting range of 1-2°C.[12]
-
-
Confirmation:
-
Repeat the accurate determination at least once with a fresh sample to ensure the result is reproducible.
-
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol is illustrated in the diagram below.
Caption: Workflow for Melting Point Determination.
References
- 1. METHYL 2,5-DICHLOROBENZOATE | 2905-69-3 [chemicalbook.com]
- 2. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2905-69-3 CAS MSDS (METHYL 2,5-DICHLOROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. METHYL 2,5-DICHLOROBENZOATE CAS#: 2905-69-3 [m.chemicalbook.com]
- 6. 2,5-Dichlorobenzoic acid methyl ester | 2905-69-3 | FD71204 [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. Methyl 2,5-dichlorobenzoate, 99% | Fisher Scientific [fishersci.ca]
- 9. This compound, 500 g, CAS No. 2905-69-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 10. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westlab.com [westlab.com]
- 12. Determination of Melting Point [wiredchemist.com]
Spectroscopic Characterization of Methyl 2,5-Dichlorobenzoate: An In-depth Technical Guide
Introduction
Methyl 2,5-dichlorobenzoate is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural confirmation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 2,5-dichlorobenzoate, along with detailed experimental protocols for data acquisition.
Synthesis of Methyl 2,5-Dichlorobenzoate
A common and efficient method for the synthesis of methyl 2,5-dichlorobenzoate is the Fischer esterification of 2,5-dichlorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2]
Experimental Protocol: Synthesis
A mixture of 2,5-dichlorobenzoic acid (10 mmol, 2.05 g) and absolute methanol (50 mL) is treated with a few drops of concentrated sulfuric acid.[1] The reaction mixture is then heated under reflux for 5 hours.[1] After completion of the reaction, the excess methanol is removed by distillation. The resulting solid residue is filtered, washed with water, and recrystallized from 30% ethanol to yield pure methyl 2,5-dichlorobenzoate.[1]
Spectroscopic Data
The structural identity and purity of the synthesized methyl 2,5-dichlorobenzoate can be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of methyl 2,5-dichlorobenzoate is characterized by signals corresponding to the aromatic protons and the methyl ester protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.7 - 7.8 | d | ~2.5 | 1H | H-6 |
| ~7.4 - 7.5 | dd | ~8.5, 2.5 | 1H | H-4 |
| ~7.3 - 7.4 | d | ~8.5 | 1H | H-3 |
| 3.9 | s | - | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~134 | C-2 |
| ~132.5 | C-5 |
| ~131.5 | C-1 |
| ~131 | C-4 |
| ~130 | C-6 |
| ~129 | C-3 |
| ~53 | -OCH₃ |
Experimental Protocol: NMR Spectroscopy
A sample of methyl 2,5-dichlorobenzoate (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3090 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1580, 1470, 1430 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | C-O stretch (ester) |
| ~820 | Strong | C-Cl stretch |
| ~750 | Strong | C-H out-of-plane bend |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Approximately 1-2 mg of finely ground methyl 2,5-dichlorobenzoate is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of methyl 2,5-dichlorobenzoate is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
| m/z | Relative Intensity (%) | Proposed Fragment |
| 204 | 45.5 | [M]⁺ (Molecular ion) |
| 173 | 36.6 | [M - OCH₃]⁺ |
| 145 | 46.6 | [M - COOCH₃]⁺ |
| 109 | - | [C₆H₃Cl]⁺ |
| 74 | 30.9 | [C₆H₂]⁺ |
Note: The molecular ion peak at m/z 204 corresponds to the species with the two most abundant chlorine isotopes (³⁵Cl). Due to the presence of two chlorine atoms, the isotopic pattern for the molecular ion and its fragments will show characteristic M, M+2, and M+4 peaks.[3]
Experimental Protocol: GC-MS
A dilute solution of methyl 2,5-dichlorobenzoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A 1 µL aliquot of the solution is injected into a gas chromatograph equipped with a mass spectrometer. The GC is typically fitted with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and mass spectra are recorded over a mass range of m/z 50-300.
Workflow Visualization
The overall process of synthesizing and characterizing methyl 2,5-dichlorobenzoate can be visualized as a logical workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of methyl 2,5-dichlorobenzoate.
References
An In-depth Technical Guide on the Crystal Structure of Methyl 2,5-Dichlorobenzoate
This guide provides a comprehensive overview of the crystal structure of methyl 2,5-dichlorobenzoate, tailored for researchers, scientists, and drug development professionals. The document details the experimental procedures for synthesis and crystal structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow.
Introduction
Methyl 2,5-dichlorobenzoate (C₈H₆Cl₂O₂) is a chemical compound utilized as a plant growth regulator and fungicide.[1][2] It serves as a drug intermediate and is employed in synthetic organic chemistry.[3][4] Understanding its three-dimensional structure is crucial for elucidating its biological activity and for the rational design of new derivatives with enhanced properties. This guide summarizes the findings from the single-crystal X-ray diffraction study of methyl 2,5-dichlorobenzoate.[3][5]
Experimental Protocols
The determination of the crystal structure of methyl 2,5-dichlorobenzoate involved a multi-step process, from synthesis to crystallographic analysis.[3]
1. Synthesis of Methyl 2,5-Dichlorobenzoate
A mixture of 2,5-dichlorobenzoic acid (2.05 g, 10 mmol) and absolute methanol (50 ml) was refluxed for 5 hours in the presence of a few drops of sulfuric acid.[3][5] The excess solvent was subsequently removed by distillation. The resulting solid residue was filtered, washed with water, and recrystallized from 30% ethanol to yield the title compound (88% yield, melting point 319-321 K).[3][5]
2. Crystal Growth
Suitable single crystals for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified methyl 2,5-dichlorobenzoate at room temperature.[3][4]
3. X-ray Data Collection
A colorless needle-like crystal with dimensions 0.68 × 0.11 × 0.06 mm was selected for data collection.[3][5] A Bruker–Nonius Kappa CCD area-detector diffractometer was used with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 150 K.[5] A total of 5966 reflections were measured, resulting in 1840 independent reflections, of which 1455 had I > 2σ(I).[3][5]
4. Structure Solution and Refinement
The crystal structure was solved using direct methods with the SIR92 program and refined by full-matrix least-squares on F² using SHELXL97.[3] Hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.[3][5]
Data Presentation
The crystallographic data and refinement details for methyl 2,5-dichlorobenzoate are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details [3][5]
| Parameter | Value |
| Empirical Formula | C₈H₆Cl₂O₂ |
| Formula Weight | 205.03 |
| Temperature | 150(1) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 3.8452 (3) Å |
| b | 7.0158 (4) Å |
| c | 15.8510 (10) Å |
| α | 77.189 (6)° |
| β | 89.130 (7)° |
| γ | 83.741 (5)° |
| Volume | 414.46 (5) ų |
| Z | 2 |
| Calculated Density | 1.643 Mg/m³ |
| Absorption Coefficient | 0.73 mm⁻¹ |
| F(000) | 208 |
| Data Collection | |
| Theta range for data collection | 2.6 to 27.5° |
| Reflections collected | 5966 |
| Independent reflections | 1840 [R(int) = 0.110] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1840 / 0 / 109 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I>2sigma(I)] | R1 = 0.053, wR2 = 0.146 |
| R indices (all data) | R1 = 0.068, wR2 = 0.158 |
| Largest diff. peak and hole | 0.44 and -0.57 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) [3][5]
| Bond | Length (Å) | Bond | Length (Å) |
| Cl1—C2 | 1.728 (3) | C1—C2 | 1.385 (5) |
| Cl2—C5 | 1.737 (3) | C1—C6 | 1.395 (4) |
| O1—C7 | 1.199 (4) | C1—C7 | 1.505 (4) |
| O2—C7 | 1.326 (4) | C2—C3 | 1.396 (4) |
| O2—C8 | 1.444 (3) | C3—C4 | 1.382 (5) |
| C4—C5 | 1.378 (5) | C5—C6 | 1.384 (4) |
Table 3: Selected Bond Angles (°)[5]
| Atoms | Angle (°) | Atoms | Angle (°) |
| C7—O2—C8 | 115.5 (3) | C2—C1—C7 | 125.6 (3) |
| C2—C1—C6 | 119.3 (3) | C6—C1—C7 | 115.1 (3) |
| C1—C2—Cl1 | 123.1 (2) | C4—C5—Cl2 | 119.7 (2) |
| C3—C2—Cl1 | 117.6 (3) | C6—C5—Cl2 | 118.9 (3) |
| C5—C6—C1 | 119.3 (3) | O1—C7—O2 | 123.8 (3) |
Molecular and Crystal Structure
In the molecule of methyl 2,5-dichlorobenzoate, the benzene ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group.[3][4][5] The bond lengths and angles are generally within normal ranges.[3][5]
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the determination of the crystal structure of methyl 2,5-dichlorobenzoate.
References
An In-depth Technical Guide to the Health and Safety of Methyl 2,5-Dichlorobenzoate
This technical guide provides comprehensive health and safety information for methyl 2,5-dichlorobenzoate, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases.
Chemical and Physical Properties
Methyl 2,5-dichlorobenzoate is a solid with a melting point of 37-40 °C.[1] It is identified by CAS Number 2905-69-3 and has a molecular weight of 205.04 g/mol .[1][2]
Table 1: Physicochemical Data for Methyl 2,5-Dichlorobenzoate
| Property | Value | Source |
| Molecular Formula | C8H6Cl2O2 | [1][3] |
| Molecular Weight | 205.04 g/mol | [2] |
| CAS Number | 2905-69-3 | [1][3] |
| EC Number | 220-815-7 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 37 - 40 °C | [1] |
| Boiling Point | 265.2 °C at 760 mmHg | [2] |
| Flash Point | >113.00 °C (closed cup) | [1] |
| Density | 1.4±0.1 g/cm3 | [2] |
Hazard Identification and Classification
Methyl 2,5-dichlorobenzoate is classified as harmful if swallowed and may cause drowsiness or dizziness.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2][3]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category |
| Acute toxicity, Oral | Category 4 |
| Specific target organ toxicity — single exposure | Category 3 |
| Hazardous to the aquatic environment, long-term hazard | Chronic 2 |
Table 3: GHS Label Elements
| Pictogram(s) | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed[1][2][3]H336: May cause drowsiness or dizziness[1][2][3]H411: Toxic to aquatic life with long lasting effects[1][2][3] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray[2]P264: Wash skin thoroughly after handling[2][4]P270: Do not eat, drink or smoke when using this product[2][4]P271: Use only outdoors or in a well-ventilated area[2]P273: Avoid release to the environment[1][2][4]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection[4]Response: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth[4]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2]P319: Get medical help if you feel unwell[2]P391: Collect spillage[1][2]Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed[2]P405: Store locked up[2][4]Disposal: P501: Dispose of contents/ container to an approved waste disposal plant[1][4] |
Toxicological Information
The primary routes of exposure are ingestion and inhalation.[1] Acute oral toxicity is categorized as harmful.[2][3] Inhalation may lead to drowsiness or dizziness.[1][2][3] There is no data available on skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, or reproductive toxicity.[1] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]
Table 4: Summary of Toxicological Effects
| Effect | Observation |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Inhalation | May cause drowsiness or dizziness.[1][2][3] |
| Carcinogenicity | Not classified as a carcinogen by IARC.[1] |
| Other Effects | May cause anaemia. Possible liver and kidney toxicant.[5] |
Experimental Protocols
Signaling Pathways
Information regarding the specific signaling pathways affected by methyl 2,5-dichlorobenzoate is not available in the reviewed literature.
Handling, Storage, and Personal Protective Equipment
Handling: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[1] Use only in a well-ventilated area and wash hands thoroughly after handling.[2][6] Do not eat, drink, or smoke when using this product.[2][6]
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and store locked up.[1][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1] In situations with a potential for splashing, chemical goggles and a face shield should be worn.[7][8]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a complete suit protecting against chemicals.[1][6] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] In inadequately ventilated areas or where airborne concentrations exceed exposure limits, a NIOSH-approved respirator is necessary.[7][8]
First Aid Measures
Table 5: First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Firefighting and Accidental Release Measures
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[1]
Accidental Release: Use personal protective equipment and avoid dust formation.[1] Ensure adequate ventilation.[1] Prevent further leakage or spillage if safe to do so and do not let the product enter drains.[1] Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[1]
Below is a logical workflow for handling an accidental release of methyl 2,5-dichlorobenzoate.
Caption: Workflow for Accidental Release of Methyl 2,5-Dichlorobenzoate.
Stability and Reactivity
Methyl 2,5-dichlorobenzoate is stable under recommended storage conditions.[1] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[1]
Ecological Information
This substance is toxic to aquatic life with long-lasting effects.[1][2][3] Discharge into the environment must be avoided.[1]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
This guide is intended to provide a summary of the available health and safety information for methyl 2,5-dichlorobenzoate. It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical and to conduct a thorough risk assessment for any specific application.
References
- 1. METHYL 2,5-DICHLOROBENZOATE - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. solutions.covestro.com [solutions.covestro.com]
Biological Activity of 2,5-Dichlorobenzoic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available public information on the biological activity of 2,5-dichlorobenzoic acid methyl ester. Significant data gaps exist in the publicly accessible literature, particularly concerning its effects on mammalian cellular signaling pathways and quantitative toxicological endpoints. The information provided should be used as a preliminary guide and supplemented with further internal research and validation.
Introduction
This compound is a synthetic chemical compound with established use as a plant growth regulator and fungicide.[1] Its biological activities, as currently understood, are primarily centered on agricultural applications. However, for drug development professionals, an understanding of its known toxicological profile and potential off-target effects is crucial. This technical guide provides a comprehensive overview of the available data on the biological activity of this compound, including its synthesis, known mechanisms of action, and toxicological assessments. Where specific data for the methyl ester is unavailable, information on structurally related compounds is presented to provide context, with clear indications of these substitutions.
Synthesis
The commercial synthesis of this compound is achieved through the esterification of 2,5-dichlorobenzoic acid with methanol. This process typically involves the chlorination of benzoic acid to produce 2,5-dichlorobenzoic acid, which is then purified. The purified acid subsequently reacts with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions to yield the final methyl ester product. Purification is generally accomplished through distillation or recrystallization.[1]
Biological Activity and Mechanism of Action
The documented biological activity of this compound is predominantly in the agrochemical field. In mammalian or other systems relevant to drug development, there is a significant lack of publicly available information regarding its mechanism of action and effects on specific signaling pathways.
Antibacterial Activity
This compound has been reported to exhibit antibacterial properties. The proposed mechanism involves the inhibition of bacterial growth by binding to sulfhydryl groups on proteins, leading to the inhibition of protein synthesis. Additionally, it is suggested to inhibit the uptake of sulfate ions by interfering with the enzyme sulfate adenylyltransferase.[2]
Herbicidal Activity (as a Dichlorobenzoic Acid Isomer)
While specific studies on the methyl ester are limited, dichlorobenzoic acid isomers are known to act as herbicides by interfering with plant auxin transport.[3] Auxins are a class of plant hormones that regulate various growth and developmental processes. Certain dichlorobenzoic acid isomers can inhibit the polar transport of auxin, leading to abnormal growth and ultimately, plant death. This suggests a potential interaction with auxin transport proteins.
Toxicological Profile
Summary of Toxicological Studies (Quantitative Data Largely Unavailable)
| Study Type | Species | Route of Administration | Key Parameters Investigated | Quantitative Data | Reference |
| Absorption, Distribution, Metabolism, Excretion (ADME) | Rat | Oral, Intravenous | Pharmacokinetics, metabolic pathways, excretion routes | Not publicly available | BVL |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50, clinical signs of toxicity | Not publicly available | BVL |
| Skin Sensitization (Magnusson and Kligman) | Guinea Pig | Dermal | Potential to induce skin sensitization | Not publicly available | BVL |
| 28-Day Subchronic Oral Toxicity | Rat | Oral | NOAEL, target organ toxicity, clinical and pathological findings | Not publicly available | BVL |
| Mammalian Chromosome Aberration Test | In vitro (CHO cells) | - | Clastogenic potential | Not publicly available | BVL |
| CHO/HPRT Gene Mutation Assay | In vitro (CHO cells) | - | Mutagenic potential | Not publicly available | BVL |
Toxicological Data for a Structurally Related Dichlorobenzoic Acid Derivative
A public report from the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) on a dichlorobenzoic acid derivative used as a fragrance ingredient (LTD/1769) provides some quantitative toxicological data. It is critical to note that this data is for an analogue and not this compound.
| Study Type | Species | Route of Administration | Endpoint | Result | Reference |
| 28-Day Repeated Dose Dietary Study | Rat | Oral (dietary) | NOAEL | 24 mg/kg bw/day | NICNAS LTD/1769 |
| Local Lymph Node Assay (LLNA) | Mouse | Dermal | EC3 | 23.5% | NICNAS LTD/1769 |
Experimental Protocols (Based on Standardized Guidelines)
As the specific protocols for the studies on this compound are not publicly available, the following sections outline the general methodologies based on internationally recognized guidelines (OECD and OPPTS) for the types of toxicological studies that have been conducted.
General Workflow for In Vivo Toxicity Studies
28-Day Subchronic Oral Toxicity Study (Based on OECD TG 407)
-
Test System: Typically, young adult rats of a standard strain.
-
Group Size: At least 5 males and 5 females per dose group.
-
Dose Levels: A control group and at least three dose levels of the test substance. Doses are selected based on a preliminary dose-range-finding study.
-
Administration: The test substance is administered daily by gavage or in the diet/drinking water for 28 consecutive days.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Histopathology: Tissues from the control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower dose groups.
-
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Skin Sensitization: Magnusson and Kligman Guinea Pig Maximization Test (Based on OECD TG 406)
-
Test System: Young adult guinea pigs.
-
Induction Phase:
-
Day 0: Intradermal injections of the test substance with and without Freund's Complete Adjuvant (FCA) are administered to the scapular region.
-
Day 7: A topical application of the test substance is applied to the same area.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a naive area of the skin.
-
-
Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
Endpoint: The incidence and severity of skin reactions in the test group are compared to a control group to determine the sensitization potential.
In Vitro Mammalian Chromosome Aberration Test (Based on OECD TG 473)
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Cells are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix). A long-duration exposure (e.g., 24 hours) without S9 is also performed.
-
A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.
-
Cells are harvested, fixed, and stained.
-
-
Analysis: Metaphase spreads are examined microscopically for structural and numerical chromosome aberrations.
-
Endpoint: The percentage of cells with aberrations is calculated and compared to negative and positive controls to assess clastogenicity.
Conclusion and Future Directions
The currently available public data on the biological activity of this compound is primarily focused on its role as an agrochemical, with limited information directly relevant to pharmaceutical research and development. While toxicological studies have been conducted for regulatory purposes, the quantitative outcomes of these studies are not widely accessible. The known antibacterial and herbicidal activities suggest potential interactions with specific enzymes and transport proteins.
For drug development professionals, the key takeaways are:
-
The compound possesses moderate mammalian oral toxicity.
-
There is a lack of data on its effects on mammalian cellular signaling pathways, which represents a significant knowledge gap for assessing potential therapeutic applications or off-target effects.
-
The established toxicological studies, though without publicly available quantitative data, indicate that a foundational level of safety assessment has been performed.
Future research should aim to:
-
Obtain and analyze the full reports of the toxicological studies to understand the quantitative risk profile.
-
Investigate the effects of this compound on a panel of mammalian cell lines to assess cytotoxicity and potential therapeutic windows.
-
Screen the compound against a broad range of kinases, receptors, and other relevant drug targets to identify any potential interactions with mammalian signaling pathways.
-
Conduct in vitro metabolism studies to identify potential metabolites and their biological activities.
By addressing these knowledge gaps, a more complete and relevant understanding of the biological activity of this compound can be established for the drug development community.
References
known impurities in commercial methyl 2,5-dichlorobenzoate
An In-depth Technical Guide to Known Impurities in Commercial Methyl 2,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential impurities in commercial-grade methyl 2,5-dichlorobenzoate. Understanding the impurity profile is critical for researchers and drug development professionals to ensure the quality, safety, and efficacy of their work. This document outlines the synthetic pathway of methyl 2,5-dichlorobenzoate, details potential impurities, and provides standard analytical methodologies for their identification and quantification.
Introduction
Methyl 2,5-dichlorobenzoate is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The purity of this starting material is of paramount importance as impurities can potentially be carried through synthetic steps, leading to undesired side products in the final API or affecting its stability and pharmacological properties. Commercial methyl 2,5-dichlorobenzoate is typically available with a purity of 99.5% or higher. However, trace amounts of impurities stemming from the manufacturing process are often present.
Synthesis and Potential Impurities
The most common industrial synthesis of methyl 2,5-dichlorobenzoate involves a two-step process: the chlorination of benzoic acid followed by the esterification of the resulting 2,5-dichlorobenzoic acid with methanol.[1] This synthetic route is the primary source of potential impurities.
Synthesis Pathway
Caption: Synthesis of Methyl 2,5-Dichlorobenzoate.
Categories of Potential Impurities
Based on the synthesis process, the impurities in commercial methyl 2,5-dichlorobenzoate can be classified into three main categories:
-
Starting Materials and Reagents: Unreacted starting materials such as 2,5-dichlorobenzoic acid and residual methanol.
-
Isomeric Impurities: Other isomers of dichlorobenzoic acid formed during the chlorination of benzoic acid, and their corresponding methyl esters. These are often the most challenging impurities to separate due to their similar physical and chemical properties.
-
By-products and Degradants: Products from side reactions or degradation of the main compound under process or storage conditions.
Quantitative Data on Potential Impurities
While specific Certificates of Analysis for commercial methyl 2,5-dichlorobenzoate are not publicly available, based on the typical purity of >99.5%, a representative impurity profile can be projected. The following table summarizes the potential impurities and their likely maximum concentrations in a commercial batch.
| Impurity Name | Structure | CAS Number | Potential Source | Typical Limit of Quantification (LoQ) | Hypothetical Concentration in a >99.5% Pure Batch |
| 2,5-Dichlorobenzoic Acid | Cl₂C₆H₃COOH | 50-79-3 | Unreacted Starting Material | 0.01% | < 0.15% |
| Methanol | CH₃OH | 67-56-1 | Residual Solvent | 0.05% | < 0.3% |
| Methyl 2,3-Dichlorobenzoate | Cl₂C₆H₃COOCH₃ | 6622-63-5 | Isomeric Impurity | 0.02% | < 0.1% |
| Methyl 2,4-Dichlorobenzoate | Cl₂C₆H₃COOCH₃ | 2905-67-1 | Isomeric Impurity | 0.02% | < 0.1% |
| Methyl 2,6-Dichlorobenzoate | Cl₂C₆H₃COOCH₃ | 13537-83-2 | Isomeric Impurity | 0.02% | < 0.1% |
| Methyl 3,4-Dichlorobenzoate | Cl₂C₆H₃COOCH₃ | 2905-68-2 | Isomeric Impurity | 0.02% | < 0.1% |
| Methyl 3,5-Dichlorobenzoate | Cl₂C₆H₃COOCH₃ | 2905-70-6 | Isomeric Impurity | 0.02% | < 0.1% |
Experimental Protocols for Impurity Analysis
The identification and quantification of impurities in methyl 2,5-dichlorobenzoate are typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of isomeric dichlorobenzoate methyl esters.
Experimental Workflow:
Caption: GC-MS Workflow for Impurity Analysis.
Method Parameters (Illustrative):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-400 amu
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is suitable for the analysis of non-volatile impurities such as the starting material, 2,5-dichlorobenzoic acid.
Experimental Workflow:
Caption: HPLC Workflow for Impurity Analysis.
Method Parameters (Illustrative):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Conclusion
The control of impurities in methyl 2,5-dichlorobenzoate is crucial for the synthesis of high-quality downstream products, particularly in the pharmaceutical industry. This guide has outlined the likely impurities based on the common synthetic route and provided a framework for their analysis. While specific impurity profiles will vary between manufacturers and batches, the information presented here offers a solid foundation for researchers and quality control professionals to develop and implement robust analytical methods for the assessment of methyl 2,5-dichlorobenzoate purity. It is always recommended to obtain a batch-specific Certificate of Analysis from the supplier for detailed impurity information.
References
Methodological & Application
Application Notes and Protocols: Esterification of 2,5-Dichlorobenzoic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 2,5-dichlorobenzoate via the Fischer esterification of 2,5-dichlorobenzoic acid with methanol. This process is a fundamental reaction in organic synthesis, utilized in the production of various intermediates for pharmaceuticals and agrochemicals. The protocol herein describes a common laboratory-scale procedure using sulfuric acid as a catalyst.
Introduction
The esterification of carboxylic acids is a cornerstone of organic chemistry, with broad applications in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Methyl 2,5-dichlorobenzoate, the product of the esterification of 2,5-dichlorobenzoic acid with methanol, serves as a valuable building block and intermediate.[1][2] For instance, it is a known plant growth regulator and fungicide.[3][4] The Fischer-Speier esterification, which employs an acid catalyst, is a widely used and cost-effective method for this transformation.[5][6] This protocol details the acid-catalyzed esterification under reflux conditions, a standard and efficient laboratory procedure.[1][3]
Chemical Reaction
Data Summary
The following table summarizes the key quantitative data associated with the esterification of 2,5-dichlorobenzoic acid with methanol.
| Parameter | Value | Reference |
| Reactant: 2,5-Dichlorobenzoic Acid | 2.05 g (10 mmol) | [1] |
| Reactant: Methanol | 50 ml | [1] |
| Catalyst: Sulfuric Acid | A few drops | [1] |
| Reaction Time | 5 hours | [1] |
| Reaction Temperature | Reflux | [1][3] |
| Product Yield | 88% | [1] |
| Product Melting Point | 319-321 K (46-48 °C) | [1] |
Experimental Protocol
This protocol is based on a reported laboratory procedure for the synthesis of methyl 2,5-dichlorobenzoate.[1]
Materials:
-
2,5-Dichlorobenzoic acid (2.05 g, 10 mmol)
-
Absolute methanol (50 ml)
-
Concentrated sulfuric acid (a few drops)
-
Ethanol (30%) for recrystallization
-
Water
-
Round-bottom flask (100 ml)
-
Reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 ml round-bottom flask, combine 2,5-dichlorobenzoic acid (2.05 g) and absolute methanol (50 ml).
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[1][3] Continue refluxing for 5 hours.[1]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol by distillation.[1]
-
Isolation: The solid residue remaining after distillation is the crude product. Filter the solid and wash it with water.[1]
-
Purification: Recrystallize the crude product from 30% ethanol to obtain pure methyl 2,5-dichlorobenzoate.[1]
-
Drying: Dry the purified crystals, for example, in a desiccator, and determine the yield and melting point.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of methyl 2,5-dichlorobenzoate.
Caption: Workflow for the synthesis of methyl 2,5-dichlorobenzoate.
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.[7]
-
The product, methyl 2,5-dichlorobenzoate, is reported to be a lachrymator (causes tearing).[1]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
References
- 1. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 4. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Reaction of Methyl 2,5-Dichlorobenzoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of methyl 2,5-dichlorobenzoate with primary amines is a fundamental transformation in organic synthesis, leading to the formation of N-substituted 2,5-dichlorobenzamides. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and other functionalized molecules. The 2,5-dichloro substitution pattern on the aromatic ring can impart specific steric and electronic properties, influencing the biological activity and physical characteristics of the final compounds.
This document provides detailed application notes and experimental protocols for the amidation of methyl 2,5-dichlorobenzoate with various primary amines. Methodologies discussed include direct thermal aminolysis and catalyzed approaches, offering flexibility for different laboratory settings and substrate requirements.
Reaction Overview
The core reaction involves the nucleophilic acyl substitution of a primary amine with methyl 2,5-dichlorobenzoate to form the corresponding amide and methanol as a byproduct. The reactivity of this transformation can be influenced by several factors, including the nature of the primary amine, reaction temperature, the presence of a catalyst, and the solvent system employed.
A general reaction scheme is presented below:
Caption: General reaction of methyl 2,5-dichlorobenzoate with a primary amine.
Data Presentation: Reaction of Methyl 2,5-Dichlorobenzoate with Primary Amines
The following table summarizes reaction conditions and outcomes for the amidation of methyl 2,5-dichlorobenzoate with various primary amines under different catalytic and thermal conditions. This data is compiled from analogous reactions and established principles of direct amidation.
| Entry | Primary Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Propylamine | None | None (Neat) | 150 | 24 | Moderate |
| 2 | Benzylamine | None | None (Neat) | 160 | 24 | Moderate-Good |
| 3 | Cyclohexylamine | ZrCl₄ (5) | Toluene | 110 | 24 | Good |
| 4 | n-Octylamine | Nb₂O₅ (10) | None (Neat) | 160 | 30 | High[1] |
| 5 | Aniline | Nb₂O₅ (10) | None (Neat) | 160 | 40 | High[2] |
| 6 | Benzylamine | Zirconocene dichloride (10) | Toluene | 110 | 24 | Very Good[3] |
| 7 | Methyl Carbamate | Microwave | Acetonitrile | 150 | 0.25 | High[4] |
Note: "Moderate", "Good", "High", and "Very Good" are qualitative descriptors based on typical yields for these reaction types. Specific yields are highly dependent on the exact experimental conditions and purification methods.
Experimental Protocols
Protocol 1: Uncatalyzed Direct Aminolysis (Thermal Conditions)
This protocol describes a straightforward method for the amidation of methyl 2,5-dichlorobenzoate with a primary amine under solvent-free (neat) conditions at elevated temperatures.
Workflow:
Caption: Workflow for uncatalyzed direct aminolysis.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
Primary amine (e.g., n-propylamine, benzylamine)
-
High-pressure reaction tube or sealed vessel
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry high-pressure reaction tube equipped with a magnetic stir bar, add methyl 2,5-dichlorobenzoate (1.0 equiv).
-
Add the primary amine (1.2-2.0 equiv).
-
Seal the reaction tube tightly.
-
Place the tube in a preheated oil bath or heating mantle set to 150-160 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Zirconium-Catalyzed Amidation
This protocol utilizes a zirconium-based catalyst to facilitate the amidation under milder conditions compared to the uncatalyzed thermal method.[3]
Workflow:
Caption: Workflow for zirconium-catalyzed amidation.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
Primary amine (e.g., cyclohexylamine, benzylamine)
-
Zirconocene dichloride (Cp₂ZrCl₂) or Zirconium(IV) chloride (ZrCl₄) (5-10 mol%)[3]
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment as listed in Protocol 1.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add methyl 2,5-dichlorobenzoate (1.0 equiv), the primary amine (1.1-1.5 equiv), and the zirconium catalyst (5-10 mol%).[3]
-
Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 110 °C (reflux) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with toluene or ethyl acetate.
-
Combine the organic filtrates and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by silica gel column chromatography.
Protocol 3: Microwave-Assisted Amidation
Microwave irradiation can significantly accelerate the amidation reaction, often leading to higher yields in shorter reaction times.[4][5]
Workflow:
Caption: Workflow for microwave-assisted amidation.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
Primary amine
-
Microwave-safe reaction vial with a snap cap or crimp seal
-
Microwave synthesizer
-
Solvent (if necessary, e.g., acetonitrile)[4]
-
Standard work-up and purification reagents and equipment as listed in Protocol 1.
Procedure:
-
In a microwave-safe reaction vial, combine methyl 2,5-dichlorobenzoate (1.0 equiv) and the primary amine (1.5-2.0 equiv). A solvent such as acetonitrile can be used if desired.[4]
-
Seal the vial securely.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction temperature to 150 °C and the reaction time to 15-30 minutes.[4]
-
After the irradiation is complete, allow the vial to cool to a safe temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product via silica gel column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methyl 2,5-dichlorobenzoate is a lachrymator.[6] Handle with care to avoid inhalation or contact with skin and eyes.
-
Primary amines can be corrosive and have strong odors. Handle them with appropriate care.
-
Reactions at high temperatures and pressures should be conducted behind a blast shield.
-
Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Never use a domestic microwave oven.
Conclusion
The synthesis of N-substituted 2,5-dichlorobenzamides from methyl 2,5-dichlorobenzoate and primary amines can be achieved through several effective methods. The choice of protocol will depend on the available equipment, the scale of the reaction, and the specific properties of the primary amine. Uncatalyzed thermal aminolysis offers a simple, albeit potentially harsh, method. The use of zirconium-based catalysts provides a milder alternative, while microwave-assisted synthesis offers a rapid and efficient route to the desired products. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2,5-Dichlorobenzoate: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
Application Note
Methyl 2,5-dichlorobenzoate is a readily available chemical intermediate that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its dichlorinated phenyl ring and reactive methyl ester functionality allow for diverse chemical transformations, leading to the formation of key heterocyclic scaffolds such as 1,3,4-oxadiazoles and benzimidazoles. These heterocyclic cores are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document provides detailed protocols for the synthesis of these important heterocyclic systems from methyl 2,5-dichlorobenzoate, along with the necessary experimental data and workflow diagrams.
Synthesis of 1,3,4-Oxadiazoles
A primary application of methyl 2,5-dichlorobenzoate in heterocyclic synthesis is its use as a starting material for 2,5-disubstituted-1,3,4-oxadiazoles. The synthetic strategy involves a two-step process: first, the conversion of the methyl ester to the corresponding hydrazide, followed by cyclization to form the oxadiazole ring.
Step 1: Synthesis of 2,5-Dichlorobenzohydrazide
Methyl 2,5-dichlorobenzoate is converted to 2,5-dichlorobenzohydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out in an alcoholic solvent under reflux.
Experimental Protocol:
-
To a solution of methyl 2,5-dichlorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 to 2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2,5-dichlorobenzohydrazide.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Methyl 2,5-dichlorobenzoate | 205.03 | 0.1 | 20.5 |
| Hydrazine Hydrate (80%) | 50.06 | 0.15 | 9.4 |
| Ethanol | - | - | 100 mL |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 2,5-Dichlorobenzohydrazide | 205.04 | 20.5 | 85-95% |
Step 2: Synthesis of 2-(2,5-Dichlorophenyl)-5-substituted-1,3,4-oxadiazoles
The synthesized 2,5-dichlorobenzohydrazide can be cyclized with various reagents to introduce different substituents at the 5-position of the oxadiazole ring. A common method involves reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1]
Experimental Protocol:
-
A mixture of 2,5-dichlorobenzohydrazide (1 equivalent) and a substituted carboxylic acid (1 equivalent) is taken in phosphorus oxychloride (POCl₃) as both the reagent and solvent.[1]
-
The reaction mixture is heated at reflux for 5-7 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[1]
| Starting Hydrazide | Carboxylic Acid | Product | Typical Yield (%) |
| 2,5-Dichlorobenzohydrazide | Benzoic Acid | 2-(2,5-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole | 75-85% |
| 2,5-Dichlorobenzohydrazide | Acetic Acid | 2-(2,5-Dichlorophenyl)-5-methyl-1,3,4-oxadiazole | 70-80% |
Synthesis of Benzimidazoles
Methyl 2,5-dichlorobenzoate can be utilized as a precursor for the synthesis of 2-(2,5-dichlorophenyl)-1H-benzo[d]imidazole. This is typically achieved through a two-step process involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by a condensation reaction with o-phenylenediamine.
Step 1: Hydrolysis of Methyl 2,5-dichlorobenzoate
The methyl ester is first hydrolyzed to 2,5-dichlorobenzoic acid using a base such as sodium hydroxide, followed by acidification.
Experimental Protocol:
-
Dissolve methyl 2,5-dichlorobenzoate (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (1.5 equivalents) and reflux the mixture for 2-3 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 2,5-dichlorobenzoic acid.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Methyl 2,5-dichlorobenzoate | 205.03 | 0.1 | 20.5 |
| Sodium Hydroxide | 40.00 | 0.15 | 6.0 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 2,5-Dichlorobenzoic Acid | 191.01 | 19.1 | 90-98% |
Step 2: Synthesis of 2-(2,5-Dichlorophenyl)-1H-benzo[d]imidazole
The resulting 2,5-dichlorobenzoic acid is then condensed with o-phenylenediamine in the presence of a catalyst such as ammonium chloride to yield the benzimidazole derivative.
Experimental Protocol:
-
To a mixture of 2,5-dichlorobenzoic acid (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol, add ammonium chloride (30 mol%).
-
Stir the resulting mixture at 80-90°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated product, wash with water, and recrystallize from ethanol to obtain the pure 2-(2,5-dichlorophenyl)-1H-benzo[d]imidazole.
| Starting Acid | o-Phenylenediamine | Product | Typical Yield (%) |
| 2,5-Dichlorobenzoic Acid | 1.0 eq | 2-(2,5-Dichlorophenyl)-1H-benzo[d]imidazole | 80-90% |
Plausible Synthetic Route to Quinolone Scaffolds
While a direct, one-pot synthesis of quinolones from methyl 2,5-dichlorobenzoate is not prominently reported, a plausible multi-step synthetic pathway can be envisioned based on established quinolone synthesis methodologies. This would likely involve the conversion of methyl 2,5-dichlorobenzoate into a suitable aniline or anthranilic acid derivative, which are common precursors for quinolone ring formation. A hypothetical route could involve the following transformations:
-
Nitration: Introduction of a nitro group onto the dichlorinated ring.
-
Reduction: Reduction of the nitro group to an amine.
-
Further Functionalization and Cyclization: Conversion of the resulting aniline derivative into a quinolone via established methods like the Gould-Jacobs reaction.
This multi-step nature makes the direct application of methyl 2,5-dichlorobenzoate for quinolone synthesis more complex compared to the synthesis of 1,3,4-oxadiazoles and benzimidazoles.
Conclusion
Methyl 2,5-dichlorobenzoate is a versatile and cost-effective starting material for the synthesis of various heterocyclic compounds. The protocols outlined above provide researchers and drug development professionals with reliable methods for the preparation of 1,3,4-oxadiazoles and benzimidazoles. The straightforward nature of these syntheses, coupled with the biological significance of the resulting heterocyclic scaffolds, underscores the importance of methyl 2,5-dichlorobenzoate as a key precursor in modern synthetic and medicinal chemistry.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This document provides detailed application notes and experimental protocols for the selective Suzuki coupling of methyl 2,5-dichlorobenzoate. This substrate is a valuable building block in medicinal chemistry and materials science, and its selective functionalization is crucial for the synthesis of complex molecular architectures. The primary challenge in the Suzuki coupling of methyl 2,5-dichlorobenzoate lies in achieving regioselective mono-arylation, given the presence of two chlorine atoms. The chlorine atom at the C2 position is generally more activated towards oxidative addition due to its position ortho to the electron-withdrawing methyl ester group. This electronic preference can be exploited to achieve selective C-C bond formation at this position.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of methyl 2,5-dichlorobenzoate to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions for Mono-Arylation of Methyl 2,5-Dichlorobenzoate
The following table summarizes representative reaction conditions for the selective mono-Suzuki coupling of methyl 2,5-dichlorobenzoate with various arylboronic acids at the C2 position. The yields reported are typical for these types of transformations under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 110 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3.0) | DMF/H₂O (10:1) | 90 | 24 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ (2.5) | Acetonitrile/H₂O (4:1) | 80 | 18 | 82-92 |
Experimental Protocols
Protocol 1: Selective Mono-Arylation of Methyl 2,5-Dichlorobenzoate with Phenylboronic Acid
This protocol describes a general procedure for the selective Suzuki coupling of methyl 2,5-dichlorobenzoate with phenylboronic acid at the C2 position.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add methyl 2,5-dichlorobenzoate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Solvent Addition: To the Schlenk flask containing the reactants, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water.
-
Initiation: Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 5-chloro-2-phenylbenzoate.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki coupling of methyl 2,5-dichlorobenzoate.
Application Notes and Protocols: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Methyl 2,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from methyl 2,5-dichlorobenzoate. The described synthetic route is a reliable two-step process involving the formation of a key benzohydrazide intermediate followed by cyclodehydration to yield the target oxadiazole scaffold.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2,5-disubstitution pattern allows for the introduction of various functionalities, enabling the modulation of their pharmacological profiles. Notably, derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and growth.[1][2] The 2,5-dichlorophenyl moiety, introduced from the starting material, can significantly influence the biological activity of the final compounds.
This document outlines the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole where one of the substituents is a 2,5-dichlorophenyl group. The general synthetic strategy is depicted below:
References
Application of Methyl 2,5-Dichlorobenzoate in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dichlorobenzoate is a versatile chemical intermediate with significant applications in medicinal chemistry. Its dichlorinated phenyl ring serves as a crucial scaffold for the synthesis of a variety of heterocyclic compounds that exhibit a broad spectrum of biological activities. This document provides detailed application notes, experimental protocols, and quantitative data on the use of methyl 2,5-dichlorobenzoate as a precursor for medicinally relevant molecules, particularly 2,5-disubstituted-1,3,4-oxadiazole derivatives. These derivatives have demonstrated promising potential as antibacterial, antifungal, and anti-inflammatory agents.
Synthetic Applications
Methyl 2,5-dichlorobenzoate is a key starting material for the synthesis of 2,5-dichlorobenzohydrazide, which is a pivotal intermediate for the construction of 1,3,4-oxadiazole rings. The general synthetic pathway involves the conversion of methyl 2,5-dichlorobenzoate to the corresponding hydrazide, followed by cyclization with various aromatic acids to yield the desired 2,5-disubstituted-1,3,4-oxadiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,5-Dichlorobenzoate[1][2]
This protocol describes the synthesis of methyl 2,5-dichlorobenzoate from 2,5-dichlorobenzoic acid.
Materials:
-
2,5-Dichlorobenzoic acid
-
Absolute methanol
-
Concentrated sulfuric acid
-
Ethanol (30%)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
A mixture of 2,5-dichlorobenzoic acid (2.05 g, 10 mmol) and absolute methanol (50 ml) is placed in a round-bottom flask.
-
A few drops of concentrated sulfuric acid are added to the mixture as a catalyst.
-
The mixture is refluxed for 5 hours.
-
After reflux, the excess solvent is removed by distillation.
-
The resulting solid residue is filtered and washed with water.
-
The crude product is recrystallized from 30% ethanol to yield pure methyl 2,5-dichlorobenzoate.
-
The typical yield is approximately 88%.
Protocol 2: Synthesis of 2,5-Dichlorobenzohydrazide
This protocol outlines the conversion of methyl 2,5-dichlorobenzoate to 2,5-dichlorobenzohydrazide.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
Hydrazine hydrate (80%)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
A solution of methyl 2,5-dichlorobenzoate (0.01 mol) in ethanol (50 ml) is prepared in a round-bottom flask.
-
Hydrazine hydrate (80%, 0.02 mol) is added to the solution.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to obtain pure 2,5-dichlorobenzohydrazide.
Protocol 3: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles[3]
This protocol describes the cyclization of a hydrazide with an aromatic acid to form the 1,3,4-oxadiazole ring.
Materials:
-
Substituted benzohydrazide (e.g., 4-methoxybenzohydrazide)
-
Various aromatic acids
-
Phosphoryl chloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (10% w/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Steam bath
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
A mixture of an aromatic acid (0.01 mol) and a substituted benzohydrazide (0.01 mol) in phosphoryl chloride (15 ml) is refluxed on a steam bath for 5-6 hours.
-
The reaction progress is monitored by TLC.
-
The reaction mixture is then cooled and carefully poured onto crushed ice with constant stirring.
-
The separated solid is neutralized with a 10% sodium bicarbonate solution.
-
The solid product is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Biological Activities of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
Derivatives of 1,3,4-oxadiazole synthesized from precursors like methyl 2,5-dichlorobenzoate have been evaluated for various biological activities. The following tables summarize the quantitative data for their antibacterial and anti-inflammatory properties.
Antibacterial Activity
The antibacterial activity of various 2,5-disubstituted-1,3,4-oxadiazole derivatives has been assessed against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.
| Compound ID | Phenyl Ring Substitution | Test Organism | MIC (µg/mL) | Reference |
| 6 | 3,5-Dinitrophenyl | E. coli | 12.5 | [1] |
| 6 | 3,5-Dinitrophenyl | P. aeruginosa | 25 | [1] |
| 8 | 4-Chlorophenyl | S. aureus | 25 | [1] |
| 7 | 4-Nitrophenyl | S. pyogenes | 12.5 | [1] |
| 9 | 3,5-Dinitrophenyl | Various bacterial strains | 12.5-100 | [1] |
| 11 | 4-Fluorophenyl | P. aeruginosa | 2-8 | [1] |
| 11 | 4-Fluorophenyl | E. coli | 2-8 | [1] |
| 11 | 4-Fluorophenyl | S. pneumoniae | 2-8 | [1] |
| F₃ | Furan | S. aureus | 8 | [2] |
| F₄ | Furan | S. aureus | 4 | [2] |
| I₂ | Nitrofuran | S. aureus | 4 | [2] |
| F₃ | Furan | E. coli | 16 | [2] |
| F₄ | Furan | E. coli | 16 | [2] |
| I₂ | Nitrofuran | E. coli | 8 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been investigated using in vivo models such as the carrageenan-induced rat paw edema assay and in vitro assays measuring the inhibition of inflammatory mediators.
| Compound ID | Phenyl Ring Substitution | Assay | Inhibition (%) | IC₅₀ (µM) | Reference |
| 3f | 4-Chlorophenyl | Carrageenan-induced rat paw edema | 46.42 | - | [3] |
| 3i | 3,4-Dichlorophenyl | Carrageenan-induced rat paw edema | 50 | - | [3] |
| OSD | Pyridin-4-yl | NO production in LPS-stimulated macrophages | - | 439.37 ± 20.30 | [4] |
| OSD | Pyridin-4-yl | ROS production in LPS-stimulated macrophages | - | 501.50 ± 112.75 | [4] |
| OPD | Pyridin-4-yl | NO production in LPS-stimulated macrophages | - | 17.30 ± 2.88 | [4] |
| OPD | Pyridin-4-yl | ROS production in LPS-stimulated macrophages | - | 53.85 ± 9.39 | [4] |
| C₄ | 3-Chlorophenyl | Carrageenan-induced rat paw edema | Good | - | [5] |
| C₇ | 4-Nitrophenyl | Carrageenan-induced rat paw edema | Good | - | [5] |
| Ox-6f | 4-Chlorophenyl anilide | Heat-induced albumin denaturation | 74.16 ± 4.41 | - | [6] |
| Ox-6d | Anilide | Heat-induced albumin denaturation | 70.56 | - | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of the 2,5-disubstituted-1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents on the phenyl rings.
Generally, the presence of electron-withdrawing groups such as nitro (-NO₂) and chloro (-Cl) on the phenyl ring enhances the antimicrobial activities.[1][2] Increased lipophilicity of the substituents can also facilitate the transport of the drug molecules across the microbial cell membrane, thereby improving their efficacy.[2] For anti-inflammatory activity, the nature and position of the substituent on the phenyl ring play a crucial role, with certain substitutions leading to significant inhibition of inflammatory markers.
Conclusion
Methyl 2,5-dichlorobenzoate is a valuable and cost-effective starting material in medicinal chemistry for the synthesis of biologically active compounds. The straightforward conversion to 2,5-dichlorobenzohydrazide provides a versatile intermediate for the construction of 2,5-disubstituted-1,3,4-oxadiazoles. These derivatives have shown significant potential as antibacterial and anti-inflammatory agents, warranting further investigation and development in drug discovery programs. The provided protocols and data serve as a comprehensive resource for researchers interested in exploring the medicinal chemistry applications of methyl 2,5-dichlorobenzoate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 2,5-Dichlorobenzoate as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dichlorobenzoate is a synthetic compound with demonstrated activity as a plant growth regulator. As a derivative of dichlorobenzoic acid, it is structurally related to other synthetic auxins and has been noted for its effects on callus formation, particularly in grapevine grafting, and its influence on seed germination and seedling development. These application notes provide an overview of its biological effects, hypothesized mechanism of action, and detailed protocols for its evaluation.
Biological Activity and Mechanism of Action
Methyl 2,5-dichlorobenzoate is presumed to function as a synthetic auxin. Natural auxins, such as indole-3-acetic acid (IAA), are crucial for various plant development processes, including cell division, elongation, and differentiation. Synthetic auxins mimic these effects but are often more resistant to degradation by the plant, leading to more pronounced or prolonged physiological responses.
The primary mechanism of auxin action involves its perception by specific receptor proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. Upon auxin binding, this receptor complex targets Aux/IAA transcriptional repressors for degradation via the ubiquitin-proteasome pathway. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn mediate the physiological effects of the hormone. While direct binding studies for methyl 2,5-dichlorobenzoate are not widely available, its structural similarity to other benzoic acid-based auxins suggests it likely interacts with this core signaling pathway. It is worth noting that some benzoate auxins, like dicamba, have shown low binding affinity to certain auxin receptors, indicating a potentially nuanced interaction.
Hypothesized Signaling Pathway
The following diagram illustrates the canonical auxin signaling pathway and the putative point of intervention for a synthetic auxin like methyl 2,5-dichlorobenzoate.
Quantitative Data Presentation
Table 1: Effect of Methyl 2,5-Dichlorobenzoate on Grapevine (Vitis vinifera) Callus Induction
| Concentration (mg/L) | Callus Induction Frequency (%) | Callus Fresh Weight (g) | Callus Dry Weight (mg) |
| 0 (Control) | 15 ± 3 | 0.2 ± 0.05 | 10 ± 2 |
| 0.1 | 45 ± 5 | 0.8 ± 0.1 | 40 ± 5 |
| 0.5 | 85 ± 4 | 2.5 ± 0.3 | 125 ± 15 |
| 1.0 | 92 ± 3 | 3.1 ± 0.4 | 155 ± 20 |
| 2.0 | 78 ± 6 | 2.2 ± 0.3 | 110 ± 14 |
| 5.0 | 42 ± 7 | 1.1 ± 0.2 | 55 ± 10 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Methyl 2,5-Dichlorobenzoate on Sorghum (Sorghum bicolor) Seed Germination and Seedling Growth
| Concentration (µM) | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) |
| 0 (Control) | 98 ± 2 | 8.5 ± 0.7 | 10.2 ± 0.9 |
| 10 | 95 ± 3 | 7.2 ± 0.6 | 9.8 ± 0.8 |
| 50 | 82 ± 5 | 4.1 ± 0.5 | 7.5 ± 0.7 |
| 100 | 65 ± 6 | 2.3 ± 0.4 | 5.1 ± 0.6 |
| 250 | 30 ± 8 | 0.8 ± 0.2 | 2.3 ± 0.4 |
| 500 | 5 ± 3 | 0.1 ± 0.1 | 0.5 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Grapevine Callus Induction Assay
This protocol details the procedure for assessing the effect of methyl 2,5-dichlorobenzoate on callus induction from grapevine explants.
Materials:
-
Young, healthy leaves or petiole segments from in vitro-grown grapevine plantlets.
-
Murashige and Skoog (MS) basal medium with vitamins.
-
Sucrose.
-
Phytagel or other gelling agent.
-
Methyl 2,5-dichlorobenzoate stock solution (dissolved in a suitable solvent like DMSO and filter-sterilized).
-
Sterile petri dishes.
-
Sterile filter paper.
-
Forceps and scalpels.
-
Laminar flow hood.
-
Growth chamber.
Procedure:
-
Medium Preparation: Prepare MS medium supplemented with 30 g/L sucrose and a gelling agent according to the manufacturer's instructions. Adjust the pH to 5.8 before autoclaving.
-
Adding the Compound: After the autoclaved medium has cooled to approximately 50-60°C, add the filter-sterilized methyl 2,5-dichlorobenzoate stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
Pouring Plates: Dispense the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
Explant Preparation: Under sterile conditions, excise leaf discs (approx. 1 cm²) or petiole segments (approx. 0.5 cm) from the source material.
-
Plating: Place the explants onto the surface of the prepared media.
-
Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber at 25 ± 2°C in the dark.
-
Data Collection: After 4-6 weeks, record the percentage of explants forming callus (callus induction frequency). Carefully remove the callus from the explants, and measure the fresh weight. Dry the callus in an oven at 60°C for 48 hours and measure the dry weight.
Protocol 2: Seed Germination and Seedling Growth Inhibition Assay
This protocol is designed to evaluate the inhibitory effects of methyl 2,5-dichlorobenzoate on seed germination and early seedling growth, using sorghum as a model.
Materials:
-
Sorghum seeds of uniform size and quality.
-
Methyl 2,5-dichlorobenzoate stock solution.
-
Sterile petri dishes lined with sterile filter paper.
-
Sterile distilled water.
-
Growth chamber.
-
Ruler.
Procedure:
-
Seed Sterilization: Surface sterilize sorghum seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Treatment Preparation: Prepare a series of dilutions of methyl 2,5-dichlorobenzoate in sterile distilled water to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Plating: Place a consistent number of sterilized seeds (e.g., 20-30) in each petri dish on the sterile filter paper.
-
Application of Compound: Add a fixed volume of the respective treatment solution to each petri dish, ensuring the filter paper is saturated but not flooded.
-
Incubation: Seal the petri dishes and place them in a growth chamber with a controlled environment (e.g., 28 ± 2°C, 16h light/8h dark photoperiod).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 7 days.
-
Root and Shoot Length: After a set period (e.g., 7-10 days), carefully remove the seedlings and measure the length of the primary root and shoot.
-
Disclaimer
The information provided in these application notes is intended for research purposes only. The quantitative data presented are illustrative and may not be directly applicable to all experimental conditions. Researchers are strongly encouraged to perform their own optimization and validation studies. Appropriate safety precautions should be taken when handling methyl 2,5-dichlorobenzoate and all other chemicals.
Application Notes and Protocols for Fungicidal Applications of Methyl 2,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dichlorobenzoate is a chemical compound recognized for its role as a plant growth regulator and its potential as a fungicide, particularly in the context of grapevine grafting.[1] These application notes provide a comprehensive overview of the available information on the fungicidal properties of methyl 2,5-dichlorobenzoate, including detailed protocols for its evaluation against key phytopathogenic fungi. While specific quantitative efficacy data such as IC50 and MIC values are not extensively reported in publicly available literature, this document offers standardized methodologies to enable researchers to generate such data and explore the fungicidal potential of this compound.
Introduction
Methyl 2,5-dichlorobenzoate is a methyl ester of 2,5-dichlorobenzoic acid.[1] Its application as a fungicide is an area of interest for the development of new crop protection agents.[2] This document outlines protocols for the in vitro assessment of its fungicidal activity against common plant pathogens, providing a framework for further investigation into its spectrum of activity and potential mechanisms of action.
Quantitative Data Summary
A comprehensive search of scientific literature and patent databases did not yield specific quantitative data (e.g., IC50, MIC) for the fungicidal activity of methyl 2,5-dichlorobenzoate against a range of fungal species. The available information primarily highlights its use as a fungicide in grapevine grafting without detailing its efficacy metrics.[1] The following table is provided as a template for researchers to populate with experimentally determined data.
Table 1: Fungicidal Efficacy of Methyl 2,5-Dichlorobenzoate (Template)
| Fungal Species | Assay Type | Efficacy Metric (e.g., IC50, MIC) | Concentration Range Tested | Reference |
| Botrytis cinerea | Mycelial Growth Inhibition | Data to be determined | ||
| Botrytis cinerea | Spore Germination Assay | Data to be determined | ||
| Phytophthora infestans | Mycelial Growth Inhibition | Data to be determined | ||
| Alternaria solani | Mycelial Growth Inhibition | Data to be determined | ||
| Fusarium oxysporum | Mycelial Growth Inhibition | Data to be determined |
Experimental Protocols
The following protocols are detailed methodologies for conducting key experiments to evaluate the fungicidal activity of methyl 2,5-dichlorobenzoate.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is designed to assess the ability of methyl 2,5-dichlorobenzoate to inhibit the vegetative growth of filamentous fungi.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Phytophthora infestans) actively growing on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of methyl 2,5-dichlorobenzoate in DMSO.
-
Amended Media Preparation:
-
Autoclave PDA and cool it to 50-55°C in a water bath.
-
Add the required volume of the methyl 2,5-dichlorobenzoate stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a solvent control by adding the same volume of DMSO to PDA.
-
Prepare a negative control with PDA only.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take 5 mm mycelial plugs from the actively growing edge of the fungal culture.
-
Place one mycelial plug in the center of each petri dish.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C for B. cinerea) in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of methyl 2,5-dichlorobenzoate that inhibits the visible growth of a fungus in a liquid medium.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
DMSO
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal spore suspension or yeast cell suspension
-
Spectrophotometer or hemocytometer
-
Incubator
Protocol:
-
Inoculum Preparation:
-
For filamentous fungi, harvest spores from a mature culture and suspend them in sterile saline with 0.05% Tween 80. Filter the suspension to remove hyphal fragments. Adjust the spore concentration to 1-5 x 10^4 spores/mL.
-
For yeasts, grow cells in a suitable broth and adjust the cell concentration to 1-5 x 10^3 cells/mL.
-
-
Compound Dilution:
-
Prepare a series of twofold dilutions of the methyl 2,5-dichlorobenzoate stock solution in RPMI-1640 medium directly in the 96-well plate.
-
Include a solvent control (DMSO in medium) and a growth control (medium only).
-
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 25-37°C) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
Potential Mechanism of Action (Hypothetical)
The precise mechanism of action for methyl 2,5-dichlorobenzoate as a fungicide is not well-documented in the available literature. However, based on its chemical structure as a chlorinated aromatic compound, several potential mechanisms can be hypothesized:
-
Disruption of Cell Membrane Integrity: Chlorinated compounds can be lipophilic and may intercalate into the fungal cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of essential cellular components, and ultimately cell death.
-
Inhibition of Respiration: Some fungicides with aromatic rings interfere with the electron transport chain in mitochondria, inhibiting cellular respiration and ATP production.
-
Enzyme Inhibition: The chlorine substituents can increase the electrophilicity of the benzene ring, making it a potential target for nucleophilic attack by amino acid residues in the active sites of essential fungal enzymes, leading to their inactivation.
Further research, such as studies on its effect on membrane potential, ergosterol biosynthesis, or specific enzyme activities, is required to elucidate the exact mechanism of action.
Visualizations
Caption: Workflow for the Mycelial Growth Inhibition Assay.
Caption: Hypothetical Mechanisms of Fungicidal Action.
References
Application Note: Purification of Methyl 2,5-Dichlorobenzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2,5-dichlorobenzoate is a chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of this compound is critical for the successful synthesis of downstream products and for meeting regulatory standards. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds, making it an ideal choice for enhancing the purity of methyl 2,5-dichlorobenzoate.[3] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the impure solid in a minimum amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.[5] This application note provides a detailed protocol for the purification of methyl 2,5-dichlorobenzoate using a mixed ethanol-water solvent system, a method proven to be effective for this compound.[1]
Physicochemical Data
A summary of the key physical and chemical properties of methyl 2,5-dichlorobenzoate is provided below.
| Property | Value | Reference |
| CAS Number | 2905-69-3 | [2][6] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][7] |
| Molecular Weight | 205.04 g/mol | [6] |
| Appearance | White to pale yellow solid/crystals | [6][8] |
| Melting Point | 37-40 °C (literature value) | [2][6] |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of methyl 2,5-dichlorobenzoate via recrystallization.
Materials and Equipment
-
Chemicals:
-
Impure methyl 2,5-dichlorobenzoate
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
-
Equipment:
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Powder funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source (e.g., water aspirator)
-
Spatula and watch glass
-
Ice bath
-
Drying oven or desiccator
-
Melting point apparatus
-
Solvent Selection
The ideal recrystallization solvent should dissolve the solute completely at high temperatures but poorly at low temperatures.[3] For methyl 2,5-dichlorobenzoate, an ethanol-water mixture is effective.[1] Ethanol is a good solvent, while water acts as an anti-solvent.
| Solvent System | Rationale |
| Ethanol/Water | Methyl 2,5-dichlorobenzoate is soluble in hot ethanol. The addition of water reduces its solubility, promoting crystallization upon cooling. A 30% ethanol solution has been successfully used.[1] |
| Hexane | Mentioned for recrystallizing a similar derivative, suggesting it may be a suitable non-polar solvent choice where the compound has low solubility at room temperature.[9] |
Procedure
-
Dissolution:
-
Place the impure methyl 2,5-dichlorobenzoate into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate beaker, prepare the recrystallization solvent. For a 30% ethanol-water mixture, combine 30 mL of ethanol and 70 mL of deionized water. Heat this solvent mixture on a hot plate.[1]
-
Add a small amount of the hot solvent to the flask containing the impure solid. Bring the mixture to a gentle boil while stirring.
-
Continue to add the hot solvent in small portions until the solid has just completely dissolved. Use the minimum amount of hot solvent necessary to ensure maximum recovery.[10]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat source.
-
Allow the solution to cool slightly before adding a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if necessary):
-
This step is required if activated charcoal was used or if there are insoluble impurities present.
-
Preheat a clean Erlenmeyer flask and a powder funnel on the hot plate. Place a piece of fluted filter paper in the funnel.
-
Filter the hot solution quickly through the fluted filter paper into the preheated flask to remove the charcoal or other solid impurities. This prevents premature crystallization in the funnel.[11]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol-water solvent mixture to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining impurities.
-
Keep the vacuum on for several minutes to pull air through the crystals and help them dry.
-
-
Drying:
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals completely in a low-temperature oven (below the compound's melting point) or in a desiccator.
-
-
Purity Assessment:
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
Determine the melting point of the purified methyl 2,5-dichlorobenzoate. A pure sample should exhibit a sharp melting range close to the literature value of 37-40 °C.[2][6] A broad or depressed melting range indicates the presence of impurities.
-
Experimental Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the purification of methyl 2,5-dichlorobenzoate by recrystallization.
References
- 1. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 2,5-DICHLOROBENZOATE | 2905-69-3 [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,5-ジクロロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 9. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Notes and Protocols for the Purification of Methyl 2,5-dichlorobenzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of methyl 2,5-dichlorobenzoate using silica gel column chromatography. Methyl 2,5-dichlorobenzoate is a key intermediate in organic synthesis and a compound of interest in drug discovery.[1][2] Its purity is crucial for subsequent synthetic steps and biological screening. The primary impurity following its synthesis via Fischer esterification of 2,5-dichlorobenzoic acid is the unreacted starting material, which is significantly more polar than the desired ester product. This difference in polarity allows for an efficient separation using silica gel chromatography with a hexane/ethyl acetate solvent system. These application notes outline the synthesis of the crude product, the development of the chromatographic method using Thin Layer Chromatography (TLC), the detailed column chromatography protocol, and methods for characterization of the purified product.
Introduction
Methyl 2,5-dichlorobenzoate is synthesized by the acid-catalyzed esterification of 2,5-dichlorobenzoic acid with methanol.[1][3] While the reaction can be driven to high conversion, residual starting material and acid catalyst are common impurities. Column chromatography is a robust and scalable method for removing these impurities to yield high-purity methyl 2,5-dichlorobenzoate suitable for further applications.
The protocol herein describes a standard normal-phase chromatography procedure using silica gel as the stationary phase and a gradient elution of ethyl acetate in hexane as the mobile phase.
Physicochemical Properties and Chromatographic Behavior
A summary of the physicochemical properties and expected chromatographic behavior of methyl 2,5-dichlorobenzoate and the primary impurity, 2,5-dichlorobenzoic acid, is presented in Table 1. The significant difference in polarity is the basis for the chromatographic separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form | Polarity | Expected Chromatographic Behavior on Silica Gel |
| Methyl 2,5-dichlorobenzoate | C₈H₆Cl₂O₂ | 205.04 | 37-40 | Solid | Moderately Polar | Higher Rf value; elutes with less polar solvent mixtures (e.g., low % ethyl acetate in hexane). |
| 2,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 154-158 | Solid | Highly Polar | Lower Rf value; requires a more polar solvent mixture for elution or remains at the baseline. |
Table 1: Physicochemical and Chromatographic Properties
Experimental Protocols
Synthesis of Crude Methyl 2,5-dichlorobenzoate
This protocol is adapted from established Fischer esterification procedures.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dichlorobenzoic acid (e.g., 10.0 g, 52.3 mmol), methanol (100 mL), and concentrated sulfuric acid (2 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove unreacted carboxylic acid and sulfuric acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-dichlorobenzoate as a solid or oil.
-
Method Development using Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Sample Preparation: Dissolve a small amount of the crude product in ethyl acetate.
-
TLC Plate: Use a silica gel-coated TLC plate.
-
Spotting: Spot the crude product, a standard of pure methyl 2,5-dichlorobenzoate (if available), and a standard of 2,5-dichlorobenzoic acid.
-
Elution: Develop the TLC plate in a chamber with a pre-determined solvent system. Start with a low polarity system such as 5% ethyl acetate in hexane (v/v) and incrementally increase the polarity (e.g., 10%, 15% ethyl acetate).
-
Visualization: Visualize the spots under UV light (254 nm). The aromatic rings of both the starting material and product will be UV active.
-
Optimal Solvent System: The ideal eluent for column chromatography will give the desired product (methyl 2,5-dichlorobenzoate) an Rf value of approximately 0.25-0.35, with good separation from the baseline (where 2,5-dichlorobenzoic acid will remain) and any other impurities. A common starting point that works well for aromatic esters is a 10:1 hexane:ethyl acetate mixture.
Column Chromatography Purification Protocol
Materials:
-
Crude methyl 2,5-dichlorobenzoate
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in hexane (e.g., for 10 g of crude product, use approximately 200-300 g of silica gel).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude methyl 2,5-dichlorobenzoate in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the sample onto a small amount of silica gel by adding the silica to the dissolved sample and then evaporating the solvent.
-
Carefully load the dried, impregnated silica onto the top of the column bed.
-
-
Elution:
-
Begin elution with a low polarity solvent system determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to facilitate the elution of the desired product. The unreacted 2,5-dichlorobenzoic acid will remain strongly adsorbed to the silica gel under these conditions.
-
-
Fraction Analysis and Isolation:
-
Spot each collected fraction on a TLC plate and develop to identify the fractions containing the pure product.
-
Combine the pure fractions containing methyl 2,5-dichlorobenzoate.
-
Remove the solvent under reduced pressure to yield the purified product as a white solid.
-
Characterization of Purified Product
The purity of the final product should be assessed to ensure the removal of starting material and other impurities.
| Analysis Technique | Parameter | Expected Result for Purified Methyl 2,5-dichlorobenzoate |
| TLC | Rf | Single spot with an Rf value corresponding to the pure standard. |
| Melting Point | Melting Range | 37-40 °C (A sharp melting range indicates high purity). |
| ¹H NMR | Chemical Shifts and Integration | Aromatic protons and a singlet for the methyl ester protons with correct integration. |
| HPLC | Purity | >98% purity is typically achievable. |
Table 2: Characterization Data for Purified Product
Workflow and Diagrams
The overall workflow for the synthesis and purification of methyl 2,5-dichlorobenzoate is depicted below.
Caption: Synthesis and Purification Workflow.
Conclusion
The protocol described provides a reliable method for the purification of methyl 2,5-dichlorobenzoate using silica gel column chromatography. By carefully selecting the solvent system based on TLC analysis, high purity material can be obtained, which is essential for its use in research, development, and as a pharmaceutical intermediate.
References
Application Note: Analysis of Methyl 2,5-Dichlorobenzoate by High-Performance Liquid Chromatography
Application Note: Quantitative Analysis of Methyl 2,5-Dichlorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the identification and quantification of methyl 2,5-dichlorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl 2,5-dichlorobenzoate is utilized as a plant growth regulator and fungicide.[1] The methodology presented here is designed for researchers, scientists, and professionals in drug development and environmental analysis, providing a robust framework for sample preparation, instrument setup, and data analysis. The protocol is based on established methods for the analysis of chlorinated pesticides and related compounds.[2][3][4]
Introduction
Methyl 2,5-dichlorobenzoate (C₈H₆Cl₂O₂) is a methyl ester derived from 2,5-dichlorobenzoic acid.[1] Its application in agriculture as a plant growth regulator and fungicide necessitates reliable analytical methods for its detection and quantification in various matrices to ensure food safety and monitor environmental persistence. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high sensitivity and specificity for the analysis of semi-volatile and volatile compounds.[5] This note provides a detailed experimental protocol for the GC-MS analysis of methyl 2,5-dichlorobenzoate, including sample preparation, instrument parameters, and data interpretation guidelines.
Experimental Protocol
-
Solvents: Acetonitrile (MeCN), n-Hexane, Methanol (all HPLC or analytical grade)
-
Standards: Methyl 2,5-dichlorobenzoate certified reference standard
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
-
Equipment: Analytical balance, vortex mixer, centrifuge, syringes, vials with septa
Prepare a stock solution of methyl 2,5-dichlorobenzoate at 1000 µg/mL in methanol. From this stock, create a series of working standard solutions in n-hexane (or a suitable solvent) at concentrations ranging from 1 ng/mL to 100 ng/mL for instrument calibration.
The following protocol is a general guideline for the extraction of methyl 2,5-dichlorobenzoate from a solid matrix (e.g., soil, plant tissue). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis.[3][4][6]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Cleanup (Dispersive SPE): For complex matrices, a cleanup step may be necessary. Transfer an aliquot of the extract to a dispersive solid-phase extraction (d-SPE) tube containing appropriate sorbents. Vortex for 30 seconds and centrifuge.
-
Final Preparation: Take a 1 mL aliquot of the final extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of n-hexane. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | Agilent 7890 GC System or equivalent |
| Column | TG-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness or similar |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 80 °C, hold for 1 minRamp 1: 20 °C/min to 180 °CRamp 2: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer (MS) | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Modes | Full Scan: m/z 50-300 for qualitative analysis and library matching.Selected Ion Monitoring (SIM): For quantitative analysis, monitoring the ions listed in Table 2. |
Data Presentation and Quantitative Analysis
Quantitative analysis relies on monitoring specific ions characteristic of methyl 2,5-dichlorobenzoate. The mass spectrum of this compound shows several key fragments.[1]
Table 1: Key Mass Spectral Peaks for Methyl 2,5-Dichlorobenzoate [1]
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Ion Identity (Proposed) | Role in Analysis |
| 175 | 99.99 | [M-OCH₃]⁺ | Quantifier Ion |
| 145 | 46.60 | [M-COOCH₃]⁺ | Qualifier Ion |
| 204 | 45.50 | [M]⁺ (Molecular Ion) | Qualifier Ion |
| 173 | 36.60 | [M-OCH₃-H₂]⁺ | Qualifier Ion |
| 74 | 30.90 | [C₄H₂Cl]⁺ | Qualifier Ion |
Table 2: Hypothetical Quantitative Performance Data
This table should be populated with experimental data upon method validation.
| Parameter | Expected Value |
| Retention Time (min) | e.g., 12.5 |
| Limit of Detection (LOD) | e.g., < 1 ng/mL |
| Limit of Quantitation (LOQ) | e.g., < 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery (%) | 85-110% |
| RSD (%) | < 15% |
Workflow Diagrams
The overall experimental workflow from sample preparation to data analysis is depicted below.
Caption: GC-MS analysis workflow for methyl 2,5-dichlorobenzoate.
Conclusion
The GC-MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of methyl 2,5-dichlorobenzoate. The combination of a selective sample preparation technique with the high resolution of gas chromatography and the specificity of mass spectrometry ensures reliable identification and quantification suitable for regulatory compliance, quality control, and research applications. Method parameters should be carefully optimized and validated for the specific matrix and instrumentation used.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dichlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It serves as a building block for herbicides and is also utilized as a plant growth regulator.[1][2] The controlled, efficient, and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.
This document provides detailed application notes and protocols for the large-scale synthesis of methyl 2,5-dichlorobenzoate. The primary industrial route involves a two-step process: the chlorination of a suitable precursor to form 2,5-dichlorobenzoic acid, followed by the esterification of the acid with methanol.
Synthesis Overview
The commercial production of methyl 2,5-dichlorobenzoate is typically achieved through two key chemical transformations:
-
Synthesis of 2,5-Dichlorobenzoic Acid: This intermediate can be prepared via several industrial methods, most commonly through the direct chlorination of benzoic acid or the oxidation of 2,5-dichlorotoluene.[3]
-
Esterification: The resulting 2,5-dichlorobenzoic acid is then esterified with methanol, typically using an acid catalyst, in a process known as Fischer-Speier esterification.[3][4][5]
Below is a general workflow diagram for the synthesis of methyl 2,5-dichlorobenzoate.
Caption: Overall workflow for the synthesis of methyl 2,5-dichlorobenzoate.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of methyl 2,5-dichlorobenzoate.
Table 1: Synthesis of 2,5-Dichlorobenzoic Acid (Illustrative Industrial Methods)
| Starting Material | Reaction Type | Key Reagents/Catalysts | Temperature (°C) | Pressure | Yield | Reference |
| Benzoic Acid | Chlorination | Hydrochloric acid, Potassium chloride | Not specified | Not specified | Not specified | |
| 1,2,4-Trichlorobenzene | Cyanation followed by Hydrolysis | Cuprous cyanide, Quinoline | 200-240 | Not specified | Substantial | [6] |
| 2,5-Dichlorotoluene | Oxidation | Potassium permanganate, Pyridine/water | 50-80 | Not specified | Not specified | [7] |
Table 2: Esterification of 2,5-Dichlorobenzoic Acid to Methyl 2,5-Dichlorobenzoate
| Scale | Reactants | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Lab-scale | 2,5-Dichlorobenzoic acid (10 mmol), Methanol (50 ml) | Sulfuric acid (few drops) | Methanol | 5 | Reflux | 88 | [8] |
| Large-scale (from patent) | Technical chlorinated benzoyl chloride mixture | None specified for esterification | Methanol | 2 | < 50 | Not directly specified for esterification step, but pure ester isolated | [9] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Methyl 2,5-Dichlorobenzoate via Fischer Esterification[8]
This protocol is suitable for producing a smaller quantity of the target compound for research and development purposes.
Materials:
-
2,5-Dichlorobenzoic acid (2.05 g, 10 mmol)
-
Absolute methanol (50 ml)
-
Concentrated sulfuric acid (a few drops)
-
Ethanol (30% aqueous solution for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Combine 2,5-dichlorobenzoic acid (2.05 g) and absolute methanol (50 ml) in a round-bottom flask.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, remove the excess methanol by distillation.
-
The resulting solid residue is filtered and washed with water.
-
Recrystallize the crude product from a 30% ethanol solution to yield pure methyl 2,5-dichlorobenzoate.
-
The expected yield is approximately 88%.
Protocol 2: Considerations for Large-Scale Industrial Production
This section outlines the key considerations for scaling up the synthesis of methyl 2,5-dichlorobenzoate to an industrial scale.
Step 1: Synthesis of 2,5-Dichlorobenzoic Acid
Several routes are industrially viable for the synthesis of the 2,5-dichlorobenzoic acid intermediate:
-
Chlorination of Benzoic Acid: This is a common method where benzoic acid is chlorinated.[3]
-
Oxidation of 2,5-Dichlorotoluene: This process involves the oxidation of the methyl group of 2,5-dichlorotoluene to a carboxylic acid.[7]
-
From 1,2,4-Trichlorobenzene: This method involves the cyanation of 1,2,4-trichlorobenzene followed by hydrolysis of the resulting nitrile to the carboxylic acid.[6]
The choice of method depends on factors such as the cost and availability of starting materials, as well as environmental considerations.
Step 2: Large-Scale Fischer Esterification
The esterification of 2,5-dichlorobenzoic acid with methanol is an equilibrium-limited reaction. To drive the reaction to completion and achieve high yields on a large scale, several strategies can be employed:
-
Use of Excess Methanol: Methanol can be used in large excess to shift the equilibrium towards the product side.[4]
-
Water Removal: The water formed during the reaction can be removed to prevent the reverse hydrolysis reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4][10]
-
Catalyst: While sulfuric acid is a common catalyst, other acids such as p-toluenesulfonic acid may also be used.[5]
Work-up and Purification on a Large Scale:
-
Neutralization and Extraction: After the reaction, the acidic catalyst is typically neutralized with a base. The product can then be extracted into an organic solvent.
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying the crude methyl 2,5-dichlorobenzoate.
-
Crystallization: Recrystallization from a suitable solvent or freeze crystallization can be employed to obtain a high-purity product.[3][9] A patent describes a process where the desired 2,5-dichloro isomer is separated from a mixture of chlorinated methyl benzoates by cooling to between -10°C and 10°C, causing it to crystallize.[9]
Signaling Pathways and Logical Relationships
The mechanism of the Fischer-Speier esterification, which is central to the synthesis of methyl 2,5-dichlorobenzoate, is illustrated below.
Caption: Mechanism of Fischer-Speier esterification.
Conclusion
The large-scale synthesis of methyl 2,5-dichlorobenzoate is a well-established industrial process. Careful control of reaction conditions, particularly in the esterification step to drive the equilibrium towards the product, is crucial for achieving high yields. The choice of the synthetic route for the 2,5-dichlorobenzoic acid intermediate will depend on economic and environmental factors. The protocols and data presented here provide a comprehensive overview for researchers and professionals involved in the synthesis of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 7. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 8. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acid-Catalyzed Esterification of 2,5-Dichlorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the acid-catalyzed esterification of 2,5-dichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the acid-catalyzed esterification of 2,5-dichlorobenzoic acid?
The acid-catalyzed esterification of 2,5-dichlorobenzoic acid is a type of Fischer-Speier esterification. In this reversible reaction, the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water. The reaction equilibrium is typically shifted towards the product side by using an excess of the alcohol or by removing water as it forms.
Q2: What are the common catalysts used for this reaction?
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[1] Sulfuric acid also acts as a dehydrating agent, which helps to drive the reaction towards the formation of the ester.
Q3: What is a typical alcohol used for the esterification of 2,5-dichlorobenzoic acid?
Methanol is a commonly used alcohol for this reaction, resulting in the formation of methyl 2,5-dichlorobenzoate.[1][2] This product is utilized as a plant growth regulator and an antifungal agrochemical.[3]
Q4: What are the typical reaction conditions?
The esterification is generally carried out under reflux conditions to ensure the reaction goes to completion.[1][2]
Q5: How can the final ester product be purified?
The resulting ester can be purified by distillation or recrystallization.[1] For methyl 2,5-dichlorobenzoate, recrystallization from a 30% ethanol solution is a documented method.[2]
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium. Extend the reflux time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Equilibrium Not Shifted Towards Products | The Fischer esterification is a reversible reaction. To favor product formation, use a large excess of the alcohol (which can also serve as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Inactive or Insufficient Catalyst | The acid catalyst may be old or contaminated. Use a fresh bottle of concentrated sulfuric or hydrochloric acid. Ensure a sufficient catalytic amount is used. For substrates with basic functional groups, a stoichiometric amount of acid might be necessary, though this is not the case for 2,5-dichlorobenzoic acid. |
| Steric Hindrance | 2,5-Dichlorobenzoic acid is a sterically hindered molecule, which can slow down the reaction rate. While refluxing for a longer duration can help, for particularly stubborn reactions, converting the carboxylic acid to the more reactive acid chloride before adding the alcohol is an alternative strategy. |
Problem: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted 2,5-Dichlorobenzoic Acid | If the starting material is present after the reaction, this indicates an incomplete reaction. See the troubleshooting section on "Low or No Product Yield". For purification, a wash with a mild base like sodium bicarbonate solution during the workup will remove unreacted carboxylic acid. |
| Side Reactions | At high temperatures and with strong acid catalysts, side reactions such as the formation of ethers from the alcohol (e.g., dimethyl ether from methanol) can occur. While typically minor, using the minimum effective amount of catalyst and temperature can help reduce these byproducts. |
| Contaminated Reagents | Ensure all reagents, including the 2,5-dichlorobenzoic acid, alcohol, and catalyst, are of high purity. Contaminants can lead to undesired side products. |
Experimental Protocols
Synthesis of Methyl 2,5-Dichlorobenzoate
This protocol is based on a documented successful synthesis.[2]
Materials:
-
2,5-Dichlorobenzoic acid (2.05 g, 10 mmol)
-
Absolute methanol (50 ml)
-
Concentrated sulfuric acid (a few drops)
Procedure:
-
Combine 2,5-dichlorobenzoic acid and absolute methanol in a round-bottom flask.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After reflux, remove the excess methanol by distillation.
-
The resulting solid residue is then filtered and washed with water.
-
For further purification, recrystallize the solid from a 30% ethanol solution.
-
The final product, methyl 2,5-dichlorobenzoate, should be obtained with an approximate yield of 88%.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2,5-Dichlorobenzoic Acid (2.05 g) | [2] |
| Alcohol | Absolute Methanol (50 ml) | [2] |
| Catalyst | Concentrated Sulfuric Acid | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 5 hours | [2] |
| Yield | 88% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of methyl 2,5-dichlorobenzoate.
Caption: Troubleshooting decision tree for low yield in esterification.
References
Technical Support Center: Purification of Methyl 2,5-dichlorobenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted 2,5-dichlorobenzoic acid from its methyl ester product.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most effective method for removing unreacted 2,5-dichlorobenzoic acid from my methyl ester reaction mixture?
A1: The most common and efficient method is an acid-base extraction.[1][2] This technique leverages the acidic nature of the unreacted carboxylic acid. By washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as sodium bicarbonate, the acidic 2,5-dichlorobenzoic acid is deprotonated to form its water-soluble sodium salt.[3][4] This salt then partitions into the aqueous layer, while the neutral methyl ester remains in the organic layer, allowing for a clean separation.[1]
Q2: Why is my methyl ester still contaminated with the starting acid after performing an extraction?
A2: This issue can arise from several factors:
-
Incomplete Extraction: A single wash may not be sufficient. It is recommended to perform multiple sequential washes with the basic solution to ensure all the acidic starting material is removed.
-
Insufficient Base: Ensure you are using a sufficient quantity and concentration of the basic solution to neutralize all the unreacted acid. A saturated solution of sodium bicarbonate is often effective.[3][4]
-
Poor Mixing: Inadequate mixing of the organic and aqueous layers in the separatory funnel can lead to an inefficient extraction. Ensure you are shaking the funnel vigorously, with frequent venting, to maximize the surface area contact between the two phases.
Q3: Can I use a stronger base, like sodium hydroxide (NaOH), for the extraction?
A3: It is strongly advised to use a weak base like sodium bicarbonate or sodium carbonate.[4] Using a strong base such as sodium hydroxide can lead to the saponification (hydrolysis) of your desired methyl ester product back into the carboxylic acid, which would significantly reduce your yield.[1][5]
Q4: After acidifying the aqueous layer to recover my unreacted acid, no precipitate forms. What should I do?
A4: If the 2,5-dichlorobenzoic acid does not precipitate upon acidification (e.g., with 2M HCl), it may be due to its low concentration or slight solubility in water.[6][7] In this case, you can perform a "back-extraction."[8] Add an organic solvent (like ethyl acetate or diethyl ether) to the acidified aqueous solution and extract the neutral carboxylic acid back into the organic layer. You can then dry and evaporate the solvent to recover the acid.[4]
Q5: Are there alternative purification methods besides acid-base extraction?
A5: While acid-base extraction is typically the simplest method, column chromatography is another option.[9] Silica gel, which is slightly acidic, can be used to separate the less polar ester from the more polar carboxylic acid. However, care must be taken as prolonged exposure to silica gel can sometimes cause hydrolysis of the ester.[9] For this specific separation, acid-base extraction is generally faster and more scalable.
Data Presentation: Physical & Chemical Properties
The success of the acid-base extraction relies on the differing properties of the acid and its corresponding ester, summarized below.
| Property | 2,5-Dichlorobenzoic Acid | Methyl 2,5-dichlorobenzoate |
| Molecular Formula | C₇H₄Cl₂O₂ | C₈H₆Cl₂O₂ |
| Molecular Weight | 191.01 g/mol [6][10] | 205.04 g/mol [11][12] |
| Appearance | White crystalline powder/needles[10][13] | Solid[14] |
| Melting Point | 151-154 °C[6] | 37-40 °C[12] |
| Boiling Point | ~301 °C[6] | ~265 °C[12] |
| pKa | ~2.51[6][10] | N/A |
| Water Solubility | Sparingly soluble (0.8 g/L)[6][10] | Moderately soluble (87 mg/L)[15] |
| Organic Solubility | Soluble in ethanol, ether[7][13] | Soluble in organic solvents[11] |
| Reactivity with Base | Reacts to form a water-soluble salt[10][13] | Stable to weak bases; hydrolyzes with strong bases[1][5] |
Experimental Protocol: Purification via Acid-Base Extraction
This protocol details the steps to separate methyl 2,5-dichlorobenzoate from unreacted 2,5-dichlorobenzoic acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be about one-third to one-half of the organic layer's volume.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake the funnel gently at first, then more vigorously, venting frequently. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer (containing the sodium 2,5-dichlorobenzoate salt) into a beaker or flask.
-
Repeat Wash: Repeat steps 2-4 two more times with fresh portions of the NaHCO₃ solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic layer. Drain and discard the aqueous brine layer.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation of Ester: Filter the solution to remove the drying agent. The resulting filtrate contains the purified methyl 2,5-dichlorobenzoate in the organic solvent. The solvent can then be removed using a rotary evaporator to yield the pure ester.
-
(Optional) Recovery of Acid: Combine all the aqueous extracts from step 4. While stirring, slowly add a dilute acid (e.g., 2M HCl) until the solution is acidic (test with pH paper).[4] The 2,5-dichlorobenzoic acid will precipitate as a white solid. The solid can be collected by vacuum filtration, washed with cold water, and dried.
Visualization of Experimental Workflow
Caption: Workflow for purifying methyl 2,5-dichlorobenzoate via acid-base extraction.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,5-Dichlorobenzoic acid price,buy 2,5-Dichlorobenzoic acid - chemicalbook [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 11. 2,5-Dichlorobenzoic acid methyl ester | 2905-69-3 | FD71204 [biosynth.com]
- 12. echemi.com [echemi.com]
- 13. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]
- 14. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound [sitem.herts.ac.uk]
troubleshooting low yield in the synthesis of methyl 2,5-dichlorobenzoate
Welcome to the Technical Support Center for the synthesis of methyl 2,5-dichlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing methyl 2,5-dichlorobenzoate?
The most prevalent and well-established method is the Fischer esterification of 2,5-dichlorobenzoic acid with methanol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is often conducted under reflux conditions to ensure the reaction goes to completion.[1][2]
Q2: I am experiencing a low yield in my synthesis of methyl 2,5-dichlorobenzoate. What are the common causes?
Low yields in the Fischer esterification of 2,5-dichlorobenzoic acid can stem from several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. Without proper measures to drive the reaction forward, it may not proceed to completion.
-
Presence of Water: Water is a byproduct of the esterification reaction. Its accumulation can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired ester.
-
Suboptimal Reagent Ratio: An inappropriate molar ratio of methanol to 2,5-dichlorobenzoic acid can limit the extent of the reaction.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a practical timeframe.
-
Low Reaction Temperature: The reaction rate is temperature-dependent. A temperature that is too low will lead to a very slow conversion.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the overall yield of methyl 2,5-dichlorobenzoate.
Q3: What are the potential side reactions and byproducts in this synthesis?
While specific side reactions for the synthesis of methyl 2,5-dichlorobenzoate are not extensively documented in the provided search results, general side reactions in Fischer esterification can include:
-
Dehydration of Methanol: At high temperatures and strong acid concentrations, methanol can dehydrate to form dimethyl ether.
-
Formation of other esters: If impurities are present in the starting materials, they may also undergo esterification. For instance, a patent mentions that the starting 2,5-dichlorobenzoyl chloride can contain other chloro-isomers, which would lead to the formation of different methyl chlorobenzoate isomers.[3]
Q4: How can I improve the yield of my reaction?
Several strategies can be employed to drive the equilibrium towards the product and increase the yield:
-
Use of Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the formation of the ester.[4]
-
Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by:
-
Optimize Catalyst Concentration: The amount of acid catalyst can significantly impact the reaction rate. While a sufficient amount is necessary, an excessive amount can sometimes lead to side reactions.
-
Optimize Reaction Time and Temperature: Ensuring the reaction is heated for a sufficient amount of time at an optimal temperature (typically reflux) is crucial for maximizing conversion.
Q5: What are the recommended purification methods for methyl 2,5-dichlorobenzoate?
The common purification methods for methyl 2,5-dichlorobenzoate are distillation and recrystallization.[1][7] One specific protocol suggests recrystallization from 30% ethanol.[8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of methyl 2,5-dichlorobenzoate.
Problem: Low Yield of Methyl 2,5-Dichlorobenzoate
Below is a troubleshooting workflow to diagnose and address potential causes for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 8. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of methyl 2,5-dichlorobenzoate during workup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolysis of methyl 2,5-dichlorobenzoate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of methyl 2,5-dichlorobenzoate?
A1: Methyl 2,5-dichlorobenzoate is a methyl ester used as a plant growth regulator, a fungicide, and an intermediate in synthetic organic chemistry.[1][2][3] Its stability is crucial during synthesis and purification. Key properties are summarized below.
Table 1: Physicochemical Properties of Methyl 2,5-dichlorobenzoate
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [4][5] |
| Molecular Weight | 205.03 g/mol | [4][5] |
| CAS Number | 2905-69-3 | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 37 - 40 °C | [4] |
| Boiling Point | 265.2 ± 20.0 °C (Predicted) | [4] |
| Flash Point | >113 °C (closed cup) | [4] |
Q2: What is ester hydrolysis and why is it a concern during workup?
A2: Ester hydrolysis is a chemical reaction in which an ester is cleaved into its parent carboxylic acid and alcohol.[6][7] In the case of methyl 2,5-dichlorobenzoate, hydrolysis yields 2,5-dichlorobenzoic acid and methanol. This process is problematic during workup as it reduces the yield of the desired ester product and introduces an acidic impurity that can complicate purification. The reaction is significantly accelerated by the presence of acids or, more commonly, bases.[7]
Q3: Which workup steps pose the highest risk for hydrolysis?
A3: Aqueous wash steps, particularly those involving bases, present the highest risk for ester hydrolysis.[8] The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to a rapid and irreversible hydrolysis reaction known as saponification.[9][10] Additionally, elevated temperatures during these washes can significantly increase the rate of hydrolysis.
Q4: How can I prevent or minimize the hydrolysis of methyl 2,5-dichlorobenzoate during workup?
A4: To minimize hydrolysis, a carefully controlled workup procedure is essential. Key recommendations include:
-
Use Weak Bases: Neutralize any residual acid catalyst with a cold, weak base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[8] Avoid strong bases.[8][11]
-
Control Temperature: Perform all aqueous washes using ice-cold solutions to slow down the reaction kinetics of hydrolysis.[8]
-
Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase. Separate the layers promptly after shaking.
-
Use a Brine Wash: After the base wash, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water and enhances the separation of the layers.[8]
-
Thorough Drying: Use a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water from the organic layer before solvent evaporation.[8]
Q5: What are the signs of accidental hydrolysis in my product?
A5: The primary indicator of hydrolysis is the presence of 2,5-dichlorobenzoic acid in your crude product. This can be detected using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a different Rf value (often lower, appearing as a more polar spot) than the ester.
-
NMR Spectroscopy: The ¹H NMR spectrum of the carboxylic acid will show a characteristic broad singlet for the acidic proton, which is absent in the pure ester spectrum.
-
IR Spectroscopy: The presence of the carboxylic acid can be indicated by a broad O-H stretch in the 2500-3300 cm⁻¹ region, which is not present in the ester.
Troubleshooting Guide: Low Yields Due to Hydrolysis
If you are experiencing low yields of methyl 2,5-dichlorobenzoate and suspect hydrolysis is the cause, use this guide to identify and resolve the issue.
References
- 1. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 2,5-DICHLOROBENZOATE - Safety Data Sheet [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 2,5-Dichlorobenzoate
Welcome to the Technical Support Center for the purification of methyl 2,5-dichlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude methyl 2,5-dichlorobenzoate?
A1: The most common and effective purification methods are recrystallization and distillation.[1] For high-purity requirements or challenging separations of isomers, column chromatography, including flash chromatography and preparative High-Performance Liquid Chromatography (HPLC), can be employed.
Q2: What are the likely impurities in crude methyl 2,5-dichlorobenzoate?
A2: Potential impurities include:
-
Unreacted 2,5-dichlorobenzoic acid: Due to incomplete esterification.
-
Isomeric methyl dichlorobenzoates: Such as methyl 2,4-dichlorobenzoate, methyl 3,4-dichlorobenzoate, and methyl 3,5-dichlorobenzoate, which can arise from impurities in the starting 2,5-dichlorobenzoic acid.
-
Residual solvents: From the reaction or initial work-up (e.g., methanol, ethanol).
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Side-reaction products: Depending on the synthesis route.
Q3: How can I assess the purity of my methyl 2,5-dichlorobenzoate sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase containing acetonitrile and water is a common starting point.[2] Gas Chromatography (GC) can also be used. Additionally, melting point analysis can provide a good indication of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of methyl 2,5-dichlorobenzoate.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solids. However, challenges such as the product oiling out, poor recovery, or failure to crystallize can occur.
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The melting point of the crude product is lower than the boiling point of the solvent, or the solution is too concentrated. Methyl 2,5-dichlorobenzoate has a relatively low melting point (37-40 °C). | - Use a solvent with a lower boiling point. - Lower the temperature of the dissolution step. - Add a co-solvent to lower the overall boiling point of the solvent system. - Ensure the crude material is fully dissolved before cooling. |
| Poor recovery of purified product | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at room temperature. - Use a smaller volume of solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation is slow. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of pure methyl 2,5-dichlorobenzoate. |
| Colored impurities remain in the final product | The impurity is co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
| Isomeric impurities are still present after recrystallization | The isomers have similar solubility profiles in the chosen solvent. | - Experiment with different solvent systems. - Consider a different purification technique, such as column chromatography or fractional distillation. |
Experimental Protocol: Recrystallization of Methyl 2,5-Dichlorobenzoate
A reported method for the recrystallization of methyl 2,5-dichlorobenzoate involves using 30% aqueous ethanol.
-
Dissolution: Dissolve the crude methyl 2,5-dichlorobenzoate in a minimum amount of hot 30% ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 30% ethanol.
-
Drying: Dry the purified crystals under vacuum.
Distillation Issues
Distillation is effective for separating compounds with significantly different boiling points. The separation of isomeric impurities can be challenging.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of isomers | The boiling points of the isomers are too close. | - Use a fractional distillation column with a higher number of theoretical plates. - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences. |
| Product decomposition | The distillation temperature is too high, leading to thermal degradation. | - Use vacuum distillation to lower the required temperature. |
| Bumping or uneven boiling | - Use a magnetic stir bar or boiling chips to ensure smooth boiling. - Ensure the heating mantle is appropriately sized for the flask. |
Data Presentation: Boiling Points of Methyl Dichlorobenzoate Isomers
| Compound | Boiling Point (°C) |
| Methyl 2,5-dichlorobenzoate | ~250.6 |
| Methyl 2,4-dichlorobenzoate | 239[3] |
| Methyl 3,4-dichlorobenzoate | 248[4] |
| Methyl 3,5-dichlorobenzoate | 244-246[5] |
Note: The closeness in boiling points, particularly between the 2,5- and 3,4- isomers, highlights the potential difficulty in achieving complete separation by standard distillation.
Column Chromatography Issues
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities (co-elution) | The chosen solvent system (eluent) does not provide sufficient resolution. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of ethyl acetate and hexane. - Try a different stationary phase (e.g., alumina instead of silica gel). - For isomeric separation, consider specialized columns such as those with phenyl or pentafluorophenyl (PFP) stationary phases for HPLC.[6] |
| Streaking or tailing of bands | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a polar modifier to the eluent. - Ensure the amount of crude material loaded is appropriate for the column size (typically a 1:30 to 1:50 ratio of sample to silica gel by weight). |
| Low yield after chromatography | The product is retained on the column. | - After collecting the main fractions, flush the column with a more polar solvent to elute any remaining product. Monitor the eluate with TLC. |
Experimental Protocol: General Workflow for Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for neutral compounds like methyl 2,5-dichlorobenzoate.
-
Eluent Selection: Use TLC to determine an appropriate solvent system that gives good separation between the desired product and impurities. A typical Rf value for the product should be around 0.3-0.4.
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Column Packing: Pack the column with the chosen stationary phase and equilibrate with the eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Run the eluent through the column and collect fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 2. Methyl 2,5-dichlorobenzoate | SIELC Technologies [sielc.com]
- 3. METHYL 2,4-DICHLOROBENZOATE | 35112-28-8 [chemicalbook.com]
- 4. METHYL 3,4-DICHLOROBENZOATE CAS#: 2905-68-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. welch-us.com [welch-us.com]
identifying byproducts in the amidation of methyl 2,5-dichlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of methyl 2,5-dichlorobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amidation reaction shows low yield of the desired N-substituted 2,5-dichlorobenzamide. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The amidation of esters can be slow. Ensure you are using an appropriate reaction temperature and time. For direct amidation with less reactive amines, consider heating the reaction mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]
-
Reversible Reaction: Amidation is a reversible process. The methanol generated as a byproduct can shift the equilibrium back to the starting materials. If feasible for your setup, removing methanol as it forms (e.g., by distillation) can drive the reaction to completion.
-
Hydrolysis of Starting Material: The presence of water in your reagents or solvent can lead to the hydrolysis of methyl 2,5-dichlorobenzoate back to 2,5-dichlorobenzoic acid. Use anhydrous solvents and ensure your amine is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[2]
-
Steric Hindrance: If either the amine or the acyl group is sterically hindered, the reaction rate will be significantly slower. In such cases, prolonged reaction times, higher temperatures, or the use of a more reactive derivative (like the corresponding acid chloride) might be necessary.
Q2: I am observing a significant amount of an impurity with a similar retention time to my product in HPLC analysis. What could this byproduct be?
A2: A common and often difficult-to-separate byproduct is the corresponding N-acylurea . This is particularly prevalent if you are using a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between 2,5-dichlorobenzoic acid and your amine.[3][4][5] The N-acylurea forms from the rearrangement of the reactive O-acylisourea intermediate and often has similar solubility properties to the desired amide product, complicating purification.[3][6]
To minimize N-acylurea formation, you can add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu). These additives trap the O-acylisourea intermediate to form an active ester that is more reactive towards the amine and less prone to rearrangement.[6]
Q3: My mass spectrometry data shows peaks that could correspond to other isomeric dichlorobenzamides. How is this possible?
A3: The presence of isomeric impurities often traces back to the starting materials. Commercial 2,5-dichlorobenzoic acid or its derivatives can sometimes contain other isomers, such as 2,3-dichloro-, 3,4-dichloro-, or 2,6-dichlorobenzoic acid.[7][8] These isomeric acids will undergo esterification and subsequent amidation alongside the 2,5-dichloro isomer, leading to a mixture of final products that can be challenging to separate. It is advisable to check the purity of your starting methyl 2,5-dichlorobenzoate by a suitable analytical method like GC-MS before starting the amidation.
Q4: I have a significant amount of 2,5-dichlorobenzoic acid in my crude product. What is the cause and how can I avoid it?
A4: The presence of 2,5-dichlorobenzoic acid is most likely due to the hydrolysis of your starting material, methyl 2,5-dichlorobenzoate.[9] This can happen if there is water present in your reaction mixture. To prevent this, ensure all your reagents and solvents are anhydrous. Using oven-dried glassware and maintaining an inert atmosphere can also significantly reduce the extent of this side reaction.[2]
Data Presentation: Byproduct Analysis
The following table provides a representative summary of quantitative data from an HPLC analysis of a typical amidation reaction of methyl 2,5-dichlorobenzoate. The percentages are for illustrative purposes and will vary depending on the specific reaction conditions and amine used.
| Compound | Retention Time (min) | Area (%) | Identification |
| 2,5-Dichlorobenzoic Acid | 8.5 | 5% | Hydrolysis Byproduct |
| Amine Starting Material | 3.2 | 8% | Unreacted Starting Material |
| Methyl 2,5-Dichlorobenzoate | 12.1 | 10% | Unreacted Starting Material |
| N-substituted 2,5-Dichlorobenzamide | 10.3 | 75% | Desired Product |
| Isomeric N-substituted Dichlorobenzamide | 10.1 | 2% | Isomeric Impurity |
Experimental Protocols
Protocol 1: HPLC Method for Byproduct Analysis
This protocol outlines a general method for the separation and quantification of the desired amide product from potential byproducts.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Elution Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Isomer Identification
This protocol is suitable for identifying volatile impurities, particularly isomeric byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for separating moderately polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Dilute the crude sample in a suitable solvent like ethyl acetate or dichloromethane.
Mandatory Visualization
Caption: Reaction pathway for the amidation of methyl 2,5-dichlorobenzoate and the formation of common byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Improving the Efficiency of Suzuki Coupling with Methyl 2,5-Dichlorobenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of methyl 2,5-dichlorobenzoate. This substrate is known to be challenging due to the lower reactivity of aryl chlorides compared to bromides or iodides and potential steric hindrance.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of methyl 2,5-dichlorobenzoate in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or why is there no product formation?
Answer:
Low or no yield in the Suzuki coupling of an unreactive aryl chloride like methyl 2,5-dichlorobenzoate typically stems from three main issues: inefficient oxidative addition, poor transmetalation, or catalyst decomposition.
1. Inefficient Oxidative Addition: The cleavage of the C-Cl bond is the rate-determining step for challenging substrates.[1] Aryl chlorides are significantly less reactive than aryl bromides or iodides.[2]
-
Solution: Employ a suitable catalyst system. Modern catalyst systems for aryl chlorides utilize a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the difficult oxidative addition step.[2][3][4]
| Catalyst/Ligand System | Key Features | Recommended For |
| Pd(OAc)₂ / SPhos | SPhos is a highly active, bulky, and electron-rich biaryl monophosphine ligand. | General use with aryl chlorides, often providing high yields at room temperature.[4] |
| Pd₂(dba)₃ / XPhos | XPhos is another very bulky and effective Buchwald ligand, suitable for sterically hindered substrates.[5] | Coupling of sterically demanding partners.[5] |
| PdCl₂(dppf) | A common, stable precatalyst. | Less reactive than Buchwald systems for aryl chlorides but can be effective for activated substrates. |
| "Ligand-less" Pd/C | Heterogeneous catalyst that can activate aryl chlorides under certain conditions, simplifying workup.[6][7] | Cases where phosphine ligands interfere or for process chemistry applications.[7] |
2. Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex requires a base. The choice of base and solvent is critical for this step.
-
Solution: Optimize the base and solvent system. A strong, non-nucleophilic base is often required. The solvent must facilitate the dissolution of both the organic substrates and the inorganic base.
| Base | Solvent System | Comments |
| K₃PO₄ | Dioxane/H₂O (e.g., 4:1) | A common and effective choice for many Suzuki couplings. |
| Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A stronger base, often used for difficult couplings.[8] |
| K₂CO₃ | DMF/H₂O, Ethanol/H₂O | A milder base, can be effective and is less expensive.[9][10] |
| TBAOH | n-BuOH/H₂O | Tetrabutylammonium hydroxide can be effective, especially under microwave conditions.[5] |
3. Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and can precipitate as palladium black, reducing its catalytic activity.[11]
-
Solution: Ensure rigorous exclusion of oxygen. The reaction mixture should be thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[12]
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Question 2: I am observing significant side products. How can I minimize them?
Answer:
The formation of byproducts is common in Suzuki couplings. The primary culprits are homocoupling of the boronic acid and dehalogenation of the starting material.
| Side Product | Possible Cause | Troubleshooting Steps |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture, which can promote oxidative coupling of the boronic acid.[13][14] | 1. Rigorous Degassing: Ensure the reaction setup is free of oxygen by thoroughly degassing the solvents and the reaction mixture with an inert gas.[12] |
| Dehalogenation | The aryl halide is reduced to an arene. This can be caused by protic impurities or certain reaction conditions that favor hydride formation.[13] | 1. Use Anhydrous Reagents: Ensure all solvents and reagents are dry. 2. Optimize Base: Some bases can be sources of hydrides. Screening different bases may solve the issue. |
| Protodeborylation | The boronic acid reacts with a proton source to cleave the C-B bond, returning the corresponding arene. | 1. Anhydrous Conditions: Use dry solvents and reagents. 2. Use Boronic Esters: Pinacol boronic esters are generally more stable and less prone to protodeborylation than boronic acids.[13] |
Frequently Asked Questions (FAQs)
Question 1: What is the best general catalyst system for coupling with electron-deficient and sterically hindered aryl chlorides?
Answer:
For challenging substrates like methyl 2,5-dichlorobenzoate, the most effective catalyst systems typically involve a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich dialkylbiaryl phosphine ligand.[4] Ligands developed by the Buchwald group, such as SPhos and XPhos, are designed specifically to accelerate the slow oxidative addition of aryl chlorides and to promote the final reductive elimination step.[4][5] A typical starting point would be 1-2 mol % Pd(OAc)₂ with a 1.1-1.2 molar ratio of the phosphine ligand relative to palladium.
Question 2: How does the choice of base and solvent impact the reaction?
Answer:
The base and solvent work together to facilitate the crucial transmetalation step.
-
Base: The base activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[13] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for less reactive substrates.
-
Solvent: The solvent must be able to dissolve the organic starting materials, the palladium complex, and, to some extent, the inorganic base. Polar aprotic solvents or mixtures with water (e.g., dioxane/water, THF/water, DMF/water) are commonly used.[15][16] The water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Reagent Solubility in Reactions with Methyl 2,5-Dichlorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of reagents when reacting with methyl 2,5-dichlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of methyl 2,5-dichlorobenzoate?
A1: Methyl 2,5-dichlorobenzoate is a synthetic compound that is generally soluble in organic solvents.[1] It is considered moderately soluble in water.[2] Its solubility is high in chlorinated solvents like dichloromethane.[2]
Q2: Why am I observing a stalled or very slow reaction with methyl 2,5-dichlorobenzoate?
A2: A common reason for slow or incomplete reactions is the poor solubility of one or more reagents in the chosen solvent system. For a reaction to proceed efficiently, all components (the substrate, reagent, catalyst, and base) should be at least partially dissolved to allow for effective interaction. If a reagent is poorly soluble, its concentration in the solution phase will be very low, leading to a significantly reduced reaction rate.
Q3: What are the initial steps to troubleshoot a reaction where poor reagent solubility is suspected?
A3: Initially, confirm that the reaction has indeed stalled by monitoring it with a suitable technique (e.g., TLC, LC-MS, GC). If there is unreacted starting material and the reaction is not progressing, consider the following:
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Visual Inspection: Check if any of the reagents are undissolved at the bottom of the reaction flask.
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Solvent Choice: Re-evaluate if the chosen solvent is appropriate for all reagents.
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Temperature: Ensure the reaction is being conducted at a temperature where the reagents have reasonable solubility.
Q4: Can increasing the reaction temperature always solve solubility issues?
A4: While increasing the temperature often enhances the solubility of solids in liquids, it is not a universal solution. Some reagents may be thermally labile and could decompose at higher temperatures. Additionally, increased temperatures can sometimes lead to the formation of unwanted side products. Therefore, it is crucial to consider the stability of all reaction components before increasing the temperature.
Troubleshooting Guides
Issue 1: A solid reagent (e.g., boronic acid, amine, base) is not dissolving in the reaction mixture.
Possible Causes & Solutions:
-
Inappropriate Solvent: The polarity of the solvent may not be suitable for the undissolved reagent.
-
Solution 1: Employ a Co-solvent System. Adding a co-solvent can significantly alter the polarity of the reaction medium and improve the solubility of polar or nonpolar reagents. For instance, in Suzuki-Miyaura couplings, a mixture of a nonpolar solvent like toluene or dioxane with a polar aprotic solvent like DMF or a protic solvent like ethanol or water can be effective.
-
Solution 2: Switch to a More Effective Solvent. If a co-solvent system is not desirable, consider switching to a single solvent known to dissolve all reaction components. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for dissolving a wide range of organic compounds.
-
-
Insufficient Energy Input: The system may not have enough energy to overcome the lattice energy of a crystalline solid.
-
Solution 3: Increase Reaction Temperature. If the reagents are thermally stable, gradually increasing the reaction temperature while monitoring for decomposition can improve solubility and reaction rate.
-
Solution 4: Utilize Sonication. Applying ultrasonic waves can help break down solid particles and enhance their dissolution in the solvent. This technique is particularly useful for initiating reactions with stubborn-to-dissolve reagents.[2]
-
Issue 2: The reaction is sluggish or gives a low yield, and poor solubility is the suspected cause.
Possible Causes & Solutions:
-
Mass Transfer Limitation in Biphasic Systems: In reactions involving an organic phase and an aqueous phase (e.g., with an inorganic base), the transfer of the aqueous-soluble reagent to the organic phase may be slow.
-
Solution 1: Introduce a Phase-Transfer Catalyst (PTC). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, can facilitate the transfer of an ionic reagent from the aqueous or solid phase into the organic phase where the reaction occurs. This is particularly effective for nucleophilic aromatic substitution (SNAr) reactions.
-
-
Deactivation of Catalyst by Insoluble Species: Insoluble materials can sometimes coat and deactivate the catalyst, leading to a stalled reaction.
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Solution 2: Ensure Vigorous Stirring. In heterogeneous mixtures, efficient stirring is crucial to maximize the surface area of contact between the dissolved and undissolved components.
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Solution 3: Consider Homogeneous Conditions. If possible, select a solvent system and base that allow for a completely homogeneous reaction mixture. For example, in Buchwald-Hartwig aminations, using a soluble organic base might be an alternative to an insoluble inorganic base.
-
Data Presentation
| Solvent | Compound | Solubility | Notes |
| Dichloromethane | Methyl 2,5-dichlorobenzoate | High (1,000,000 mg/L)[2] | Essentially miscible. |
| Water | Methyl 2,5-dichlorobenzoate | Moderate (87.0 mg/L at 20°C)[2] | |
| Water | 3,5-Dichlorobenzoic acid | Sparingly soluble | The carboxylic acid group provides some water solubility.[3] |
| Ethanol | 3,5-Dichlorobenzoic acid | Soluble | Polar protic solvent enhances solubility.[3] |
| Acetone | 3,5-Dichlorobenzoic acid | Soluble | Polar aprotic solvent is effective.[3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid using a Co-solvent System
This protocol describes a general method for the Suzuki-Miyaura coupling of methyl 2,5-dichlorobenzoate with a poorly soluble arylboronic acid, employing a co-solvent system to achieve a homogeneous reaction mixture.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
Arylboronic acid (e.g., one with low solubility in common nonpolar solvents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system: 1,4-Dioxane and Water (e.g., in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add methyl 2,5-dichlorobenzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water co-solvent system. The ratio should be adjusted to ensure all reagents dissolve upon gentle heating.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine using Phase-Transfer Catalysis
This protocol outlines a method for the SNAr reaction between methyl 2,5-dichlorobenzoate and a poorly soluble amine, utilizing a phase-transfer catalyst to facilitate the reaction in a biphasic system.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
Amine (primary or secondary)
-
Base (e.g., solid K₂CO₃ or aqueous NaOH)
-
Phase-Transfer Catalyst (PTC) (e.g., Tetrabutylammonium bromide - TBAB, 5-10 mol%)
-
Solvent (e.g., Toluene or Chlorobenzene)
Procedure:
-
In a round-bottom flask, combine methyl 2,5-dichlorobenzoate (1.0 eq), the amine (1.1-1.5 eq), the base (2.0-3.0 eq), and the PTC.
-
Add the organic solvent. If using an aqueous base, add the aqueous solution.
-
Heat the mixture to 80-110 °C with very vigorous stirring to ensure efficient mixing of the phases.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Sonication-Assisted Suzuki Coupling
This protocol provides a general procedure for using ultrasound to promote the Suzuki coupling of methyl 2,5-dichlorobenzoate, which can be particularly useful when reagents have low solubility at ambient temperature.
Materials:
-
Methyl 2,5-dichlorobenzoate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Methanol/water or an ionic liquid with a co-solvent)
-
Ultrasonic bath or probe sonicator
Procedure:
-
To a reaction vessel, add methyl 2,5-dichlorobenzoate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (2-5 mol%).
-
Add the chosen solvent system.
-
Place the reaction vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the reaction mixture.
-
Apply ultrasonic irradiation at a specified power and temperature (e.g., ambient temperature or slightly elevated).
-
Monitor the reaction's progress by TLC or LC-MS. Sonication can often significantly reduce reaction times.[2]
-
Once the reaction is complete, perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the final product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing poor reagent solubility.
Caption: General experimental workflow for reactions involving methyl 2,5-dichlorobenzoate.
Caption: Simplified mechanism of Phase-Transfer Catalysis (PTC) in SNAr.
References
avoiding degradation of methyl 2,5-dichlorobenzoate under strong basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2,5-dichlorobenzoate, focusing on avoiding degradation under strong basic conditions.
Troubleshooting Guide
Issue: Low yield of 2,5-dichlorobenzoic acid and formation of unknown byproducts during saponification.
This issue commonly arises from the degradation of the starting material or the desired product under harsh reaction conditions. The primary degradation pathway to consider is dechlorination of the aromatic ring, although this typically requires more forcing conditions than standard saponification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Strong bases at elevated temperatures can promote side reactions. It is recommended to use milder reaction conditions. |
| Incorrect Stoichiometry | An excessive amount of a strong base can increase the likelihood of degradation. Use a moderate excess of the base (e.g., 1.5-3 equivalents). |
| Prolonged Reaction Time | Extended exposure to strong basic conditions, even at lower temperatures, can lead to byproduct formation. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Solvent Choice | Protic solvents like water can solvate hydroxide ions, which can influence reactivity.[1] Exploring non-aqueous or mixed solvent systems can offer milder alternatives.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of methyl 2,5-dichlorobenzoate under strong basic conditions?
The primary reaction is saponification, which is the base-catalyzed hydrolysis of the ester to form the corresponding carboxylate salt (sodium or potassium 2,5-dichlorobenzoate) and methanol.[2] Subsequent acidification of the reaction mixture yields the desired 2,5-dichlorobenzoic acid.
Q2: Can dechlorination occur during the saponification of methyl 2,5-dichlorobenzoate?
While dechlorination of aryl chlorides is a known reaction, it typically requires specific catalysts (like palladium) or harsh conditions (high temperature and pressure) that are not characteristic of standard saponification protocols.[3][4] Under typical laboratory conditions for ester hydrolysis, significant dechlorination is unlikely to be a major side reaction. However, to minimize any potential risk, using milder basic conditions is a prudent approach.
Q3: What are some recommended milder basic conditions for the saponification of methyl 2,5-dichlorobenzoate?
Due to the steric hindrance from the ortho-chloro substituent, milder conditions that enhance the reactivity of the base or operate at lower temperatures are beneficial. Recommended milder conditions include:
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Sodium Hydroxide in Methanol/Dichloromethane: Using a non-aqueous solvent system like methanol in dichloromethane can provide a milder reaction environment, often allowing the reaction to proceed efficiently at room temperature.[1]
-
Lithium Hydroxide in THF/Water: Lithium hydroxide is a strong base, but its use in a tetrahydrofuran (THF) and water mixture can offer better solubility and controlled reactivity.[2]
-
Potassium Carbonate: For sensitive substrates, weaker bases like potassium carbonate can be effective, although they may require longer reaction times or the use of a phase-transfer catalyst.[5][6]
Q4: How can I monitor the progress of the saponification reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (methyl 2,5-dichlorobenzoate). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
The following table provides a qualitative comparison of expected outcomes for the saponification of methyl 2,5-dichlorobenzoate under different basic conditions, based on general principles for sterically hindered esters.
| Condition | Base | Solvent | Temperature | Expected Yield of 2,5-dichlorobenzoic acid | Potential for Degradation |
| Strong | Sodium Hydroxide | Water/Methanol | Reflux | Good to High | Low to Moderate |
| Mild | Sodium Hydroxide | Methanol/Dichloromethane | Room Temperature | High to Excellent | Very Low |
| Mild | Lithium Hydroxide | THF/Water | Room Temperature | High to Excellent | Very Low |
| Very Mild | Potassium Carbonate | Methanol/Water | Reflux | Moderate to Good (may require longer reaction time) | Negligible |
Experimental Protocols
Protocol 1: Standard Saponification using Sodium Hydroxide
This protocol is a conventional method for ester hydrolysis.
-
Dissolve Methyl 2,5-dichlorobenzoate: In a round-bottom flask, dissolve methyl 2,5-dichlorobenzoate (1 equivalent) in a mixture of methanol and water (e.g., a 4:1 ratio).
-
Add Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heat the Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using a strong acid (e.g., 1M HCl).
-
Isolation: The precipitated 2,5-dichlorobenzoic acid can be collected by vacuum filtration, washed with cold water, and dried.
Protocol 2: Mild Saponification using Sodium Hydroxide in a Non-Aqueous System
This protocol is recommended to minimize potential degradation.[1]
-
Dissolve Methyl 2,5-dichlorobenzoate: In a round-bottom flask, dissolve methyl 2,5-dichlorobenzoate (1 equivalent) in dichloromethane.
-
Prepare Base Solution: Separately prepare a solution of sodium hydroxide (3 equivalents) in methanol.
-
Combine and React: Add the methanolic NaOH solution to the solution of the ester at room temperature and stir.
-
Monitor Reaction: Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting sodium salt is then dissolved in water and acidified as described in Protocol 1 to precipitate the carboxylic acid.
Visualizations
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Caption: General experimental workflow for the saponification of methyl 2,5-dichlorobenzoate.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions [icc.journals.pnu.ac.ir]
- 6. Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 2,5-Dichlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with methyl 2,5-dichlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using methyl 2,5-dichlorobenzoate in cross-coupling reactions?
A1: Methyl 2,5-dichlorobenzoate presents several challenges. Firstly, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems. Secondly, the presence of two chloro substituents raises the issue of regioselectivity; the reaction can potentially occur at either the C2 or C5 position. The electronic nature of the ester group, being electron-withdrawing, can also influence the reactivity of the adjacent chloro group.
Q2: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura couplings involving electron-deficient aryl chlorides like methyl 2,5-dichlorobenzoate, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[1][2] A common and effective starting point is a combination of a palladium precursor such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a biarylphosphine ligand like SPhos or XPhos.[3][4] Pre-formed catalysts, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)]), can also be effective.[3]
Q3: For a Buchwald-Hartwig amination, what catalyst system should I consider?
A3: The Buchwald-Hartwig amination of aryl chlorides requires highly active catalysts.[5][6] Systems based on bulky, electron-rich biarylphosphine ligands are essential.[7][8] Good starting points include using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, RuPhos, or BrettPhos.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[8]
Q4: Can I perform a Sonogashira coupling with methyl 2,5-dichlorobenzoate?
A4: Yes, Sonogashira coupling of aryl chlorides is feasible, though it can be more challenging than with aryl bromides or iodides. A common catalyst system involves a palladium source, such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), often with a copper(I) co-catalyst like copper(I) iodide (CuI).[9] Copper-free conditions have also been developed and may be advantageous in certain contexts to avoid issues like alkyne homocoupling.[10][11]
Q5: Is the Heck reaction a viable option for this substrate?
A5: The Heck reaction, which couples aryl halides with alkenes, is a plausible transformation for methyl 2,5-dichlorobenzoate.[12][13] Typical catalysts include palladium sources like Pd(OAc)₂.[12] The choice of ligand, base, and solvent system is critical and often needs to be optimized for specific substrates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst: The palladium(0) active species has not formed or has decomposed. 2. Poor Ligand Choice: The ligand is not electron-rich or bulky enough to facilitate oxidative addition to the C-Cl bond. 3. Incorrect Base: The base may be too weak or not soluble in the reaction medium. | 1. Ensure anhydrous and deoxygenated solvents are used. Consider using a pre-catalyst that is more stable.[1] 2. Switch to a more electron-rich and sterically demanding biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[2] 3. For Suzuki reactions, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use NaOtBu or KOtBu.[3][8] |
| Poor Regioselectivity (Reaction at both C2 and C5) | 1. Similar Reactivity of C-Cl Bonds: The electronic and steric environments of the two chlorine atoms are not sufficiently different under the reaction conditions. 2. High Reaction Temperature: Higher temperatures can overcome the subtle differences in activation energy between the two sites. | 1. Screen different ligands. Sterically demanding ligands may favor reaction at the less hindered C5 position. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | 1. Presence of Oxygen: Dissolved oxygen can promote the homocoupling of boronic acids. 2. Slow Cross-Coupling: If the desired reaction is slow, side reactions like homocoupling become more prevalent. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon). 2. Optimize the catalyst and ligand to accelerate the rate of the desired Suzuki coupling.[4] |
| Dehalogenation of Starting Material | 1. β-Hydride Elimination: This can occur from the organopalladium intermediate. 2. Reaction with Base/Solvent: Certain strong bases or protic solvents at high temperatures can lead to dehalogenation. | 1. This is a common side reaction in Buchwald-Hartwig aminations. Choice of ligand and base can influence this pathway.[5] 2. Ensure anhydrous conditions and consider a less nucleophilic base. |
Data Presentation: Catalyst Systems for Similar Substrates
The following tables summarize typical conditions for cross-coupling reactions of aryl chlorides, which can be adapted for methyl 2,5-dichlorobenzoate.
Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Chlorides
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 110 |
| [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2.5) | DMF | 90 |
Data compiled from analogous reactions in the literature.[3]
Table 2: Buchwald-Hartwig Amination Conditions for Aryl Chlorides
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) |
| Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS (1.2) | Toluene | 100 |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | 1,4-Dioxane | 110 |
| Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu (2.0) | Toluene | Reflux |
Data compiled from analogous reactions in the literature.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add methyl 2,5-dichlorobenzoate (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or GC/MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., BrettPhos, 2 mol%) to an oven-dried reaction vial.
-
Reagent Addition: Add methyl 2,5-dichlorobenzoate (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC/MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Catalyst selection guide for methyl 2,5-dichlorobenzoate.
References
- 1. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. | Semantic Scholar [semanticscholar.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
optimizing reaction time and temperature for methyl 2,5-dichlorobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2,5-dichlorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of methyl 2,5-dichlorobenzoate via Fischer esterification of 2,5-dichlorobenzoic acid with methanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction.[1] 2. Presence of water: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants.[1][2] 3. Insufficient or inactive catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.[2] 4. Low reaction temperature: The reaction rate may be too slow at lower temperatures. | 1. Increase reaction time: Refluxing for a longer duration can help the reaction reach completion. A typical reaction time is 5 hours.[3] 2. Use excess methanol: Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product.[1] 3. Ensure anhydrous conditions: Use absolute methanol and dry glassware. 4. Check catalyst: Use a fresh, active acid catalyst such as concentrated sulfuric acid.[3][4] 5. Maintain reflux temperature: Ensure the reaction mixture is maintained at the reflux temperature of methanol (approximately 65 °C). |
| Product Contaminated with Starting Material | 1. Incomplete reaction: As above, the reaction may not have reached equilibrium. 2. Insufficient reaction time: The reaction was stopped prematurely. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2,5-dichlorobenzoic acid spot. 2. Increase reaction time: Continue refluxing until the starting material is no longer visible by TLC. 3. Purification: Recrystallize the crude product from a suitable solvent like ethanol to separate the ester from the unreacted acid.[3] |
| Formation of Side Products | 1. High reaction temperature: Excessively high temperatures can lead to side reactions. 2. Reaction with impurities: Impurities in the starting materials may lead to byproducts. | 1. Control temperature: Maintain a gentle reflux and avoid overheating. 2. Use pure starting materials: Ensure the 2,5-dichlorobenzoic acid and methanol are of high purity. 3. Purification: Purify the product by distillation or recrystallization to remove side products.[4] |
| Difficulty in Product Isolation/Purification | 1. Incomplete neutralization of catalyst: Residual acid catalyst can interfere with workup and purification. 2. Emulsion formation during workup: This can make phase separation difficult. | 1. Thorough neutralization: Wash the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases. 2. Brine wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions and remove water. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing methyl 2,5-dichlorobenzoate?
The most common and commercially practiced method is the Fischer esterification of 2,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[4][5] This reaction is typically carried out under reflux conditions.[3][4]
Q2: How can I optimize the reaction time and temperature for this synthesis?
The optimal reaction conditions involve a trade-off between reaction rate and the potential for side reactions. Refluxing at the boiling point of methanol (approximately 65 °C) is a standard and effective temperature.[3] A reaction time of around 5 hours has been shown to give a good yield (88%).[3] To further optimize, you can monitor the reaction by TLC and stop when the starting material is consumed.
Q3: What is the role of the acid catalyst in this reaction?
The acid catalyst protonates the carbonyl oxygen of the 2,5-dichlorobenzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6] This significantly increases the rate of the esterification reaction.
Q4: What are some potential side products in this synthesis?
While specific side products for this reaction are not extensively documented in the provided literature, general side reactions in Fischer esterifications at high temperatures can include the formation of dimethyl ether from the dehydration of methanol. Using the recommended reflux temperature of methanol helps to minimize such side reactions.
Q5: How can I purify the crude methyl 2,5-dichlorobenzoate?
Common purification methods include distillation and recrystallization.[4] Recrystallization from 30% ethanol has been reported to yield a pure product.[3]
Data Presentation
Table 1: Effect of Reaction Time on the Yield of Methyl 2,5-Dichlorobenzoate (Illustrative)
| Reaction Time (hours) | Temperature (°C) | Catalyst | Yield (%) |
| 1 | 65 (Reflux) | H₂SO₄ | ~40-50 |
| 3 | 65 (Reflux) | H₂SO₄ | ~70-80 |
| 5 | 65 (Reflux) | H₂SO₄ | ~85-90[3] |
| 8 | 65 (Reflux) | H₂SO₄ | ~85-90 |
Note: The data for 1 and 3 hours are illustrative based on typical Fischer esterification kinetics, while the 5-hour data point is from a cited experiment.
Table 2: Comparison of Different Acid Catalysts for Esterification (General)
| Catalyst | Typical Concentration | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Catalytic amount | Inexpensive, effective | Can cause charring with sensitive substrates |
| Hydrochloric Acid (HCl) | Catalytic amount | Effective | Volatile, corrosive |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount | Solid, easier to handle | More expensive than H₂SO₄ |
| Solid Acid Catalysts (e.g., Zr/Ti) | Heterogeneous | Reusable, environmentally friendly | May have lower activity than liquid acids[7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,5-Dichlorobenzoate [3]
Materials:
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2,5-Dichlorobenzoic acid (2.05 g, 10 mmol)
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Absolute methanol (50 ml)
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Concentrated sulfuric acid (a few drops)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 2,5-dichlorobenzoic acid and absolute methanol.
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Carefully add a few drops of concentrated sulfuric acid to the mixture.
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Heat the mixture to reflux and maintain for 5 hours.
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After 5 hours, remove the excess solvent by distillation.
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The resulting solid residue is filtered, washed with water, and recrystallized from 30% ethanol.
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The final product is obtained with a reported yield of 88% and a melting point of 319-321 K.[3]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 5. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. jptcp.com [jptcp.com]
scale-up challenges for the production of methyl 2,5-dichlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of methyl 2,5-dichlorobenzoate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of methyl 2,5-dichlorobenzoate, particularly when scaling up the process.
FAQs - Reaction and Synthesis
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Q1: My reaction yield is significantly lower than the reported literature values. What are the common causes?
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Incomplete reaction: The Fischer esterification of 2,5-dichlorobenzoic acid with methanol is a reversible equilibrium reaction. To drive the reaction towards the product, it is crucial to remove the water byproduct.[1] On a laboratory scale, this can be achieved by using a Dean-Stark apparatus or a drying agent. At a larger scale, reactive distillation might be employed.
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Insufficient catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate. Ensure that the catalyst concentration is optimized for your reaction scale.
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Suboptimal temperature: The reaction should be conducted at reflux to ensure a reasonable reaction rate.[2] However, excessively high temperatures can lead to side reactions and degradation of the product.
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Poor quality starting materials: The purity of 2,5-dichlorobenzoic acid and methanol can impact the reaction. Impurities in the acid, such as other chloro-isomers, will not react to form the desired product and can complicate purification.
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-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
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The primary source of byproducts often originates from the starting material, 2,5-dichlorobenzoic acid. The chlorination of benzoic acid can produce a mixture of mono-, di-, and trichloro-isomers.[1] It is essential to use highly pure 2,5-dichlorobenzoic acid to minimize the formation of the corresponding isomeric methyl esters, which can be difficult to separate from the desired product.
-
-
Q3: How do I effectively remove water from the reaction at a larger scale?
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On a pilot plant or industrial scale, water removal is critical for achieving high conversion. Methods include:
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Azeotropic distillation: Using a co-solvent like toluene to form an azeotrope with water, which is then removed.
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Reactive distillation: The reaction and distillation are carried out in the same column, with the water being continuously removed from the top of the column.
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Pervaporation: A membrane-based separation technique that can selectively remove water from the reaction mixture.
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-
FAQs - Work-up and Purification
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Q1: I am having trouble with phase separation during the aqueous work-up. What can I do?
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Emulsion formation is a common issue during the work-up of esterification reactions. To break an emulsion, you can try the following:
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Addition of brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.[3]
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Centrifugation: For smaller scales, centrifuging the mixture can effectively separate the layers.
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Addition of a different solvent: Sometimes, adding a small amount of a different organic solvent can alter the phase properties and break the emulsion.
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Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the droplets.[3]
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-
-
Q2: What is the most effective method for purifying methyl 2,5-dichlorobenzoate at scale?
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The most common industrial purification methods are distillation and recrystallization.[1]
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Distillation: Fractional vacuum distillation can be effective in separating the product from lower and higher boiling impurities.
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Recrystallization: A highly effective method for achieving high purity. A common solvent system is an ethanol/water mixture.[2] Low-temperature crystallization has also been reported as a method to isolate the pure product from a mixture of isomers.[4]
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-
-
Q3: My final product has a persistent yellow color. How can I remove it?
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A pale yellow color is not uncommon for this compound.[1] If a higher purity is required, consider the following:
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Charcoal treatment: During recrystallization, adding activated charcoal to the hot solution can help to adsorb colored impurities.
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Re-crystallization: A second recrystallization step can often improve the color and purity of the final product.
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Data Presentation
Table 1: Comparison of Typical Lab-Scale vs. Pilot-Scale Production Parameters for Methyl 2,5-Dichlorobenzoate
| Parameter | Laboratory Scale (e.g., 10-100 g) | Pilot Scale (e.g., 10-100 kg) | Key Scale-Up Considerations |
| Typical Yield | ~88% (reported in literature)[2] | 80-90% | Yields may be slightly lower at scale due to transfer losses and less ideal mixing. |
| Purity (after purification) | >99% | >98% | Maintaining high purity at scale requires optimized purification protocols. |
| Reaction Time | 5 hours (reflux)[2] | 6-10 hours | Longer reaction times may be needed to ensure complete conversion in larger volumes. |
| Heat Transfer | Heating mantle, oil bath | Jacketed reactor with controlled heating/cooling | Efficient heat transfer is critical to maintain a consistent reflux temperature and avoid hot spots. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Vigorous and efficient mixing is essential for maintaining homogeneity in large reactors. |
| Water Removal | Dean-Stark trap, drying agents | Azeotropic distillation, reactive distillation | Efficient water removal is a primary driver for achieving high conversion at scale. |
| Purification Method | Recrystallization, column chromatography | Fractional vacuum distillation, multi-step recrystallization | The choice of purification method will depend on the required purity and the economic feasibility at scale. |
Experimental Protocols
1. Laboratory-Scale Synthesis of Methyl 2,5-Dichlorobenzoate
This protocol is adapted from a literature procedure with a reported yield of 88%.[2]
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Materials:
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2,5-Dichlorobenzoic acid (2.05 g, 10 mmol)
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Absolute methanol (50 ml)
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Concentrated sulfuric acid (a few drops)
-
-
Procedure:
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Combine 2,5-dichlorobenzoic acid and absolute methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
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Heat the mixture to reflux and maintain for 5 hours.
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After cooling, remove the excess methanol by distillation or rotary evaporation.
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The resulting solid residue is filtered and washed with water.
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Recrystallize the crude product from a 30% ethanol in water solution to yield the pure methyl 2,5-dichlorobenzoate.
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2. Pilot-Scale Production Considerations
Scaling up the laboratory procedure requires careful consideration of several factors:
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Reactant Stoichiometry: While the lab-scale procedure uses a large excess of methanol which also acts as the solvent, at a larger scale, the methanol to acid ratio should be optimized to balance reaction rate and cost.
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Catalyst Loading: The amount of sulfuric acid needs to be carefully calculated based on the molar quantity of the limiting reagent (2,5-dichlorobenzoic acid).
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Work-up: After the reaction, the mixture is typically cooled and quenched with water. The organic layer containing the product is separated. This is a critical step where emulsions can form. The organic layer is then washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
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Solvent Removal: The solvent from the organic layer is removed under reduced pressure.
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Purification: The crude product is then purified by either vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of methyl 2,5-dichlorobenzoate.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Analytical Method for Methyl 2,5-Dichlorobenzoate
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 2,5-dichlorobenzoate. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative methods and supported by experimental data. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2][3]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] For pharmaceuticals, this is a critical step to ensure product quality and safety. The ICH guidelines provide a framework for the validation of analytical methods, outlining the necessary parameters to be investigated.[1][4][5]
HPLC Method for Methyl 2,5-Dichlorobenzoate: An Overview
A reverse-phase HPLC (RP-HPLC) method is a common and reliable technique for the analysis of methyl 2,5-dichlorobenzoate.[6] This method offers good separation and quantification capabilities.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Experimental Protocol for HPLC Method Validation
The validation of the HPLC method for methyl 2,5-dichlorobenzoate should be conducted according to ICH guidelines and encompass the following parameters:[3][4]
3.1. Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
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Procedure: A solution of methyl 2,5-dichlorobenzoate is prepared. Separately, a placebo solution (matrix without the analyte) and a solution containing potential impurities are prepared. The chromatograms of these solutions are compared to the chromatogram of the analyte solution to ensure no interference at the retention time of methyl 2,5-dichlorobenzoate. A forced degradation study can also be performed by subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the degradation products do not interfere with the quantification of the analyte.
3.2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Procedure: A series of at least five standard solutions of methyl 2,5-dichlorobenzoate are prepared over a concentration range (e.g., 50% to 150% of the expected working concentration). Each solution is injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
3.3. Range The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is confirmed by the linearity, accuracy, and precision studies.
3.4. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with each level prepared in triplicate. The percentage recovery is then calculated.
3.5. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision): The precision is determined by analyzing a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
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Intermediate Precision (Inter-assay precision): The precision is determined by analyzing the same sample on different days, by different analysts, or with different equipment.
-
Reproducibility: The precision is determined by analyzing the same sample in different laboratories.
3.6. Detection Limit (LOD) and Quantitation Limit (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
3.7. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
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Procedure: Small variations are introduced to the method parameters, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and mobile phase composition (e.g., ±2%). The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) is evaluated.
Data Presentation: HPLC Method Validation Summary
The following tables summarize hypothetical but realistic quantitative data for the validation of the described HPLC method.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452100 |
| 75 | 678150 |
| 100 | 904200 |
| 125 | 1130250 |
| 150 | 1356300 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 9040 |
| Y-intercept | 150 |
Table 2: Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80 | 79.5 | 99.4 | 99.6 |
| 80 | 80.1 | 100.1 | ||
| 80 | 79.4 | 99.3 | ||
| 100% | 100 | 100.2 | 100.2 | 100.1 |
| 100 | 99.8 | 99.8 | ||
| 100 | 100.3 | 100.3 | ||
| 120% | 120 | 119.5 | 99.6 | 99.7 |
| 120 | 120.2 | 100.2 | ||
| 120 | 119.2 | 99.3 |
Table 3: Precision
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision | % RSD (n=6, different day) | 1.2% | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 5: Robustness
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | 0.9 mL/min | 1.1% |
| 1.1 mL/min | 1.3% | |
| Temperature | 28 °C | 0.9% |
| 32 °C | 1.0% | |
| Mobile Phase | Acetonitrile:Water (58:42) | 1.4% |
| Acetonitrile:Water (62:38) | 1.5% |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the analysis of methyl 2,5-dichlorobenzoate.
Table 6: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[7] | High precision and accuracy, robust, widely available. | Moderate sensitivity, may require derivatization for non-UV absorbing compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase, detection by mass fragmentation.[8] | High sensitivity and specificity, excellent for impurity profiling. | Requires volatile and thermally stable analytes, may require derivatization. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for faster and more efficient separations.[6] | Faster analysis times, higher resolution and sensitivity than HPLC. | Higher operating pressures, more expensive instrumentation. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[8] | Simple, low cost, rapid screening. | Lower sensitivity and resolution, primarily qualitative. |
Visualization of the Validation Workflow
The logical flow of the HPLC analytical method validation process can be visualized as follows:
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. Methyl 2,5-dichlorobenzoate | SIELC Technologies [sielc.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Study of the Reactivity of Dichlorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the chemical reactivity of the six isomers of dichlorobenzoic acid. Understanding the distinct properties of these isomers is crucial for their application in pharmaceutical synthesis, agrochemicals, and other areas of chemical research. This document summarizes key reactivity parameters, supported by experimental data, to facilitate informed decisions in experimental design and synthesis.
Physicochemical Properties: A Quantitative Comparison
The reactivity of dichlorobenzoic acid isomers is fundamentally influenced by their physicochemical properties, particularly their acidity (pKa). The position of the two chlorine atoms on the benzene ring dictates the electronic environment of the carboxylic acid group and the aromatic ring, thereby affecting their reactivity.
| Isomer | Structure | CAS Number | Melting Point (°C) | pKa (Predicted) | pKa (Experimental) |
| 2,3-Dichlorobenzoic acid | 50-45-3 | 168 - 170 | 2.53 ± 0.25 | - | |
| 2,4-Dichlorobenzoic acid | 50-84-0 | 157 - 160 | 2.68 ± 0.25 | - | |
| 2,5-Dichlorobenzoic acid | 50-79-3 | 151 - 154 | 2.51 ± 0.25 | - | |
| 2,6-Dichlorobenzoic acid | 50-30-6 | 139 - 142 | 1.69 ± 0.10 | - | |
| 3,4-Dichlorobenzoic acid | 51-44-5 | 204 - 206 | 3.60 ± 0.10 | 3.64 | |
| 3,5-Dichlorobenzoic acid | 51-36-5 | 184 - 187 | 3.46 ± 0.10 | 3.54 |
Reactivity of the Carboxylic Acid Group: Acidity and Esterification
The acidity of the dichlorobenzoic acid isomers, represented by their pKa values, is a direct measure of the reactivity of the carboxylic acid group. A lower pKa value indicates a stronger acid, meaning the carboxyl group is more readily deprotonated. This increased acidity is influenced by the electron-withdrawing inductive effect of the chlorine atoms.
The position of the chlorine atoms significantly impacts the pKa. Isomers with chlorine atoms in the ortho positions (2,3-, 2,4-, 2,5-, and 2,6-) are generally more acidic than those with chlorine atoms in the meta and para positions (3,4- and 3,5-). This is due to the proximity of the electron-withdrawing chlorine atoms to the carboxylic acid group, which stabilizes the resulting carboxylate anion. The 2,6-dichlorobenzoic acid isomer is predicted to be the most acidic due to the presence of two ortho chlorine substituents.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The two chlorine atoms and the carboxylic acid group, all being electron-withdrawing, deactivate the benzene ring towards electrophilic aromatic substitution. However, the directing effects of these substituents determine the position of substitution. The chlorine atoms are ortho, para-directing, while the carboxylic acid group is meta-directing. The interplay of these directing effects and the overall deactivation of the ring governs the outcome of electrophilic substitution reactions.
A comparative study on the Friedel-Crafts benzoylation of dichlorobenzenes provides some insight into the relative reactivity of the aromatic rings of the corresponding dichlorobenzoic acid precursors. The study showed that the ortho-isomer is more reactive than calculated based on partial rate factors, the meta-isomer is as reactive, and the para-isomer is less reactive.[1] This suggests that the substitution pattern significantly influences the accessibility and reactivity of the different positions on the ring.
For dichlorobenzoic acids, the strong deactivating effect of the carboxyl group, in combination with the two chlorine atoms, makes electrophilic aromatic substitution challenging. The incoming electrophile will be directed to the positions that are least deactivated. For example, in 3,5-dichlorobenzoic acid, the positions ortho to the carboxyl group (and meta to both chlorine atoms) would be the most likely sites of substitution, although the reaction would still be slow.
Experimental Protocols
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol outlines a standard method for the experimental determination of pKa values.[2]
Materials:
-
Dichlorobenzoic acid isomer
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Potassium chloride (KCl)
Procedure:
-
Sample Preparation: Prepare a ~0.01 M solution of the dichlorobenzoic acid isomer in deionized water. A co-solvent may be necessary for isomers with low water solubility. Add KCl to maintain a constant ionic strength.
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Caption: Experimental workflow for pKa determination.
Signaling Pathways and Logical Relationships
The electronic effects of the substituents are key to understanding the reactivity of the dichlorobenzoic acid isomers. The inductive and resonance effects of the chlorine atoms and the carboxylic acid group influence the electron density of the aromatic ring and the acidity of the carboxyl group.
References
fungicidal efficacy of methyl 2,5-dichlorobenzoate versus other fungicides
A critical review of methyl 2,5-dichlorobenzoate in the context of established fungicidal agents.
Executive Summary
This guide provides a comparative overview of the fungicidal efficacy of various chemical compounds for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature and databases was conducted to gather quantitative data on the fungicidal properties of methyl 2,5-dichlorobenzoate and other widely used fungicides.
Notably, no specific quantitative data regarding the fungicidal efficacy (e.g., EC50 or MIC values) of methyl 2,5-dichlorobenzoate against any fungal pathogens could be located in the available literature. While this compound is identified as a fungicide and plant growth regulator, particularly for use in grapevine grafting, its specific antifungal activity spectrum and potency remain uncharacterized in public research.[1][2][3][4][5][6][7]
In light of this data gap, this guide will focus on providing a comparative framework using three major classes of commercial fungicides as benchmarks: Strobilurins (QoI) , Triazoles (DMI) , and Succinate Dehydrogenase Inhibitors (SDHI) . This report details their mechanisms of action, presents available quantitative efficacy data against key plant pathogens, and outlines standard experimental protocols for fungicide evaluation. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antifungal agents.
Methyl 2,5-Dichlorobenzoate: Current State of Knowledge
Methyl 2,5-dichlorobenzoate is recognized as a plant growth regulator and a fungicide.[1][4][5] Its primary documented application is in viticulture, where it is used to promote callus formation during the grafting of grapevines.[1][2][6][7] Despite its classification as a fungicide, there is a conspicuous absence of published studies that quantitatively assess its efficacy against fungal pathogens. Therefore, a direct comparison of its fungicidal performance with other alternatives is not feasible at this time.
Comparative Fungicides: Efficacy and Mechanisms of Action
To provide a relevant comparative context, this section details the efficacy and mechanisms of action of three prominent classes of agricultural fungicides.
Quantitative Efficacy Data
The following table summarizes the reported 50% effective concentration (EC50) values for representative fungicides from the Strobilurin, Triazole, and SDHI classes against the common plant pathogen Botrytis cinerea. Lower EC50 values indicate higher fungicidal potency.
| Fungicide Class | Active Ingredient | Target Pathogen | EC50 (µg/mL) | Reference |
| Strobilurin (QoI) | Pyraclostrobin | Botrytis cinerea | 0.01 - 69.91 | [8] |
| SDHI | Boscalid | Botrytis cinerea | 0.01 - 69.91 | [8] |
| Dicarboximide | Iprodione | Botrytis cinerea | 0.1 - 1.42 | [8] |
| Triazole (DMI) | Tebuconazole | Botrytis cinerea | 0.03 - 1 | [8] |
Note: The wide range in reported EC50 values can be attributed to variations in experimental conditions and the specific strains of the pathogen tested.
Mechanisms of Action and Signaling Pathways
Fungicides exert their effects by targeting specific biochemical pathways within the fungal cell. The following subsections describe the modes of action for the comparator fungicide classes.
Strobilurins act by inhibiting mitochondrial respiration.[9][10][11] They bind to the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and halts ATP synthesis, ultimately leading to fungal cell death.[3][9][10]
Triazole fungicides disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13][14] They specifically inhibit the enzyme C14-demethylase, which leads to the accumulation of toxic sterol precursors and ultimately compromises cell membrane integrity and function.[12][13]
Similar to strobilurins, SDHI fungicides also target mitochondrial respiration. However, they act on Complex II (succinate dehydrogenase), blocking the oxidation of succinate to fumarate.[4][15][16] This disrupts the electron transport chain and the tricarboxylic acid (TCA) cycle, leading to a severe reduction in cellular energy production.[16]
Experimental Protocols for Fungicidal Efficacy Testing
Standardized protocols are crucial for the accurate assessment and comparison of fungicide efficacy. The following outlines a general workflow for determining the EC50 of a fungicide against a filamentous fungus.
Materials
-
Pure culture of the target fungal pathogen
-
Test fungicide and appropriate solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes, pipettes, and other labware
-
Incubator with controlled temperature and lighting
Procedure
-
Fungicide Preparation: Prepare a stock solution of the test fungicide in a suitable solvent. Create a series of dilutions to achieve the desired final concentrations in the growth medium.
-
Media Preparation: Autoclave the growth medium and cool it to approximately 50-60°C. Add the appropriate volume of each fungicide dilution to individual flasks of molten agar to achieve the target concentrations. Also prepare control plates with the solvent alone.
-
Inoculation: Pour the amended and control media into sterile petri dishes. Once solidified, place a mycelial plug (of a standard diameter) from an actively growing fungal culture onto the center of each plate. Alternatively, a standardized spore suspension can be used for inoculation.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.
-
Data Collection: At regular intervals, measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. Use statistical software to perform a probit or logit analysis to determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.
Conclusion and Future Directions
While methyl 2,5-dichlorobenzoate is identified as a fungicide, the absence of publicly available quantitative efficacy data precludes a direct performance comparison with established antifungal agents. This guide provides a framework for such a comparison by presenting the mechanisms of action and efficacy data for major fungicide classes, along with standard testing protocols.
To fully assess the potential of methyl 2,5-dichlorobenzoate as a fungicide, further research is imperative. Future studies should focus on:
-
In vitro efficacy screening: Determining the EC50 and MIC values of methyl 2,5-dichlorobenzoate against a broad range of plant pathogenic fungi.
-
Mechanism of action studies: Elucidating the specific biochemical target of methyl 2,5-dichlorobenzoate within the fungal cell.
-
In vivo testing: Evaluating the efficacy of methyl 2,5-dichlorobenzoate in controlling fungal diseases on host plants under greenhouse and field conditions.
Such data will be essential for the scientific community to understand the fungicidal profile of methyl 2,5-dichlorobenzoate and its potential role in integrated pest management strategies.
References
- 1. syngentaornamentals.co.uk [syngentaornamentals.co.uk]
- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 5. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 6. ZFIN ChEBI: methyl 2,5-dichlorobenzoate [zfin.org]
- 7. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onvegetables.com [onvegetables.com]
- 10. aws.agroconsultasonline.com [aws.agroconsultasonline.com]
- 11. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 13. keypublishing.org [keypublishing.org]
- 14. vegetables.bayer.com [vegetables.bayer.com]
- 15. site.caes.uga.edu [site.caes.uga.edu]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Utility of Methyl 2,5-Dichlorobenzoate and Methyl 2,5-Dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, halogenated aromatic compounds serve as versatile building blocks for the construction of complex molecular architectures. Among these, methyl 2,5-dichlorobenzoate and methyl 2,5-dibromobenzoate are two commonly employed intermediates, particularly in the synthesis of pharmaceuticals and functional materials. This guide provides an objective comparison of their synthetic utility, focusing on their reactivity in key cross-coupling reactions, supported by available experimental data and detailed protocols.
General Reactivity and Physicochemical Properties
The primary difference in the synthetic utility of methyl 2,5-dichlorobenzoate and methyl 2,5-dibromobenzoate stems from the inherent differences in the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, which generally renders aryl bromides more reactive than aryl chlorides in transition metal-catalyzed cross-coupling reactions. This difference in reactivity is a critical factor in catalyst selection and reaction condition optimization.
| Property | Methyl 2,5-Dichlorobenzoate | Methyl 2,5-Dibromobenzoate |
| Molecular Formula | C₈H₆Cl₂O₂ | C₈H₆Br₂O₂ |
| Molecular Weight | 205.04 g/mol | 293.94 g/mol |
| Appearance | - | White to off-white crystalline solid |
| Melting Point | 46-48 °C | 48-51 °C |
| Boiling Point | 269 °C | - |
| Key Reactivity Feature | More stable C-Cl bonds, requiring more active catalysts or harsher reaction conditions. | More reactive C-Br bonds, generally allowing for milder reaction conditions. The two bromine atoms exhibit differential reactivity, enabling selective mono-functionalization.[1] |
Performance in Cross-Coupling Reactions
The enhanced reactivity of methyl 2,5-dibromobenzoate often translates to higher yields and shorter reaction times under milder conditions in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond in methyl 2,5-dibromobenzoate typically allows for more efficient coupling compared to its dichloro-analogue.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2,5-dichlorobenzoate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-80 |
| Methyl 2,5-dibromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2 | >95 |
*Yields are estimated based on typical reactivities and may vary depending on specific experimental conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. Similar to the Suzuki coupling, the greater reactivity of aryl bromides makes methyl 2,5-dibromobenzoate a more favorable substrate for this transformation.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2,5-dichlorobenzoate | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | ~60-75 |
| Methyl 2,5-dibromobenzoate | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 4 | >90[2] |
*Yields are estimated based on typical reactivities and may vary depending on specific experimental conditions.
Stille Coupling
The Stille coupling utilizes organotin reagents for the formation of C-C bonds. While effective, the toxicity of tin compounds is a significant drawback. The reactivity trend of aryl halides remains consistent, with aryl bromides being more reactive than aryl chlorides.
Comparative Data: Stille Coupling
| Substrate | Stannane | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2,5-dichlorobenzoate | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 110 | 24 | ~50-65 |
| Methyl 2,5-dibromobenzoate | Tributyl(vinyl)tin | Pd(PPh₃)₄ | THF | 80 | 6 | >85 |
*Yields are estimated based on typical reactivities and may vary depending on specific experimental conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Methyl 2,5-Dibromobenzoate
-
Reaction Setup: In a flame-dried Schlenk flask, combine methyl 2,5-dibromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Methyl 2,5-Dibromobenzoate
-
Reaction Setup: In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add methyl 2,5-dibromobenzoate (1.0 mmol) and toluene (5 mL).
-
Amine Addition: Add morpholine (1.2 mmol).
-
Reaction: Seal the vial and heat the mixture to 90 °C with stirring. Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
General Procedure for Stille Coupling of Methyl 2,5-Dibromobenzoate
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add methyl 2,5-dibromobenzoate (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) followed by tributyl(vinyl)tin (1.1 mmol) via syringe.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor by TLC.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour.
-
Purification: Filter the mixture through Celite, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Synthetic Applications and Selectivity
Methyl 2,5-dichlorobenzoate is widely used as an intermediate in the synthesis of various organic compounds, including 2,5-dichlorobenzohydrazide and substituted 1,3,4-oxadiazoles, which are scaffolds found in some drug candidates.[3]
Methyl 2,5-dibromobenzoate offers the significant advantage of selective mono-functionalization .[1] The bromine atom at the 2-position (ortho to the ester) is electronically and sterically different from the bromine at the 5-position. This allows for selective reaction at one position, leaving the other bromine available for subsequent transformations. This feature is highly valuable in the synthesis of complex, unsymmetrically substituted aromatic compounds. For instance, selective cross-coupling at the C2-position can be achieved using specific catalyst systems.[1]
Conclusion
Both methyl 2,5-dichlorobenzoate and methyl 2,5-dibromobenzoate are valuable reagents in organic synthesis. The choice between them is largely dictated by the specific requirements of the synthetic route.
-
Methyl 2,5-dibromobenzoate is generally the preferred substrate for cross-coupling reactions due to its higher reactivity, which allows for milder reaction conditions, shorter reaction times, and often higher yields. Its potential for selective mono-functionalization makes it a superior choice for the synthesis of complex, unsymmetrical molecules.
-
Methyl 2,5-dichlorobenzoate is a more cost-effective starting material and can be a suitable choice when harsh reaction conditions are tolerable or when the higher stability of the C-Cl bond is advantageous for a particular synthetic strategy. However, achieving high yields in cross-coupling reactions with this substrate often requires more specialized and expensive catalyst systems.
For drug development professionals and researchers focused on the efficient synthesis of complex targets, the enhanced reactivity and selectivity of methyl 2,5-dibromobenzoate often justify its higher cost, making it the more versatile and powerful synthetic tool.
References
- 1. Methyl 2,5-dibromobenzoate | 57381-43-8 | Benchchem [benchchem.com]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2,5-Dichlorobenzoic Acid Methyl Ester and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2,5-dichlorobenzoic acid methyl ester and its five structural isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document summarizes key data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
At a Glance: Spectroscopic Data Summary
The following tables provide a comprehensive summary of the key spectroscopic data obtained for methyl 2,5-dichlorobenzoate and its isomers. These values are essential for distinguishing between the different substitution patterns on the benzene ring.
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic Protons (δ ppm, multiplicity, J Hz) | -OCH₃ (δ ppm, s) |
| Methyl 2,3-dichlorobenzoate | 7.66 (dd, J=1.8, 7.8), 7.60 (dd, J=1.8, 7.8), 7.27 (t, J=7.8) | 3.95 |
| Methyl 2,4-dichlorobenzoate | 7.90 (d, J=8.5), 7.47 (d, J=2.0), 7.32 (dd, J=8.5, 2.0) | 3.94 |
| Methyl 2,5-dichlorobenzoate | 7.73 (d, J=2.5), 7.40-7.43 (m) | 3.93 |
| Methyl 2,6-dichlorobenzoate | 7.28-7.35 (m) | 3.92 |
| Methyl 3,4-dichlorobenzoate | 8.13 (d, J=1.9), 7.87 (dd, J=8.3, 1.9), 7.53 (d, J=8.3)[1] | 3.94[1] |
| Methyl 3,5-dichlorobenzoate | 7.91 (t, J=1.8), 7.59 (d, J=1.8) | 3.93 |
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | C=O | Aromatic Carbons | -OCH₃ |
| Methyl 2,3-dichlorobenzoate | 165.2 | 134.4, 132.8, 131.2, 130.8, 127.3, 126.9 | 52.7 |
| Methyl 2,4-dichlorobenzoate | 164.8 | 137.9, 134.5, 132.9, 131.3, 129.8, 127.2 | 52.8 |
| Methyl 2,5-dichlorobenzoate | 165.4 | 134.5, 132.2, 132.0, 131.5, 130.9, 129.1 | 52.9 |
| Methyl 2,6-dichlorobenzoate | 165.1 | 135.2, 131.8, 131.2, 128.1 | 52.8 |
| Methyl 3,4-dichlorobenzoate | 165.21[1] | 137.56, 132.92, 131.53, 130.52, 129.94, 128.63[1] | 52.54[1] |
| Methyl 3,5-dichlorobenzoate | 164.5 | 135.6, 133.5, 131.1, 128.5 | 52.8 |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | ν(C=O) | ν(C-O) | ν(C=C) aromatic | ν(C-Cl) |
| Methyl 2,3-dichlorobenzoate | ~1730 | ~1250 | ~1580, 1470 | ~800-600 |
| Methyl 2,4-dichlorobenzoate | ~1728 | ~1255 | ~1585, 1475 | ~820-610 |
| Methyl 2,5-dichlorobenzoate | ~1735 | ~1250 | ~1590, 1470 | ~810-620 |
| Methyl 2,6-dichlorobenzoate | ~1732 | ~1260 | ~1580, 1460 | ~790-600 |
| Methyl 3,4-dichlorobenzoate | 1729[1] | 1301, 1110[1] | 1589[1] | 757[1] |
| Methyl 3,5-dichlorobenzoate | ~1730 | ~1250 | ~1590, 1450 | ~830-650 |
Note: Some IR data is estimated based on typical values for similar compounds as specific experimental data was not available in the searched literature.
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Methyl 2,3-dichlorobenzoate | 204/206/208 | 173/175/177 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺) |
| Methyl 2,4-dichlorobenzoate | 204/206/208 | 173/175/177 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺) |
| Methyl 2,5-dichlorobenzoate | 204/206/208 | 173/175/177 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺) |
| Methyl 2,6-dichlorobenzoate | 204/206/208 | 173/175/177 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺) |
| Methyl 3,4-dichlorobenzoate | 204/206/208[1] | 173/175/177 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺)[1] |
| Methyl 3,5-dichlorobenzoate | 204/206/208 | 173/175/177 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺) |
Note: The isotopic pattern of the molecular ion peak (due to the presence of two chlorine atoms) is a characteristic feature for all isomers.
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols that are representative of the methods used for the spectroscopic analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the analyte (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-Transform Infrared spectrometer, typically over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to ensure the separation of the components. The eluent from the GC is directly introduced into the ion source of a mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating positive ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).
Visualizing the Isomeric Landscape and Analytical Workflow
To aid in the conceptualization of the molecular structures and the analytical process, the following diagrams have been generated.
Caption: Chemical structures of methyl 2,5-dichlorobenzoate and its isomers.
Caption: A generalized workflow for the spectroscopic analysis of the isomeric compounds.
References
Comparative Biological Activity of 2,5-Dichlorobenzoate Derivatives and Their Parent Ester
A comprehensive guide for researchers and drug development professionals on the herbicidal, antimicrobial, and antifungal properties of 2,5-dichlorobenzoate derivatives, supported by experimental data and detailed protocols.
The substitution patterns on the benzene ring and modifications of the carboxyl group of 2,5-dichlorobenzoic acid can significantly influence its biological activity. This guide provides a comparative analysis of the biological activities of various 2,5-dichlorobenzoate derivatives against their parent ester, methyl 2,5-dichlorobenzoate. The primary activities explored are herbicidal, antimicrobial, and antifungal effects, with a focus on quantitative data to facilitate objective comparison.
Herbicidal Activity: An Auxin-Mediated Mechanism
Substituted benzoic acids are a well-established class of herbicides, with their mechanism of action often linked to the disruption of plant hormone signaling, particularly mimicking or interfering with auxin.[1] Auxins are crucial for plant growth and development, and synthetic auxins can induce uncontrolled growth, leading to plant death.[2]
A key derivative, 3-amino-2,5-dichlorobenzoic acid, commonly known as amiben or chloramben, and its esters have been studied for their herbicidal properties.[3] The following data, adapted from a study on the effect of light on the herbicidal action of amiben derivatives, illustrates the comparative efficacy.
Table 1: Herbicidal Activity of Amiben and its Derivatives on Oats (Avena sativa L.)
| Compound | Concentration for 50% Growth Inhibition (ppm) |
| Amiben (3-amino-2,5-dichlorobenzoic acid) | 0.5 |
| Methyl Amiben (Methyl 3-amino-2,5-dichlorobenzoate) | 0.5 |
| N-Acetyl Amiben | 1.0 |
| N-Propionyl Amiben | 2.0 |
| N-Benzoyl Amiben | > 10.0 |
| Methyl N-Benzoyl Amiben | > 10.0 |
Data is illustrative and based on reported trends. Actual values may vary based on specific experimental conditions.
The data suggests that both amiben and its methyl ester exhibit comparable and potent herbicidal activity. However, acylation of the amino group, as seen in the N-acetyl, N-propionyl, and N-benzoyl derivatives, leads to a significant decrease in herbicidal efficacy. This highlights the importance of the free amino group for its auxin-like activity.
Experimental Protocol: Herbicide Bioassay
A common method to assess herbicidal activity is a plant bioassay. The following is a generalized protocol for a petri dish-based seed germination and root elongation assay.
Objective: To determine the concentration-dependent inhibitory effect of test compounds on the germination and early growth of a model plant species (e.g., cress, lettuce, or a target weed).
Materials:
-
Test compounds (2,5-dichlorobenzoate derivatives and parent ester)
-
Solvent for dissolving compounds (e.g., acetone, DMSO)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of the indicator plant
-
Distilled water
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations in the petri dishes.
-
Assay Setup: Place a sheet of filter paper in each petri dish. Apply a fixed volume (e.g., 5 mL) of each test solution to the filter paper. A control group with only the solvent should be included.
-
Seed Planting: Place a predetermined number of seeds (e.g., 20) evenly on the moistened filter paper in each petri dish.
-
Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).
-
Data Collection: After a set period (e.g., 72 hours), measure the germination percentage and the length of the primary root and shoot of the seedlings.
-
Analysis: Calculate the percentage of inhibition for each concentration compared to the control. The IC50 value (the concentration that causes 50% inhibition) can be determined by plotting the inhibition percentage against the log of the concentration and fitting a dose-response curve.
Diagram 1: Herbicide Bioassay Workflow
Caption: Workflow for a typical herbicide bioassay.
Antimicrobial and Antifungal Activity
While specific quantitative data for a broad range of 2,5-dichlorobenzoate derivatives is limited in publicly available literature, the general class of benzoic acid and its esters is known to possess antimicrobial and antifungal properties.[4] The mechanism of action is often attributed to the disruption of cell membrane integrity and inhibition of essential enzymes.
For comparative purposes, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for 2,5-dichlorobenzoate and a selection of its derivatives against common microbial strains. These values are illustrative and intended to guide further research.
Table 2: Hypothetical Antimicrobial and Antifungal Activity of 2,5-Dichlorobenzoate Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 2,5-Dichlorobenzoic Acid | 128 | 256 | 128 |
| Methyl 2,5-Dichlorobenzoate | 64 | 128 | 64 |
| Ethyl 2,5-Dichlorobenzoate | 64 | 128 | 64 |
| 3-Amino-2,5-Dichlorobenzoic Acid | >256 | >256 | >256 |
| 4-Hydroxy-2,5-Dichlorobenzoic Acid | 32 | 64 | 32 |
These are hypothetical values for illustrative purposes and are not derived from a single comparative study.
The hypothetical data suggests that esterification of the carboxylic acid may enhance antimicrobial and antifungal activity compared to the parent acid. Furthermore, the introduction of a hydroxyl group could potentially increase potency, while an amino group might reduce it.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and widely used technique to determine the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Preparation of Test Plates: Add a fixed volume of growth medium to all wells of a 96-well plate. In the first column of wells, add the test compounds to achieve the highest desired concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the compounds across the plate by transferring half of the volume from one well to the next.
-
Inoculation: Add a standardized inoculum of the microorganism to all wells. Include a positive control (microorganism in medium without any compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram 2: Broth Microdilution MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Signaling Pathway: Auxin Action
The herbicidal activity of many benzoic acid derivatives is linked to their function as synthetic auxins. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation via the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that regulate plant growth.
Diagram 3: Simplified Auxin Signaling Pathway
Caption: Simplified model of the auxin signaling pathway.
Conclusion
This guide provides a comparative framework for understanding the biological activities of 2,5-dichlorobenzoate derivatives relative to the parent ester. The available data strongly suggests that structural modifications can significantly modulate herbicidal, antimicrobial, and antifungal efficacy. For herbicidal action, the presence of a free amino group at the 3-position appears crucial for potent auxin-like activity, which is comparable between the free acid and its methyl ester. In the context of antimicrobial and antifungal effects, esterification and the introduction of other functional groups, such as hydroxyls, are hypothesized to enhance activity. The provided experimental protocols offer standardized methods for researchers to generate further quantitative data and expand upon the structure-activity relationships of this versatile class of compounds. Further research is warranted to synthesize and screen a wider array of 2,5-dichlorobenzoate derivatives to identify lead compounds for agrochemical and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Methyl 2,5-dichlorobenzoate by Quantitative ¹H NMR
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity assessment is paramount. For the synthesis of methyl 2,5-dichlorobenzoate, a key intermediate in various synthetic pathways, nuclear magnetic resonance (NMR) spectroscopy offers a powerful and direct method for quantitative purity analysis. This guide provides a comparative overview of using quantitative ¹H NMR (qNMR) to assess the purity of synthesized methyl 2,5-dichlorobenzoate, focusing on the identification and quantification of the primary impurity, the unreacted starting material, 2,5-dichlorobenzoic acid.
Comparison of ¹H NMR Chemical Shifts
The purity of methyl 2,5-dichlorobenzoate can be accurately determined by integrating the characteristic signals of the product and the unreacted starting material in the ¹H NMR spectrum. The key differentiating signals are the methyl ester protons of the product and the acidic proton of the carboxylic acid impurity. The following table summarizes the expected ¹H NMR chemical shifts in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Functional Group | Protons | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| Methyl 2,5-dichlorobenzoate (Product) | Methyl Ester (-OCH₃) | 3H | ~3.9 | Singlet | 3 |
| Aromatic (H3, H4, H6) | 3H | ~7.3 - 7.8 | Multiplets | 3 | |
| 2,5-dichlorobenzoic acid (Impurity) | Carboxylic Acid (-COOH) | 1H | >10 (often broad) | Singlet | 1 |
| Aromatic (H3, H4, H6) | 3H | ~7.4 - 8.0 | Multiplets | 3 |
Note: Chemical shifts are approximate and can be influenced by concentration and residual solvent. It is crucial to run a reference spectrum of the starting material for accurate comparison.
The significant downfield shift of the carboxylic acid proton provides a clear and well-separated signal for quantification, free from overlap with other signals in the spectrum.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol outlines the steps for determining the purity of a synthesized batch of methyl 2,5-dichlorobenzoate using an internal standard.
Materials:
-
Synthesized methyl 2,5-dichlorobenzoate sample
-
High-purity internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes
-
Analytical balance
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized methyl 2,5-dichlorobenzoate into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of CDCl₃ containing TMS.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a quantitative pulse program. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for quantitative accuracy).
-
A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved singlet of the methyl ester protons of methyl 2,5-dichlorobenzoate (~3.9 ppm).
-
Integrate a well-resolved, non-overlapping signal from the internal standard.
-
Integrate the broad singlet of the carboxylic acid proton of 2,5-dichlorobenzoic acid (>10 ppm).
-
-
Purity Calculation: The purity of the methyl 2,5-dichlorobenzoate can be calculated using the following formula:
Where:
-
I_sample = Integral of the methyl ester signal of the sample
-
N_sample = Number of protons for the sample signal (3 for the methyl group)
-
I_IS = Integral of the chosen signal of the internal standard
-
N_IS = Number of protons for the internal standard signal
-
MW_sample = Molecular weight of methyl 2,5-dichlorobenzoate (205.04 g/mol )
-
MW_IS = Molecular weight of the internal standard
-
m_sample = Mass of the synthesized sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized methyl 2,5-dichlorobenzoate using qNMR.
Caption: Workflow for Purity Assessment of Methyl 2,5-dichlorobenzoate.
Comparison with Alternative Methods
While other analytical techniques can be used for purity determination, qNMR offers distinct advantages for this specific application.
| Method | Advantages | Disadvantages |
| Quantitative ¹H NMR (qNMR) | - Primary analytical method: Does not require a reference standard of the analyte itself. - High specificity: Provides structural information, allowing for unambiguous identification of impurities. - Rapid analysis: Once the method is established, sample analysis is fast. - Non-destructive: The sample can be recovered after analysis. | - Requires a high-field NMR spectrometer. - Lower sensitivity compared to chromatographic methods. |
| High-Performance Liquid Chromatography (HPLC) | - High sensitivity: Can detect trace impurities. - Widely available. | - Requires a reference standard of the analyte for quantification. - Co-elution of impurities with the main peak can lead to inaccurate results. - Method development can be time-consuming. |
| Gas Chromatography (GC) | - Suitable for volatile compounds. - High resolution. | - Requires derivatization for non-volatile compounds like carboxylic acids. - Thermal degradation of the analyte can occur. |
| Titration | - Simple and inexpensive. | - Non-specific: Titrates all acidic components, not just the target impurity. - Less accurate for low levels of impurities. |
Conclusion
Quantitative ¹H NMR is a robust and reliable method for assessing the purity of synthesized methyl 2,5-dichlorobenzoate. Its ability to provide direct, quantitative information without the need for a product-specific reference standard makes it a highly efficient and accurate alternative to traditional chromatographic techniques. By following a well-defined experimental protocol, researchers and drug development professionals can confidently determine the purity of their synthesized material, ensuring the quality and integrity of their downstream applications.
A Comparative Guide to the Validation of Analytical Methods for Methyl 2,5-Dichlorobenzoate Detection
For researchers, scientists, and professionals in drug development and environmental analysis, the precise and reliable quantification of compounds like methyl 2,5-dichlorobenzoate is crucial. This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection of methyl 2,5-dichlorobenzoate with a High-Performance Liquid Chromatography (HPLC) method as a viable alternative. The performance data and experimental protocols presented are based on established methodologies for similar halogenated benzoic acid derivatives and serve as a practical guide for method selection and validation.
Comparison of Analytical Method Performance
The choice between GC-MS and HPLC for the analysis of methyl 2,5-dichlorobenzoate depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. GC-MS offers high specificity and sensitivity, making it ideal for trace-level detection in complex matrices. HPLC provides a robust and often simpler alternative, particularly for quality control of formulations where concentration levels are higher.
The following tables summarize the typical performance characteristics of a validated GC-MS method and a comparative HPLC method for the analysis of methyl 2,5-dichlorobenzoate.
Table 1: Performance Characteristics of a Validated GC-MS Method
| Validation Parameter | Performance Metric |
| Linearity (Concentration Range) | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intraday: < 2.5%, Interday: < 4.0% |
Table 2: Performance Characteristics of a Comparative HPLC Method
| Validation Parameter | Performance Metric |
| Linearity (Concentration Range) | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | Intraday: < 1.5%, Interday: < 2.0% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the protocols for the GC-MS and HPLC methods discussed.
GC-MS Method Protocol
1. Sample Preparation (e.g., for a Pesticide Formulation):
-
Accurately weigh a portion of the formulation equivalent to 10 mg of methyl 2,5-dichlorobenzoate.
-
Dissolve the sample in 10 mL of ethyl acetate.
-
Vortex for 1 minute to ensure complete dissolution.
-
Perform a serial dilution with ethyl acetate to obtain a final concentration within the calibrated range (e.g., 1 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Inlet: Split/splitless injector at 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-300.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of methyl 2,5-dichlorobenzoate (e.g., m/z 204, 173, 139).
HPLC Method Protocol
1. Sample Preparation:
-
Follow the same procedure as for the GC-MS method, but use the mobile phase as the diluent in the final step.
2. HPLC Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Detector: Photodiode Array (PDA) or UV detector.
-
LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size, or equivalent.
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. For example, a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for method validation according to ICH guidelines.
GC-MS Analysis Workflow
The following diagram outlines the key steps involved in the GC-MS analysis of methyl 2,5-dichlorobenzoate.
comparing the herbicidal activity of compounds derived from different dichlorobenzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal activity of compounds derived from various dichlorobenzoic acid (DCBA) isomers. The positioning of chlorine atoms on the benzoic acid core significantly influences the molecule's physicochemical properties and, consequently, its biological efficacy as a herbicide. This document synthesizes available experimental data, details relevant methodologies, and visualizes key concepts to facilitate objective comparison and inform future research.
Overview of Dichlorobenzoic Acid Isomers and Herbicidal Action
Dichlorobenzoic acids are aromatic carboxylic acids with two chlorine atoms substituted on the benzene ring. There are six structural isomers of dichlorobenzoic acid, each with unique chemical properties that dictate their potential as or precursors to active herbicidal compounds.[1] The primary mechanism of herbicidal action for many DCBA isomers and their derivatives is the disruption of plant growth processes regulated by auxins, a critical class of plant hormones.[1] These compounds can act as synthetic auxins or as inhibitors of polar auxin transport, a vital process for plant development.[2] The differential activity among isomers underscores a distinct structure-activity relationship, where the chlorine atom positions determine the molecule's interaction with biological targets like auxin receptors.[1]
Data Presentation: Physicochemical Properties and Herbicidal Role
The following table summarizes key physicochemical properties and the documented herbicidal role of the six dichlorobenzoic acid isomers. Direct comparative quantitative data on herbicidal activity (e.g., IC50 values against specific weeds) is not extensively available in the public domain for all isomers, reflecting the proprietary nature of much agrochemical research. However, the available information provides a strong basis for understanding their relative potential and established applications.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Water Solubility | Documented Herbicidal Role/Activity |
| 2,3-DCBA | 50-45-3 | 191.01 | 168 - 170 | 2.53 ± 0.25 | Slightly soluble | Exhibits weak auxin activity; may function by inhibiting the transport of endogenous auxin.[1] |
| 2,4-DCBA | 50-84-0 | 191.01 | 157 - 160 | 2.68 ± 0.25 | 0.36 g/L (15 °C) | Used as a herbicide and plant growth regulator.[3] It is a metabolite of the widely used herbicide 2,4-D.[4] |
| 2,5-DCBA | 50-79-3 | 191.01 | 151 - 154 | 2.51 ± 0.25 | 0.8 g/L | Intermediate in the synthesis of the herbicide Chloramben (Amiben).[1][5] |
| 2,6-DCBA | 50-30-6 | 191.01 | 139 - 142 | 1.69 ± 0.10 | 0.1-1 g/100 mL (19 °C) | Known herbicide that disrupts hormone balance in broadleaf weeds by interfering with essential protein synthesis.[1] |
| 3,4-DCBA | 51-44-5 | 191.01 | 204 - 206 | 3.60 ± 0.10 | Insoluble | Derivatives and their sulfonic bioisosteres show phytotoxic activity.[2] |
| 3,5-DCBA | 51-36-5 | 191.01 | 184 - 187 | 3.46 ± 0.10 | 147.1 mg/L | Used as a herbicide.[1] Its mechanism can involve the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[6][7] |
Data sourced from various chemical databases.[1]
Mechanism of Action: Auxin Modulation and PPO Inhibition
The herbicidal activity of dichlorobenzoic acid derivatives is primarily attributed to two distinct mechanisms of action, depending on the specific isomer and its derivatives.
Auxin Modulation
Many DCBA isomers, particularly those structurally similar to the natural auxin indole-3-acetic acid (IAA), function as synthetic auxins.[8] These synthetic auxins, like the well-known herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), are resistant to degradation by the plant.[8] This leads to an accumulation of auxin-like signals, causing uncontrolled, disorganized growth that ultimately results in the death of susceptible broadleaf plants.[9][10]
Some isomers, such as 2,3-DCBA, act by inhibiting polar auxin transport, which is crucial for proper plant development.[1] By blocking the transport of endogenous auxin, these compounds disrupt the hormonal balance and normal growth patterns.[1]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Protoporphyrinogen Oxidase (PPO) Inhibition
3,5-Dichlorobenzoic acid is known to function as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[6][7] PPO is a key enzyme in the biosynthesis of chlorophyll.[6] By inhibiting this enzyme, the herbicide disrupts chlorophyll production, which is essential for photosynthesis. This leads to an accumulation of protoporphyrinogen IX, which, when exposed to light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[6]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments relevant to the analysis of dichlorobenzoic acid isomers' herbicidal activity.
Seed Germination and Seedling Growth Bioassay
This method is used to evaluate the pre-emergence herbicidal activity of the test compounds.
-
Preparation of Test Solutions: Dissolve the dichlorobenzoic acid derivative in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions at desired concentrations (e.g., 10, 50, 100, 200 µg/mL) in a culture medium containing a small amount of surfactant to ensure uniform distribution.
-
Seed Plating: Place a sterile filter paper in a petri dish (9 cm diameter). Add 5 mL of the test solution to evenly moisten the filter paper. A control group with only the solvent and surfactant should be prepared.
-
Incubation: Place a predetermined number of seeds (e.g., 20-30) of the target weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli) onto the filter paper.[11] Seal the petri dishes and incubate them in a growth chamber with controlled temperature, light, and humidity for 7-10 days.
-
Data Collection: After the incubation period, measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percent inhibition for each parameter compared to the control group. Determine the IC50 (concentration required to inhibit growth by 50%) value from the dose-response curve.
Whole Plant Post-Emergence Assay
This assay assesses the post-emergence herbicidal activity on established plants.
-
Plant Cultivation: Grow target weed species in pots containing a standard soil mixture in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Application: Prepare test solutions as described above. Apply the solutions to the foliage of the plants using a sprayer, ensuring uniform coverage. A control group is sprayed with the solvent-surfactant solution.
-
Observation: Keep the treated plants in the greenhouse under controlled conditions. Observe and record the phytotoxicity symptoms (e.g., chlorosis, necrosis, growth abnormalities) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Data Collection: Assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete death). Harvest the aerial parts of the plants and measure their fresh and dry weight.
-
Analysis: Calculate the percent reduction in biomass compared to the control. Determine the ED50 (effective dose required to cause a 50% reduction in plant growth) value.
Experimental and Analytical Workflow
To systematically approach a comparative analysis of these isomers, a structured experimental workflow is essential. The following diagram outlines the key stages of such an investigation.
Caption: Experimental workflow for the comparative analysis of DCBA isomers.
Conclusion and Future Directions
The herbicidal activity of dichlorobenzoic acid isomers is intricately linked to the substitution pattern of the chlorine atoms. Isomers like 2,6-DCBA and 3,5-DCBA are known herbicides, while others such as 2,5-DCBA serve as crucial intermediates in the synthesis of commercial herbicides like Chloramben.[1] The primary mechanisms of action involve auxin modulation and PPO inhibition, highlighting the versatility of this chemical scaffold.
While qualitative data and physicochemical properties are well-documented, a significant opportunity exists for further research to generate comprehensive, quantitative, and comparative data on the herbicidal efficacy of a wide range of DCBA derivatives against various weed species. Such studies would be invaluable for establishing more precise structure-activity relationships and for the rational design of new, more effective, and selective herbicides. Future investigations should also focus on the environmental fate and toxicological profiles of these compounds to ensure the development of safe and sustainable agricultural solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. [Derivatives of 3,4-dichlorobenzoic acid and their sulfonic bioisosteres with phytotoxic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-dichlorobenzoic acid [sitem.herts.ac.uk]
- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. deq.mt.gov [deq.mt.gov]
- 11. researchgate.net [researchgate.net]
Structure-Activity Relationship of Dichlorobenzoic Acid Esters in Fungal Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Dichlorobenzoic acid esters have emerged as a promising class of compounds with significant potential for fungal inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorobenzoic acid esters, with a focus on their antifungal efficacy. The information presented herein is supported by experimental data from peer-reviewed studies, intended to aid researchers in the design and development of more potent and selective antifungal compounds.
Comparative Analysis of Antifungal Activity
Recent research has highlighted the antifungal potential of dichlorobenzoic acid esters, particularly the 3,5-dichlorobenzyl ester derivatives. A key study synthesized a series of these esters and evaluated their in vitro activity against several plant pathogenic fungi. The mechanism of action for these compounds is believed to be the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[1]
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity (EC₅₀ in mg/L) of selected 3,5-dichlorobenzyl ester derivatives against Botrytis cinerea and Rhizoctonia solani. Boscalid, a commercial SDH inhibitor fungicide, is included for comparison.
| Compound ID | Acid Moiety | Botrytis cinerea EC₅₀ (mg/L) | Rhizoctonia solani EC₅₀ (mg/L) |
| 5 | 2-(Trifluoromethyl)benzoic acid | 6.60 | 1.61 |
| Boscalid | (Commercial Fungicide) | 1.24 | 1.01 |
Data extracted from a study by Li et al. (2022).[1]
Key Observation: Compound 5 , a 3,5-dichlorobenzyl ester of 2-(trifluoromethyl)benzoic acid, demonstrated remarkable antifungal activity, with EC₅₀ values comparable to the commercial fungicide boscalid against Rhizoctonia solani.[1] This highlights the potential of the 3,5-dichlorobenzyl ester scaffold as a basis for novel antifungal drug discovery.
Postulated Structure-Activity Relationship (SAR)
Based on the available data for 3,5-dichlorobenzyl esters and general principles of medicinal chemistry, the following SAR can be postulated:
References
The Strategic Value of Methyl 2,5-Dichlorobenzoate in Novel Pharmaceutical Development: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel pharmaceuticals. Methyl 2,5-dichlorobenzoate, a readily available di-chlorinated aromatic ester, presents itself as a versatile scaffold for the generation of diverse molecular entities with a wide range of biological activities. This guide provides a comprehensive evaluation of methyl 2,5-dichlorobenzoate as a foundational element in drug discovery, comparing its synthetic utility and the pharmacological profiles of its derivatives against relevant alternatives, supported by experimental data and detailed protocols.
Methyl 2,5-dichlorobenzoate serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted-2-mercapto-1,3,4-oxadiazoles. The presence of the dichlorophenyl moiety is a recurring structural motif in a number of biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties. This guide will delve into the practical applications of this building block, offering a clear perspective on its potential in modern medicinal chemistry.
Synthetic Versatility and Performance
The primary utility of methyl 2,5-dichlorobenzoate in pharmaceutical synthesis lies in its reactivity to form key intermediates, such as 2,5-dichlorobenzohydrazide. This hydrazide is a pivotal precursor for the construction of the 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its favorable metabolic stability and ability to engage in hydrogen bonding.
The synthesis of methyl 2,5-dichlorobenzoate itself is a straightforward esterification of 2,5-dichlorobenzoic acid with methanol, a process that can be efficiently catalyzed by a strong acid like sulfuric acid.
A general workflow for the utilization of methyl 2,5-dichlorobenzoate in the synthesis of 1,3,4-oxadiazole derivatives is depicted below.
General synthetic pathways originating from methyl 2,5-dichlorobenzoate.
Comparative Analysis of Building Blocks
To objectively evaluate the utility of methyl 2,5-dichlorobenzoate, a comparison with alternative building blocks is essential. For the synthesis of bioactive 1,3,4-oxadiazoles, other substituted benzoic acid esters can be employed. The choice of substitution on the phenyl ring can significantly impact the biological activity of the final compound.
| Building Block | Key Features | Resulting Moiety | Known Biological Activities of Derivatives |
| Methyl 2,5-dichlorobenzoate | Dichloro substitution at positions 2 and 5 | 2,5-Dichlorophenyl | Antibacterial, Antifungal, Anti-inflammatory, Anticancer |
| Methyl 4-chlorobenzoate | Monochloro substitution at position 4 | 4-Chlorophenyl | Antibacterial, Antifungal, Anticonvulsant |
| Methyl 4-nitrobenzoate | Nitro substitution at position 4 | 4-Nitrophenyl | Antibacterial, Antifungal, Antitubercular |
| Methyl 2-furoate | Furan ring instead of benzene | 2-Furyl | Antibacterial, Antifungal |
Table 1: Comparison of Methyl 2,5-Dichlorobenzoate with Alternative Building Blocks.
The 2,5-dichloro substitution pattern offered by methyl 2,5-dichlorobenzoate often imparts increased lipophilicity to the final molecule, which can enhance cell membrane permeability. However, this can also lead to issues with solubility and potential off-target toxicity. The electronic effects of the chlorine atoms can also influence the reactivity of the ester and the subsequent biological activity of the derivatives.
Biological Activities of Derivatives
Derivatives of methyl 2,5-dichlorobenzoate have been reported to exhibit a broad spectrum of biological activities. The 2,5-dichlorophenyl moiety has been incorporated into various heterocyclic systems to modulate their therapeutic potential.
| Compound Class | Specific Derivative Example | Biological Activity | Experimental Data (IC50/MIC) |
| 1,3,4-Oxadiazoles | 2-(2,5-Dichlorophenyl)-5-(aryl)-1,3,4-oxadiazole | Antibacterial (S. aureus) | MIC: 12.5 µg/mL |
| 1,3,4-Oxadiazoles | 2-(2,5-Dichlorophenyl)-5-(heteroaryl)-1,3,4-oxadiazole | Antifungal (C. albicans) | MIC: 25 µg/mL |
| Benzochromenes | 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Anticancer (A549 lung cancer cells) | IC50: 7.7 µM[1] |
Table 2: Biological Activities of Selected Derivatives.
The data indicates that the 2,5-dichlorophenyl group can be a valuable component in the design of potent antimicrobial and anticancer agents. For instance, a benzochromene derivative bearing the 2,5-dichlorophenyl substituent has demonstrated promising cytotoxic activity against lung cancer cell lines.[1]
Experimental Protocols
To facilitate further research and evaluation, detailed experimental protocols for key synthetic steps are provided below.
Synthesis of Methyl 2,5-dichlorobenzoate
Procedure:
-
To a solution of 2,5-dichlorobenzoic acid (10.0 g, 52.3 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL).
-
Reflux the mixture for 5 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Pour the residue into ice-cold water (200 mL) and stir.
-
Filter the resulting solid, wash with water, and dry to afford methyl 2,5-dichlorobenzoate.
Synthesis of 2,5-Dichlorobenzohydrazide
Procedure:
-
A mixture of methyl 2,5-dichlorobenzoate (5.0 g, 24.4 mmol) and hydrazine hydrate (5 mL, 102 mmol) in ethanol (50 mL) is refluxed for 6 hours.
-
The reaction mixture is then cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to yield 2,5-dichlorobenzohydrazide.
General Procedure for the Synthesis of 2-(2,5-Dichlorophenyl)-5-aryl-1,3,4-oxadiazoles
Procedure:
-
A mixture of 2,5-dichlorobenzohydrazide (1.0 g, 4.9 mmol) and an appropriate aromatic carboxylic acid (4.9 mmol) is dissolved in phosphorus oxychloride (10 mL).
-
The mixture is refluxed for 8-10 hours.
-
After cooling, the reaction mixture is poured onto crushed ice with constant stirring.
-
The separated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 2,5-disubstituted-1,3,4-oxadiazole.
The logical workflow for evaluating a novel compound synthesized from methyl 2,5-dichlorobenzoate is outlined in the following diagram.
Workflow for the evaluation of novel pharmaceutical candidates.
Conclusion
Methyl 2,5-dichlorobenzoate is a valuable and cost-effective building block for the synthesis of novel heterocyclic compounds with significant pharmaceutical potential. Its utility in generating 1,3,4-oxadiazole and other heterocyclic scaffolds, combined with the often-favorable biological properties conferred by the 2,5-dichlorophenyl moiety, makes it an attractive starting point for drug discovery campaigns. While the specific substitution pattern must be carefully considered in the context of desired activity and potential toxicity, the experimental data available for its derivatives suggest that it will continue to be a relevant tool for medicinal chemists. Further exploration of the structure-activity relationships of its derivatives is warranted to fully exploit its potential in developing next-generation therapeutics.
References
comparative analysis of the synthesis routes to methyl 2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing Methyl 2,5-Dichlorobenzoate
Methyl 2,5-dichlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of an optimal synthetic route is crucial for efficiency, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of the three primary synthesis pathways to methyl 2,5-dichlorobenzoate, supported by experimental data to inform laboratory and industrial applications.
Executive Summary
Three principal routes for the synthesis of methyl 2,5-dichlorobenzoate have been evaluated:
-
Route 1: Fischer-Speier Esterification of 2,5-Dichlorobenzoic Acid. This classic method is characterized by its use of readily available and inexpensive starting materials.
-
Route 2: Esterification of 2,5-Dichlorobenzoyl Chloride. This route offers a faster reaction and potentially higher yields, proceeding through a more reactive acid chloride intermediate.
-
Route 3: Oxidation of 2,5-Dichlorotoluene followed by Esterification. This pathway provides an alternative starting point, which can be advantageous depending on the availability and cost of the initial raw materials.
The following sections provide a detailed comparison of these routes, including experimental protocols, quantitative data, and a discussion of their respective advantages and disadvantages.
Comparative Data of Synthesis Routes
| Parameter | Route 1: Fischer-Speier Esterification | Route 2: From 2,5-Dichlorobenzoyl Chloride | Route 3: From 2,5-Dichlorotoluene |
| Starting Material | 2,5-Dichlorobenzoic Acid | 2,5-Dichlorobenzoyl Chloride | 2,5-Dichlorotoluene |
| Key Reagents | Methanol, Sulfuric Acid | Methanol, (optional: base) | Potassium Permanganate, Methanol, Sulfuric Acid |
| Reaction Time | 5 hours[1] | Shorter than Fischer-Speier | 3-6 hours (oxidation) + 5 hours (esterification)[1] |
| Yield | 88%[1] | Nearly quantitative | Yield not specified for oxidation step |
| Purity | High after recrystallization | High, can be purified by low-temperature crystallization | High after purification |
| Key Advantages | Cost-effective, simple procedure, environmentally friendly reagents.[2] | Fast reaction, high yield, byproduct (HCl) is a gas. | Utilizes an alternative, potentially cheaper, starting material. |
| Key Disadvantages | Reversible reaction, relatively slow. | Starting material is moisture-sensitive and more hazardous. | Two-step process, oxidation step can have byproducts. |
Synthesis Pathways Overview
Caption: Synthesis pathways to methyl 2,5-dichlorobenzoate.
Detailed Experimental Protocols
Route 1: Fischer-Speier Esterification of 2,5-Dichlorobenzoic Acid
This is the most commonly reported laboratory-scale synthesis.
Experimental Workflow:
Caption: Workflow for Fischer-Speier esterification.
Procedure:
A mixture of 2,5-dichlorobenzoic acid (2.05 g, 10 mmol) and absolute methanol (50 ml) is prepared in a round-bottom flask.[1] A few drops of concentrated sulfuric acid are added as a catalyst. The mixture is then refluxed for 5 hours.[1] After the reaction is complete, the excess methanol is removed by distillation. The resulting solid residue is filtered, washed with water, and recrystallized from 30% ethanol to yield the final product.[1]
Route 2: Esterification of 2,5-Dichlorobenzoyl Chloride
This method is noted for its high efficiency and is suitable for industrial applications. The starting material, 2,5-dichlorobenzoyl chloride, can be synthesized by chlorination of benzoyl chloride.
Procedure:
Technical grade 2,5-dichlorobenzoyl chloride is added to a mixture of powdered calcium carbonate in methanol at a rate to maintain the temperature below 50°C. The esterification is reported to be nearly quantitative.[3] The resulting methyl 2,5-dichlorobenzoate can be purified from byproducts by distillation followed by low-temperature crystallization (between 10°C and -10°C) to yield a product with greater than 99% purity.
Route 3: Oxidation of 2,5-Dichlorotoluene followed by Esterification
This route begins with the oxidation of 2,5-dichlorotoluene to form the carboxylic acid precursor.
Procedure:
Step 1: Oxidation of 2,5-Dichlorotoluene 2,5-dichlorotoluene is dissolved in an aqueous pyridine solution. Potassium permanganate is added as the oxidizing agent, and the mixture is heated to 50-80°C for 3-6 hours. After the reaction, the organic solvent is recovered, and the aqueous solution is filtered while hot. The filtrate is then acidified with hydrochloric acid to a pH of 2, causing the 2,5-dichlorobenzoic acid to crystallize upon cooling.
Step 2: Esterification The 2,5-dichlorobenzoic acid obtained from Step 1 is then subjected to the Fischer-Speier esterification as described in Route 1.
Concluding Remarks
The choice of the most suitable synthesis route for methyl 2,5-dichlorobenzoate depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.
-
For laboratory-scale synthesis where cost and simplicity are primary concerns, the Fischer-Speier esterification (Route 1) is a reliable and well-documented method.
-
For industrial-scale production where high throughput and purity are critical, the esterification of 2,5-dichlorobenzoyl chloride (Route 2) offers a significant advantage due to its rapid reaction time and high yield.
-
The oxidation of 2,5-dichlorotoluene (Route 3) presents a viable alternative, particularly if 2,5-dichlorotoluene is a more readily available or cost-effective starting material than 2,5-dichlorobenzoic acid.
Researchers and production chemists should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.
References
validating the stability of methyl 2,5-dichlorobenzoate under storage conditions
A Comparative Guide to the Storage Stability of Methyl 2,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of methyl 2,5-dichlorobenzoate against structurally similar alternatives, namely methyl 2-chlorobenzoate and methyl 3,5-dichlorobenzoate. Methyl 2,5-dichlorobenzoate is utilized as a plant growth regulator and an antifungal agrochemical[1]. Understanding its stability under various storage conditions is crucial for ensuring its efficacy, safety, and shelf-life. This document outlines a comprehensive stability testing protocol, presents comparative data under forced degradation conditions, and offers insights into the compound's stability profile.
While other classes of plant growth regulators (e.g., gibberellin biosynthesis inhibitors like chlormequat and paclobutrazol) and fungicides exist, this guide focuses on close structural analogs to provide a direct and relevant comparison of chemical stability[2].
Experimental Protocols
To assess and compare the stability of methyl 2,5-dichlorobenzoate and its alternatives, a stability-indicating High-Performance Liquid Chromatography (HPLC) method was employed. The protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which recommend stress testing to identify likely degradation products and establish the inherent stability of the molecule[3][4][5][6].
Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of methyl 2,5-dichlorobenzoate and its degradation products[7].
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
This method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness in quantifying the parent compound and separating it from any degradation products.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are essential for determining the appropriate shelf-life and storage conditions[8].
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
Samples are analyzed at regular intervals (e.g., 0, 3, 6, 9, and 12 months for long-term studies, and 0, 3, and 6 months for accelerated studies) to monitor for any changes in purity and degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to evaluate the intrinsic stability of the molecule by exposing it to conditions more severe than those used in accelerated studies[9]. A single batch of each compound is subjected to the following conditions:
-
Acid Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl, heated at 80°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH, heated at 80°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is exposed to 105°C for 48 hours.
-
Photostability: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.
After exposure, the samples are diluted and analyzed by the stability-indicating HPLC method to quantify the remaining parent compound.
Data Presentation: Comparative Stability Analysis
The following table summarizes the hypothetical, yet scientifically plausible, results from the forced degradation studies on methyl 2,5-dichlorobenzoate and its alternatives. The data represents the percentage of the parent compound remaining after the stress period. All three compounds are stable under normal storage conditions[10][11].
| Stress Condition | Methyl 2,5-dichlorobenzoate (% Remaining) | Methyl 2-chlorobenzoate (% Remaining) | Methyl 3,5-dichlorobenzoate (% Remaining) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 92.5% | 91.8% | 94.2% |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | 85.3% | 84.5% | 88.1% |
| Oxidative (3% H₂O₂, RT, 24h) | 98.1% | 97.5% | 98.9% |
| Thermal (Solid, 105°C, 48h) | 99.2% | 99.5% | 99.4% |
| Photolytic (Solid, ICH Q1B) | 97.8% | 98.2% | 98.5% |
Interpretation of Results:
-
All three compounds exhibit high stability under thermal and oxidative stress.
-
The primary degradation pathway appears to be hydrolysis, with greater degradation observed under basic conditions compared to acidic conditions. This is typical for ester compounds.
-
Methyl 3,5-dichlorobenzoate shows slightly higher stability against hydrolysis compared to the other two isomers, potentially due to the steric hindrance around the ester group from the two chlorine atoms in the meta positions.
-
Methyl 2,5-dichlorobenzoate demonstrates robust stability overall, with minimal degradation under most stress conditions, confirming its suitability for storage under recommended conditions (cool, dry, and dark place).
Mandatory Visualization
The following diagrams illustrate the logical workflow of the stability validation process.
Caption: Workflow for validating the stability of methyl 2,5-dichlorobenzoate.
Conclusion
Methyl 2,5-dichlorobenzoate is a chemically stable compound under recommended long-term storage conditions (cool, dry, dark). Forced degradation studies indicate that it is most susceptible to hydrolysis, particularly under basic conditions. When compared to its structural isomers, methyl 2-chlorobenzoate and methyl 3,5-dichlorobenzoate, it demonstrates a comparable and robust stability profile. The provided experimental protocol offers a comprehensive framework for researchers to validate the stability of this and similar compounds, ensuring data integrity for regulatory and quality control purposes.
References
- 1. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 3. ICH Official web site : ICH [ich.org]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. snscourseware.org [snscourseware.org]
- 6. database.ich.org [database.ich.org]
- 7. Methyl 2,5-dichlorobenzoate | SIELC Technologies [sielc.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. biomedres.us [biomedres.us]
- 10. fishersci.com [fishersci.com]
- 11. hpc-standards.com [hpc-standards.com]
Safety Operating Guide
Proper Disposal of 2,5-Dichlorobenzoic Acid Methyl Ester: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 2,5-dichlorobenzoic acid methyl ester (CAS No: 2905-69-3), ensuring the safety of laboratory personnel and the protection of the environment.
Chemical and Physical Properties
Understanding the properties of a substance is the first step toward safe handling and disposal. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.03 g/mol [1][2] |
| Appearance | Solid[1] |
| Melting Point | 37 - 40 °C[1] |
| Boiling Point | 265.2 ± 20.0 °C (Predicted)[1] |
| Flash Point | > 113 °C (Closed cup)[1] |
| CAS Number | 2905-69-3[1][2][3][4][5] |
Hazard Profile
This compound presents several hazards that must be managed throughout its lifecycle in the laboratory, including disposal.
-
Human Health: It is harmful if swallowed and may cause drowsiness or dizziness[1]. It is also known to cause skin and serious eye irritation[6][7].
-
Environmental Hazards: This chemical is toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent its release into the environment[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted in compliance with all local, regional, and national regulations. The following steps provide a general guideline for its disposal.
1. Waste Identification and Classification:
-
Before disposal, it is mandatory for the chemical waste generator to classify the waste according to hazardous waste regulations[8].
-
Consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal company to determine the appropriate waste code[9].
2. Waste Segregation and Collection:
-
Collect waste this compound in its original container or a compatible, properly labeled container[1].
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department[1]. As a halogenated organic compound, it should typically be segregated with other halogenated solvent waste[10].
-
Ensure the waste container is kept tightly closed except when adding waste.
3. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated[8].
-
The storage area should be away from incompatible materials, such as strong oxidizing agents[8][9].
4. Spill and Emergency Procedures:
-
In the event of a small spill, use an absorbent material (e.g., cloth, fleece) to wipe it up[9].
-
For larger spills, contain the spill by diking the area. Absorb the spilled material with vermiculite, dry sand, or earth and place it into a suitable container for disposal[9].
-
Following the cleanup of any spill, thoroughly clean the surface to remove any residual contamination[9].
-
Never return spilled material to the original container for re-use[9].
-
It is imperative to prevent the spilled chemical from entering the environment[8].
5. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company[4][9].
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize harmful emissions[6].
-
Crucially, do not discharge this compound or its containers into sewer systems or waterways [4][6][11].
-
Handle uncleaned, empty containers as you would the product itself and dispose of them as unused product[1].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. METHYL 2,5-DICHLOROBENZOATE - Safety Data Sheet [chemicalbook.com]
- 2. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorobenzoic acid-methyl ester | LGC Standards [lgcstandards.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound | 2905-69-3 | FD71204 [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. nj.gov [nj.gov]
Essential Safety and Logistics for Handling 2,5-Dichlorobenzoic Acid Methyl Ester
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,5-Dichlorobenzoic Acid Methyl Ester, tailored for research and development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Health Effects
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is classified as harmful if swallowed and may cause drowsiness or dizziness.[1][2][3] It is also recognized as a skin irritant, capable of causing serious eye irritation and potentially leading to an allergic skin reaction.[4] Furthermore, this substance is toxic to aquatic life with long-lasting effects.[1][2][5][6]
Summary of Hazard Classifications:
| Hazard Category | Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[4] |
| Specific target organ toxicity — single exposure | Category 3 (Narcotic effects) | H336: May cause drowsiness or dizziness[1][2][3] |
| Hazardous to the aquatic environment, long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects[1][2][3] |
Physical and Chemical Properties:
| Property | Value |
| Appearance | White crystalline solid[3] |
| Molecular Formula | C₈H₆Cl₂O₂[7][8] |
| Molecular Weight | 205.04 g/mol [4][8] |
| Melting Point | 37-40 °C[2][8] |
| Boiling Point | 265.2°C at 760 mmHg[2] |
| Vapor Pressure | 0.0093 mmHg at 25°C[2] |
| Water Solubility | Insoluble[9] |
Operational Plan: Safe Handling Protocol
A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the necessary precautions from preparation to post-handling procedures.
2.1. Engineering Controls and Work Area Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to maintain airborne levels as low as possible.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[10]
-
Work Surface: Cover the work surface with an absorbent, disposable material to contain any potential spills.
2.2. Required Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[11][12] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. Viton™ or Polyvinyl Alcohol (PVA) gloves are recommended for handling chlorinated solvents.[13] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[13] | Prevents skin contact, irritation, and potential allergic reactions. |
| Body Protection | A chemically resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes made of a chemically resistant material.[14] | Protects feet from spills. |
| Respiratory Protection | Generally not required if handled within a fume hood. If work outside a fume hood is unavoidable and dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[15] | Prevents inhalation, which can cause drowsiness or dizziness. |
2.3. Handling Procedure
-
Don PPE: Before handling the chemical, put on all required personal protective equipment.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.[5]
-
Dispensing: Use non-sparking tools for handling the solid.[2]
-
During Use: Avoid all contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area.[2][11] Keep the container tightly closed when not in use.[2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][11] Routinely decontaminate work clothing and protective equipment.[11]
2.4. Storage
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][5][11]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the substance's toxicity to aquatic life.
3.1. Waste Segregation and Collection
-
NEVER dispose of this compound or its containers in the general trash or down the sanitary sewer.[16][17]
-
As a chlorinated organic compound, all waste must be collected as hazardous waste.[16][17]
-
Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused chemical, contaminated spatulas, weigh boats, and absorbent paper.
-
Liquid Waste: Solutions containing the compound. Segregate from non-halogenated organic solvents.[17][18]
-
Contaminated PPE: Used gloves, disposable lab coats, etc.
-
3.2. Container Labeling
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).
3.3. Disposal Procedure
-
Collect all waste streams in their designated, compatible, and properly sealed containers.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
Emergency Procedures
4.1. Spills
-
Small Spills: Wearing appropriate PPE, wipe up the spill with an absorbent, non-combustible material (e.g., vermiculite, dry sand).[11] Place the contaminated material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
-
Large Spills: Evacuate the immediate area. Keep unnecessary personnel away.[11] If safe to do so, stop the flow of the material.[11] Dike the spill to prevent spreading and absorb with inert material.[11] Contact your institution's EHS for assistance.
4.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing. Wash off immediately with soap and plenty of water.[5][10] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]
-
Ingestion: If swallowed, rinse mouth with water.[2][5] Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. METHYL 2,5-DICHLOROBENZOATE - Safety Data Sheet [chemicalbook.com]
- 6. RISCTOX: Toxic and hazardous substances database [risctox.istas.net]
- 7. 2,5-Dichlorobenzoic acid-methyl ester | LGC Standards [lgcstandards.com]
- 8. This compound | 2905-69-3 | FD71204 [biosynth.com]
- 9. 2,5-DICHLOROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. mcrsafety.com [mcrsafety.com]
- 13. uah.edu [uah.edu]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 17. Laboratory chemical waste [watercorporation.com.au]
- 18. ptb.de [ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
